Beta-alanine 13C3,15N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(15N)azanyl(1,2,3-13C3)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMIRNVEIXFBKS-JCDJMFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][15NH2])[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583981 | |
| Record name | beta-(~13~C_3_,~15~N)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.065 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285978-07-6 | |
| Record name | beta-(~13~C_3_,~15~N)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Application of Beta-alanine ¹³C₃,¹⁵N in Advanced Research
Abstract
Stable isotope-labeled compounds are indispensable tools in modern biomedical research, enabling precise quantification and dynamic tracking of molecules within complex biological systems. Beta-alanine ¹³C₃,¹⁵N, a non-radioactive, heavy-isotope-labeled version of the endogenous amino acid beta-alanine, has emerged as a critical reagent for researchers in metabolism, pharmacology, and clinical diagnostics. This guide provides an in-depth examination of the core applications of Beta-alanine ¹³C₃,¹⁵N, focusing on its utility as an internal standard for mass spectrometry-based quantification, a tracer for metabolic flux analysis, and a tool in pharmacokinetic studies. By synthesizing technical protocols with mechanistic insights, this document serves as an authoritative resource for scientists aiming to leverage this powerful compound to achieve robust and reproducible experimental outcomes.
Section 1: The Principle of Stable Isotope Labeling in Biological Research
Beyond Simple Quantification: Why Use Stable Isotopes?
In biological research, accurately measuring the amount or tracing the fate of a specific molecule in a complex mixture like plasma, tissue, or cell lysate is a significant challenge. Stable isotope labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive counterparts (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N).[1][][3] These labeled molecules are chemically identical to their natural, or "light," counterparts but are distinguishable by their increased mass.[1][] This mass difference is the key to their utility and can be precisely detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][][4]
The primary advantages of using stable isotope-labeled compounds like Beta-alanine ¹³C₃,¹⁵N include:
-
Enhanced Specificity and Accuracy: They provide a near-perfect internal standard for quantification, mitigating issues of sample loss and matrix effects in MS analysis.
-
Dynamic System Analysis: They allow researchers to trace metabolic pathways, quantify reaction rates (fluxes), and understand the lifecycle of molecules in living systems.[1][5][6]
-
Safety: Unlike radioactive isotopes (e.g., ¹⁴C), stable isotopes are non-radioactive and can be used safely in a wider range of experiments, including clinical trials.[7][8]
Introducing Beta-alanine ¹³C₃,¹⁵N: Structure and Physicochemical Properties
Beta-alanine is a naturally occurring beta-amino acid and a crucial precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide highly concentrated in muscle and brain tissue.[9][10][11][12] Carnosine plays a vital role in intracellular pH buffering, antioxidant defense, and regulation of calcium handling.[9][10] Beta-alanine ¹³C₃,¹⁵N is a synthetic variant where all three carbon atoms and the nitrogen atom are replaced with their heavy isotopes.
| Property | Unlabeled (Endogenous) Beta-alanine | Labeled Beta-alanine ¹³C₃,¹⁵N |
| Chemical Formula | C₃H₇NO₂ | ¹³C₃H₇¹⁵NO₂ |
| CAS Number | 107-95-9 | 285978-07-6 |
| Monoisotopic Mass | 89.0477 g/mol | 93.0608 g/mol |
| Mass Shift (M+) | M | M+4 |
This significant M+4 mass shift ensures that the labeled standard can be easily resolved from the endogenous analyte by a mass spectrometer, preventing signal overlap and ensuring clean, reliable data.[13]
Section 2: Application I - The Gold Standard for Quantification: Beta-alanine ¹³C₃,¹⁵N as an Internal Standard
The most common application of Beta-alanine ¹³C₃,¹⁵N is as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the accurate quantification of endogenous beta-alanine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][14][15]
The Challenge: Matrix Effects in Bioanalytical Mass Spectrometry
When analyzing biological samples, other molecules in the matrix (salts, lipids, proteins) can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as "matrix effect," can either suppress or enhance the signal, leading to inaccurate and unreliable quantification.
The Solution: The Ideal Internal Standard
A SIL-IS is considered the gold standard for quantification because it behaves almost identically to the analyte during sample extraction, chromatography, and ionization.[16] Since Beta-alanine ¹³C₃,¹⁵N co-elutes with unlabeled beta-alanine and experiences the same matrix effects, any signal variation affecting the analyte will also affect the standard in the same proportion. By calculating the ratio of the analyte peak area to the SIL-IS peak area, these variations are normalized, resulting in highly accurate and precise quantification.
Experimental Workflow: Quantifying Endogenous Beta-alanine in Plasma
This protocol outlines a typical workflow for measuring beta-alanine concentrations in human plasma.
Step-by-Step Methodology:
-
Sample Collection: Collect blood in EDTA-containing tubes and centrifuge to separate plasma. Store at -80°C until analysis.
-
Standard Preparation: Prepare a stock solution of Beta-alanine ¹³C₃,¹⁵N in a suitable solvent (e.g., LC-MS grade water). Create a working solution at a known concentration (e.g., 500 ng/mL).
-
Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube. b. Add 10 µL of the Beta-alanine ¹³C₃,¹⁵N working solution to each tube and vortex briefly. c. Add 200 µL of ice-cold acetonitrile or methanol to precipitate proteins. d. Vortex vigorously for 1 minute, then centrifuge at >13,000 x g for 10 minutes at 4°C.
-
Extraction: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis. Evaporate the solvent under a stream of nitrogen and reconstitute in a mobile phase-compatible solution (e.g., 100 µL of 0.1% formic acid in water).
-
LC-MS/MS Analysis: a. Chromatography: Use a suitable column, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, for optimal retention of the polar beta-alanine molecule.[17] b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[18][19]
Data Presentation: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Beta-alanine (Analyte) | 90.05 | 44.1 |
| Beta-alanine ¹³C₃,¹⁵N (IS) | 94.06 | 47.1 |
Mandatory Visualization: Quantification Workflow
Caption: Workflow for accurate beta-alanine quantification using a SIL-IS.
Section 3: Application II - Tracing Metabolic Fates: Beta-alanine ¹³C₃,¹⁵N in Metabolic Flux Analysis
Metabolic flux analysis uses stable isotope tracers to map the movement of atoms through metabolic pathways, providing a dynamic picture of cellular metabolism that concentration measurements alone cannot offer.[1][5][20]
Core Concept: Following the Atoms
By introducing Beta-alanine ¹³C₃,¹⁵N into a biological system (e.g., cell culture), researchers can track the incorporation of its heavy ¹³C and ¹⁵N atoms into downstream metabolites.[6] This technique is exceptionally powerful for elucidating pathway activity and identifying metabolic bottlenecks.
Case Study: Elucidating Carnosine Synthesis
Beta-alanine is the rate-limiting precursor for carnosine synthesis.[11][21] By supplying cells with Beta-alanine ¹³C₃,¹⁵N, one can directly measure the rate of new carnosine synthesis. The enzyme carnosine synthetase will combine the labeled beta-alanine with unlabeled L-histidine, producing carnosine that is 4 Daltons heavier (M+4) than the endogenous pool. Detecting and quantifying this M+4 carnosine peak over time via LC-MS provides a direct readout of the synthetic flux through this pathway.
Experimental Protocol: A Cell-Based Metabolic Labeling Study
Step-by-Step Methodology:
-
Cell Culture: Grow adherent cells (e.g., muscle myotubes) to a desired confluency in standard culture medium.
-
Labeling: Replace the standard medium with a custom medium containing a known concentration of Beta-alanine ¹³C₃,¹⁵N.
-
Time-Course Harvesting: Harvest cells at various time points (e.g., 0, 2, 6, 12, 24 hours) to track the label's incorporation over time.
-
Quenching Metabolism: To instantly halt metabolic activity, rapidly wash the cells with ice-cold saline or PBS and immediately add an ice-cold extraction solvent, such as 80% methanol.[22][23][24] This step is critical for capturing an accurate snapshot of the metabolic state.
-
Metabolite Extraction: a. Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.[22][25] b. Lyse the cells (e.g., via vortexing or sonication) and centrifuge to pellet cell debris.[22][25] c. Collect the supernatant containing the polar metabolites.
-
LC-MS Analysis: Analyze the extracts using high-resolution mass spectrometry to measure the relative abundance of both unlabeled (M) and labeled (M+4) carnosine.
Mandatory Visualization: Carnosine Synthesis Pathway
Caption: Tracing the synthesis of labeled carnosine from labeled beta-alanine.
Section 4: Application III - Pharmacokinetic (ADME) Profiling
Stable isotope tracers are invaluable in pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound.[26] They allow for the differentiation between an administered dose and the pre-existing endogenous pool of the compound.
The "Tracer" Concept in Whole Organisms
By administering Beta-alanine ¹³C₃,¹⁵N to a subject, researchers can precisely track its journey through the body without interference from the subject's own beta-alanine.[7][27] This approach is particularly useful for determining bioavailability, clearance rates, and half-life. A "double-tracer" or "hybrid" approach, where both a stable isotope-labeled and a radiolabeled (e.g., ¹⁴C) version of a drug are used, can provide comprehensive ADME and bioavailability data from a single study, reducing costs and patient burden.[26]
Study Design and Analytical Considerations
A typical PK study involves administering a precise oral or intravenous dose of Beta-alanine ¹³C₃,¹⁵N. Blood and urine samples are then collected at multiple time points. The concentration of the labeled compound in these samples is measured using the LC-MS/MS quantification method described in Section 2. Plotting the concentration over time allows for the calculation of key PK parameters, providing critical data for drug development and nutritional science.
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The Physiological Roles of Carnosine and β-Alanine in Exercising Human Skeletal Muscle. National Institutes of Health (NIH). [Link]
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Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance: A Review of the Current Literature. MDPI. [Link]
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The Role of β-alanine Supplementation on Muscle Carnosine and Exercise Performance. ResearchGate. [Link]
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The role and effects of carnosine and β-alanine on exercise: an updated mini review. Emerald Insight. [Link]
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Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions. PubMed Central. [Link]
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Scheme of plasma carnosine extractions and quantification using MRM method. ResearchGate. [Link]
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HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on BIST B+ Column. SIELC Technologies. [Link]
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One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. PubMed Central. [Link]
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The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. National Institutes of Health (NIH). [Link]
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Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma. PubMed. [Link]
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Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic. [Link]
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Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic. [Link]
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An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Beta-alanine-¹³C₃,¹⁵N
This guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Beta-alanine-¹³C₃,¹⁵N, a critical internal standard and tracer for advanced biomedical research. Intended for researchers, scientists, and professionals in drug development, this document details a robust synthetic pathway and rigorous analytical methodologies to ensure the highest standards of quality and reliability in experimental applications.
Introduction: The Significance of Isotopically Labeled Beta-alanine
Stable isotope-labeled compounds are indispensable tools in modern biomedical research, enabling precise quantification and metabolic tracing without the safety concerns associated with radioactive isotopes.[1] Beta-alanine-¹³C₃,¹⁵N, in which all three carbon atoms are replaced with the ¹³C isotope and the nitrogen atom with the ¹⁵N isotope, serves as an ideal internal standard for mass spectrometry (MS) and a tracer in nuclear magnetic resonance (NMR) based metabolomics.[2][3] Its applications are extensive, spanning proteomics, the study of metabolic pathways, clinical diagnostics, and drug development.[2][4] The known molecular weight shift allows for clear differentiation from its endogenous, unlabeled counterpart, facilitating accurate quantification in complex biological matrices.[5]
This guide will first elucidate a proposed chemical synthesis for producing high-purity Beta-alanine-¹³C₃,¹⁵N. Subsequently, it will provide detailed, field-proven protocols for the critical assessment of its isotopic enrichment and chemical purity using state-of-the-art analytical techniques.
Chemical Synthesis of Beta-alanine-¹³C₃,¹⁵N
While various chemical and biological methods exist for the synthesis of unlabeled beta-alanine, a robust and adaptable approach for producing the fully labeled isotopologue is paramount for research applications.[6][7] The following proposed synthesis is based on the well-established ammoniation of acrylic acid, adapted for the use of fully labeled precursors to achieve high levels of isotopic incorporation. This method is chosen for its directness and the commercial availability of the required labeled starting materials.
Proposed Synthetic Pathway: Ammoniation of [1,2,3-¹³C₃]Acrylic Acid
The core of this synthesis involves the Michael addition of ¹⁵N-labeled ammonia to fully ¹³C-labeled acrylic acid under elevated temperature and pressure. This one-pot reaction is efficient and minimizes isotopic dilution.
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An In-Depth Technical Guide on the Properties of Beta-alanine ¹³C₃,¹⁵N as a Metabolic Tracer
This guide provides a comprehensive technical overview of Beta-alanine ¹³C₃,¹⁵N, a powerful tool for elucidating metabolic pathways. We will explore its core properties, outline its applications, and provide detailed methodologies for its use in metabolic research. Our focus is on delivering field-proven insights and ensuring scientific integrity through self-validating protocols and authoritative references.
Part 1: Foundational Principles: Beta-alanine Metabolism and Isotope Tracing
Beta-alanine is a non-essential amino acid synthesized in the liver and acquired through the diet from protein-rich foods like chicken, beef, and fish.[1][2] It is a key component of the dipeptides carnosine and anserine, which are found in high concentrations in muscle and brain tissues.[3][4][5] These dipeptides are crucial for buffering pH, protecting against oxidative stress, and regulating enzymes.[3]
The metabolic journey of Beta-alanine begins with its formation from the breakdown of dihydrouracil, carnosine, and anserine.[3][6] It is then either incorporated into carnosine and anserine or catabolized.[1][3] The synthesis of carnosine involves the joining of Beta-alanine and L-histidine by the enzyme carnosine synthase.[4][5] Anserine is formed either by the methylation of carnosine or the condensation of Beta-alanine with Nπ-methyl-l-histidine.[5] The degradation of Beta-alanine involves a transamination reaction to form malonate-semialdehyde, which is subsequently converted to acetyl-CoA and enters the Krebs cycle.[3][7]
Stable isotope tracing is a robust technique that allows for the precise tracking of molecules through metabolic pathways by labeling them with non-radioactive, heavy isotopes.[8][9][10] In the case of Beta-alanine ¹³C₃,¹⁵N, all three carbon atoms are replaced with ¹³C and the nitrogen atom with ¹⁵N.[11][12] This "heavy" labeling creates a distinct mass shift that is easily detectable by mass spectrometry, enabling unambiguous tracking of Beta-alanine and its metabolic products.[8][9][13]
Caption: Key metabolic pathways of Beta-alanine, including dipeptide synthesis and catabolism.
Part 2: The Tracer: Properties and Advantages of Beta-alanine ¹³C₃,¹⁵N
The use of fully labeled Beta-alanine ¹³C₃,¹⁵N offers significant advantages for metabolic tracing studies.
-
High Sensitivity and Accuracy: The substantial mass shift of +4 Daltons provides a clear signal, minimizing interference from naturally occurring isotopes and enhancing the accuracy of quantification.[14][15] This is particularly beneficial in complex biological samples where numerous metabolites are present.[16]
-
Comprehensive Pathway Analysis: The stable isotopes on both the carbon backbone and the nitrogen atom allow for the simultaneous tracking of these elements through various metabolic transformations. This dual-labeling strategy provides a more complete picture of metabolic fluxes.[]
-
Safety and Versatility: As a stable isotope tracer, Beta-alanine ¹³C₃,¹⁵N is non-radioactive and safe for use in a wide range of experimental systems, including in vivo studies in animals and humans.[18][19][20][21] It can be analyzed by various techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][11]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | ¹³C₃H₇¹⁵NO₂ | [12] |
| Molecular Weight | 93.07 g/mol | [12][22][23] |
| Isotopic Purity | 98% for ¹³C, 96-99% for ¹⁵N | [12][22] |
| Applications | Biomolecular NMR, Metabolism, Metabolomics, MS/MS Standards, Proteomics | [12][22] |
Part 3: Experimental Design and Protocols
A well-designed experiment is critical for obtaining meaningful data from tracer studies. The following workflow provides a general framework for utilizing Beta-alanine ¹³C₃,¹⁵N.
Caption: A ten-step experimental workflow for metabolic tracing with Beta-alanine ¹³C₃,¹⁵N.
Step-by-Step Protocol: In Vitro Labeling of Mammalian Cells
This protocol outlines the key steps for labeling cultured cells to trace the metabolic fate of Beta-alanine.
Materials:
-
Mammalian cells of interest
-
Appropriate cell culture medium
-
Beta-alanine ¹³C₃,¹⁵N
-
Ice-cold phosphate-buffered saline (PBS)
-
Pre-chilled 80% methanol
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Culture: Grow cells to the desired confluency in standard culture conditions.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with Beta-alanine ¹³C₃,¹⁵N. The final concentration will depend on the cell type and experimental goals and should be optimized.
-
Labeling: Remove the standard medium, wash the cells with PBS, and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a predetermined time course to monitor the incorporation of the tracer.
-
Metabolic Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add pre-chilled 80% methanol to quench all enzymatic activity.
-
Metabolite Extraction: Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Sample Analysis: Analyze the extracted metabolites using LC-MS or NMR to determine the isotopic enrichment in Beta-alanine and its downstream products.
Part 4: Analytical Methodologies
The choice of analytical technique is crucial for detecting and quantifying isotopically labeled metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and widely used technique for metabolomics.[14][16][24] High-resolution mass spectrometry is essential for resolving the different isotopologues and accurately measuring their abundances.[16] Chemical isotope labeling can further enhance the sensitivity and coverage of LC-MS analysis.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the specific positions of isotopic labels within a molecule.[25][26][27][28] This positional information is invaluable for elucidating complex metabolic pathways.[25][26][27][28] While generally less sensitive than MS, NMR is non-destructive and highly quantitative.[25][26]
Part 5: Data Interpretation and Applications
The data obtained from Beta-alanine ¹³C₃,¹⁵N tracing experiments can provide deep insights into cellular metabolism.
-
Metabolic Flux Analysis: By tracking the incorporation of the heavy isotopes into downstream metabolites over time, it is possible to calculate the rates of metabolic reactions, a practice known as metabolic flux analysis.[13][29] This provides a dynamic view of cellular metabolism that is not attainable with traditional metabolomics approaches.[13][29]
-
Drug Development: This tracer can be used to investigate how drugs affect specific metabolic pathways, aiding in the identification of drug targets and the understanding of mechanisms of action.[20][30]
-
Disease Research: By comparing the metabolic fluxes in healthy versus diseased states, researchers can identify metabolic dysregulations that contribute to disease pathogenesis.[8][9]
References
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Title: Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Source: Current Opinion in Clinical Nutrition and Metabolic Care. URL: [Link]
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Title: Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Source: PMC. URL: [Link]
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Title: β-Alanine. Source: Wikipedia. URL: [Link]
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Title: beta-Alanine Metabolism. Source: PubChem. URL: [Link]
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Title: β-alanine degradation I. Source: PubChem. URL: [Link]
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Title: Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Source: ResearchGate. URL: [Link]
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Title: Beta-Alanine Metabolism Pathway. Source: Semantic Scholar. URL: [Link]
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Title: Carnosine and anserine homeostasis in skeletal muscle and heart is controlled by β-alanine transamination. Source: The Journal of Physiology. URL: [Link]
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Title: Advances in the synthesis of β-alanine. Source: Frontiers in Bioengineering and Biotechnology. URL: [Link]
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Topic: The Role of Beta-alanine ¹³C₃,¹⁵N in Carnosine Synthesis Studies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracers have become indispensable tools in metabolic research, allowing for the precise quantification of in vivo metabolic fluxes that are impossible to determine from static measurements alone.[1][2] This guide provides a deep dive into the application of the dual-labeled stable isotope, Beta-alanine ¹³C₃,¹⁵N, for elucidating the dynamics of carnosine synthesis. Carnosine (β-alanyl-L-histidine) is a dipeptide of significant interest due to its roles as an intracellular pH buffer, antioxidant, and anti-glycating agent.[3][4][5] Understanding its synthesis rate is critical in fields ranging from sports nutrition to neurology and aging research. This document details the underlying biochemistry, experimental design considerations, step-by-step protocols for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the principles of data interpretation.
Introduction: The Significance of Carnosine Dynamics
Carnosine is found in high concentrations in excitable tissues, primarily skeletal muscle and the brain.[6] Its physiological functions are multifaceted, including scavenging of reactive oxygen species (ROS), chelation of metal ions, and, most notably, buffering of protons (H⁺) generated during high-intensity exercise.[3][5] The synthesis of carnosine is catalyzed by the enzyme carnosine synthase (ATPGD1), which joins its two constituent amino acids, L-histidine and β-alanine, in an ATP-dependent reaction.[7][8] Crucially, β-alanine is the rate-limiting precursor for this synthesis, meaning its availability is the primary determinant of carnosine production rates.[9][10]
Consequently, β-alanine supplementation has become a common strategy to increase intramuscular carnosine stores, thereby enhancing performance in high-intensity activities.[5][11] However, the response to supplementation shows significant inter-individual variability.[12] To understand the mechanisms behind this variability and to accurately assess the impact of interventions (e.g., new drug formulations, dietary strategies) on carnosine metabolism, it is essential to directly measure the rate of its synthesis. Stable isotope tracer studies provide the means to achieve this.
The Tracer of Choice: Beta-alanine ¹³C₃,¹⁵N
Stable isotope-labeled compounds are non-radioactive molecules where one or more atoms are replaced by a heavier isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N).[][14] These tracers are metabolically indistinguishable from their unlabeled counterparts but can be detected and quantified by mass spectrometry due to their increased mass.[15]
Why a Dual-Labeled Tracer?
Beta-alanine ¹³C₃,¹⁵N is an ideal tracer for carnosine synthesis studies for several key reasons:
-
Specificity and Power : Labeling all three carbon atoms with ¹³C and the nitrogen atom with ¹⁵N creates a molecule with a mass shift of +4 Daltons (Da) compared to the natural, unlabeled β-alanine. When this labeled β-alanine is incorporated into carnosine, the resulting dipeptide also exhibits a +4 Da mass shift. This large, specific mass difference provides an unambiguous signal that is easily resolved from the natural isotopic background, ensuring high sensitivity and precision in detection.[][16]
-
Metabolic Stability : The carbon backbone and the amino nitrogen are metabolically stable and are not prone to exchange during biological processes, ensuring the label remains intact from administration through to incorporation into carnosine.[]
-
Kinetic Analysis : By introducing a known quantity of Beta-alanine ¹³C₃,¹⁵N into a biological system and monitoring its rate of appearance in the carnosine pool over time, we can directly calculate the fractional synthetic rate (FSR) of carnosine. This provides a dynamic view of metabolic activity.[1]
Biochemical Pathway and Tracer Incorporation
The synthesis of carnosine is a straightforward enzymatic reaction. The use of Beta-alanine ¹³C₃,¹⁵N allows us to trace this process directly.
Diagram 1: Carnosine Synthesis Pathway with Labeled Tracer
This diagram illustrates the ATP-dependent condensation of L-histidine and the labeled β-alanine tracer, catalyzed by carnosine synthase, to form newly synthesized, labeled carnosine.
Caption: Workflow for a stable isotope tracer study of carnosine synthesis.
Detailed Protocol: Metabolite Extraction from Muscle Tissue
This protocol provides a standardized method for extracting carnosine from tissue biopsies for LC-MS/MS analysis.
Step-by-Step Methodology:
-
Tissue Pulverization : Freeze the muscle biopsy (~20-50 mg) in liquid nitrogen immediately upon collection. Pulverize the frozen tissue into a fine powder using a liquid nitrogen-cooled mortar and pestle or a specialized tissue pulverizer. This prevents enzymatic degradation and ensures efficient extraction.
-
Homogenization : Transfer the frozen powder to a pre-weighed 2 mL tube containing 500 µL of ice-cold 5% perchloric acid (PCA). Homogenize the sample using a bead beater or rotor-stator homogenizer until no visible tissue remains. The PCA serves to simultaneously precipitate proteins and extract small, acid-soluble metabolites like carnosine.
-
Centrifugation : Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Collection : Carefully collect the supernatant, which contains the carnosine and other metabolites. Transfer it to a fresh, labeled microcentrifuge tube.
-
Neutralization : Neutralize the acidic supernatant by adding a calculated volume of 2M potassium bicarbonate (KHCO₃) until the pH is approximately 7.0. The formation of CO₂ gas will cause effervescence.
-
Precipitate Removal : Centrifuge again at 14,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate precipitate (KClO₄).
-
Final Sample Preparation : Collect the final neutralized supernatant. This extract is now ready for direct analysis by LC-MS/MS or can be stored at -80°C. For analysis, a small aliquot (e.g., 5-10 µL) is injected into the LC-MS/MS system.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the definitive technique for quantifying the enrichment of stable isotopes in metabolites. [15][17]
Principle of Detection
The LC system first separates carnosine from other metabolites in the extract based on its chemical properties (e.g., using a HILIC or reversed-phase column). [18][19]The separated compounds then enter the mass spectrometer.
-
Ionization : Carnosine is ionized, typically using electrospray ionization (ESI), to create a protonated molecule [M+H]⁺.
-
MS1 Analysis : The first mass analyzer (Q1) scans for the specific mass-to-charge ratios (m/z) of both unlabeled (M+0) and labeled (M+4) carnosine.
-
Fragmentation : These selected precursor ions are then fragmented in a collision cell (Q2).
-
MS2 Analysis : The resulting fragment ions are analyzed in the third mass analyzer (Q3), creating a unique fragmentation pattern that confirms the identity of the molecule and enhances specificity. [20]
Table 1: Mass Isotopologue Data for Carnosine Analysis
This table summarizes the key m/z values monitored in a typical LC-MS/MS experiment for carnosine synthesis.
| Compound | Isotopologue | Formula | Precursor Ion (m/z) | Key Fragment Ion (m/z) |
| Carnosine | Unlabeled (M+0) | C₉H₁₄N₄O₃ | 227.1 | 110.1 |
| Carnosine | Labeled (M+4) | ¹³C₃C₆H₁₄¹⁵NN₃O₃ | 231.1 | 110.1 |
| β-Alanine | Unlabeled (M+0) | C₃H₇NO₂ | 90.0 | 72.0 |
| β-Alanine | Labeled (M+4) | ¹³C₃H₇¹⁵NO₂ | 94.0 | 76.0 |
Note: The fragment m/z 110.1 corresponds to the imidazole portion of histidine, which remains unlabeled and is therefore common to both the M+0 and M+4 carnosine isotopologues. [17]
Data Interpretation and Application
The primary outcome of the analysis is the isotopic enrichment of carnosine in the tissue.
Calculating the Fractional Synthetic Rate (FSR)
The FSR represents the percentage of the tissue carnosine pool that is newly synthesized per unit of time. The most common formula used is:
FSR (%/hour) = (E_carnosine / E_precursor) * (1 / t) * 100
Where:
-
E_carnosine is the enrichment of M+4 carnosine in the tissue biopsy (expressed as a mole percent excess).
-
E_precursor is the average enrichment of M+4 β-alanine in the plasma over the study period, serving as the surrogate for the intracellular precursor pool.
-
t is the time in hours between tracer administration and the final biopsy.
Table 2: Example Carnosine FSR Data from a Hypothetical Study
This table illustrates how final data could be presented, comparing a control group to a group receiving an intervention designed to boost carnosine synthesis.
| Group | Subject ID | Carnosine FSR (%/hour) |
| Control | CON-01 | 0.15 |
| Control | CON-02 | 0.18 |
| Control | CON-03 | 0.13 |
| Control Mean ± SD | 0.15 ± 0.03 | |
| Intervention | INT-01 | 0.25 |
| Intervention | INT-02 | 0.29 |
| Intervention | INT-03 | 0.22 |
| Intervention Mean ± SD | 0.25 ± 0.04 * |
*Indicates a statistically significant difference from the Control group (p < 0.05).
Applications in Research and Development
-
Drug Development : Quantify the efficacy of novel compounds aimed at upregulating carnosine synthase activity.
-
Nutraceuticals : Assess the bioavailability and metabolic fate of different β-alanine formulations, such as controlled-release powders or tablets. [21]* Clinical Research : Investigate dysregulation of carnosine metabolism in disease states like sarcopenia, diabetes, or neurodegenerative disorders. [6]* Sports Science : Determine how factors like training status, diet, or co-supplementation influence the efficiency of carnosine synthesis from β-alanine. [5]
Conclusion
The use of Beta-alanine ¹³C₃,¹⁵N is a powerful and precise method for directly quantifying the synthesis rate of carnosine in vivo. This technique moves beyond static concentration measurements to provide dynamic, kinetic information about metabolic processes. By following robust experimental and analytical protocols, researchers and drug development professionals can gain unparalleled insights into carnosine metabolism, accelerating the development of effective therapeutic and performance-enhancing interventions.
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Blancquaert, L., Everaert, I., & Derave, W. (2018). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. PubMed. [Link]
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De Courten, B., et al. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews. [Link]
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Wang, R., et al. (2014). MS/MS spectrum and fragmentation analysis of carnosine. ResearchGate. [Link]
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Mineo, P., et al. (2002). Electrospray mass spectrometric studies of L-carnosine (beta-alanyl-L-histidine) complexes with copper(II) or zinc ions in aqueous solution. Rapid Communications in Mass Spectrometry. [Link]
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Hill, C. A., et al. (2007). Influence of beta-alanine supplementation on skeletal muscle carnosine concentrations and high intensity cycling capacity. Amino Acids. [Link]
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Furst, T., et al. (2018). Effects of Beta-Alanine Supplementation on Brain Homocarnosine/Carnosine Signal and Cognitive Function: An Exploratory Study. ResearchGate. [Link]
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Unlocking Cellular Dynamics: A Technical Guide to the Applications of Stable Isotope-Labeled Beta-Alanine
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of stable isotope-labeled beta-alanine. Moving beyond a simple catalog of uses, this document delves into the mechanistic reasoning behind experimental design and the self-validating nature of protocols utilizing this powerful research tool.
Introduction: The Power of Tracing a Unique Amino Acid
Beta-alanine (β-alanine) is a naturally occurring beta-amino acid that, unlike its alpha-amino acid counterparts, is not incorporated into proteins.[1] Instead, it serves as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant physiological roles, particularly in muscle tissue.[2][3][4] Carnosine is a crucial intracellular pH buffer, and also plays a role in calcium sensitivity, and as an antioxidant.[3][5] Beyond its role in muscle, beta-alanine also functions as a neurotransmitter in the central nervous system.[6][7][8][9]
Stable isotope labeling involves the substitution of atoms in a molecule with their non-radioactive ("stable") isotopes, such as replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H (deuterium).[10][11] This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a different mass. This mass difference allows for its detection and quantification by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[12][13]
The use of stable isotope-labeled beta-alanine provides a powerful tool to trace its metabolic fate in vivo and in vitro, offering unambiguous insights into its absorption, distribution, metabolism, and excretion (ADME), as well as its incorporation into downstream metabolites like carnosine.[12][14] This guide will explore the synthesis and diverse applications of this invaluable tracer in metabolic research, pharmacokinetics, and neuroscience.
Synthesis of Stable Isotope-Labeled Beta-Alanine: Ensuring Purity and Positional Specificity
The synthesis of stable isotope-labeled beta-alanine is a critical first step that dictates the success of subsequent experiments. Chemical synthesis is the most common and versatile method, allowing for precise control over the position and extent of labeling.[]
General Synthetic Approach:
While multiple synthetic routes exist, a common strategy involves starting with a commercially available labeled precursor. For example, the synthesis of [¹³C₃]-beta-alanine could start from a ¹³C-labeled three-carbon precursor which is then chemically modified to introduce the amino and carboxyl functional groups.
Key Considerations in Synthesis:
-
Isotopic Enrichment: This refers to the percentage of the labeled isotope in the final product. High isotopic enrichment (typically >98-99%) is crucial to ensure a strong signal-to-noise ratio in analytical measurements and to minimize interference from naturally abundant isotopes.[16]
-
Positional Purity: The label must be in the desired position within the molecule. For instance, in studying specific metabolic reactions, it may be necessary to have the label on the carboxyl carbon versus the alpha or beta carbons.
-
Chemical Purity: The final product must be free of unlabeled beta-alanine and other chemical impurities that could interfere with the experiment or its analysis.[][16]
Table 1: Common Stable Isotopes Used in Beta-Alanine Labeling
| Isotope | Natural Abundance (%) | Common Applications |
| ¹³C | 1.1 | Tracing carbon backbone in metabolic pathways.[] |
| ¹⁵N | 0.37 | Studying nitrogen metabolism and amino acid kinetics.[] |
| ²H (Deuterium) | 0.015 | Investigating reaction mechanisms and as a general metabolic tracer.[11] |
Core Applications of Stable Isotope-Labeled Beta-Alanine
The unique biochemical roles of beta-alanine make its stable isotope-labeled forms valuable across several research domains.
Metabolic Research and Metabolic Flux Analysis (MFA)
Stable isotope-labeled beta-alanine is a powerful tool for elucidating metabolic pathways and quantifying the rate of metabolic reactions, a field known as Metabolic Flux Analysis (MFA).[18] By introducing a labeled precursor and tracking its incorporation into downstream metabolites, researchers can map the flow of atoms through a metabolic network.[18][12]
Experimental Protocol: Tracing Beta-Alanine Metabolism in Cell Culture
-
Cell Culture: Grow the cells of interest to the desired confluency.
-
Labeling: Replace the standard culture medium with a medium containing a known concentration of stable isotope-labeled beta-alanine (e.g., [¹³C₃]-beta-alanine).
-
Time Course: Harvest cells at various time points after the introduction of the labeled medium.
-
Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract metabolites from the cells.
-
Analysis by LC-MS: Analyze the cell extracts using liquid chromatography-mass spectrometry (LC-MS) to separate and identify metabolites. The mass spectrometer will detect the mass shift in beta-alanine and its downstream metabolites (like carnosine) containing the ¹³C label.
-
Data Analysis: Determine the isotopic enrichment in the metabolite pools over time to calculate metabolic flux rates.
Carnosine Synthesis and Muscle Physiology
Beta-alanine supplementation has been shown to increase muscle carnosine content, which can enhance performance in high-intensity exercise.[1][2] Stable isotope-labeled beta-alanine is instrumental in directly measuring the rate of carnosine synthesis and understanding the factors that influence it.[4]
Causality in Experimental Design: By using labeled beta-alanine, researchers can definitively distinguish between newly synthesized carnosine and the pre-existing pool, providing a direct measure of synthesis rates. This is superior to simply measuring total carnosine levels, which can be influenced by both synthesis and degradation.
Pharmacokinetic Studies
Understanding the ADME properties of beta-alanine is crucial for optimizing dosing strategies for both athletic performance and potential therapeutic applications.[19] Stable isotope-labeled beta-alanine is the gold standard for pharmacokinetic studies because it allows for the differentiation of the administered dose from endogenous beta-alanine.
Self-Validating Protocol: A typical pharmacokinetic study involves administering a known dose of labeled beta-alanine and then collecting blood and/or urine samples over time.[20] The concentration of the labeled compound is then measured using LC-MS. The use of the labeled compound as its own internal standard (by spiking samples with a different isotope of beta-alanine) can further enhance the accuracy of quantification.
Table 2: Key Pharmacokinetic Parameters Determined Using Labeled Beta-Alanine
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the rate of absorption. |
| Tmax | Time to reach Cmax | Provides information on absorption speed. |
| AUC | Area under the curve | Represents total drug exposure over time.[19] |
| t₁/₂ | Half-life | Indicates the rate of elimination. |
| Bioavailability | Fraction of the administered dose that reaches systemic circulation | Crucial for determining effective oral doses. |
Studies have utilized different dosing strategies, including fixed and weight-relative doses, to understand the variability in beta-alanine's pharmacokinetic response among individuals.[19][21][22]
Neurotransmitter Research
Beta-alanine is recognized as a neurotransmitter with inhibitory effects, acting on glycine and GABA receptors.[6][7][9] Studying its dynamics in the central nervous system is challenging due to its low concentrations and rapid turnover. Stable isotope-labeled beta-alanine can be used in preclinical models to trace its uptake into neurons and glial cells, its release upon stimulation, and its metabolism within the brain.[7]
Analytical Methodologies for Detection and Quantification
The choice of analytical technique is critical for the successful application of stable isotope-labeled beta-alanine.
Mass Spectrometry (MS)
MS, particularly when coupled with chromatography (GC-MS or LC-MS), is a highly sensitive and specific method for detecting and quantifying isotopically labeled molecules. It separates molecules based on their mass-to-charge ratio, allowing for the clear distinction between labeled and unlabeled beta-alanine and its metabolites.[23]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that can provide information about the structure of molecules and the position of the isotopic label.[18][13] While generally less sensitive than MS, NMR is non-destructive and can be used to analyze intact tissues or biofluids.[13] ¹H-MRS (proton magnetic resonance spectroscopy) has been used to non-invasively quantify carnosine in human muscle.[24][25][26]
Table 3: Comparison of Key Analytical Techniques
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Sensitivity | High (picomolar to femtomolar) | Lower (micromolar to millimolar) |
| Information Provided | Mass-to-charge ratio, isotopic enrichment | Molecular structure, label position, quantification |
| Sample Preparation | Requires extraction and derivatization (for GC-MS) | Minimal, can analyze intact samples |
| Destructive | Yes | No |
| Primary Use Case | Quantification of labeled molecules in complex mixtures | Positional analysis of labels, in vivo measurements |
Conclusion: A Versatile Tool for Advancing Biological Understanding
Stable isotope-labeled beta-alanine is an indispensable tool for researchers seeking to unravel the complexities of its metabolism and physiological functions. From elucidating metabolic pathways and quantifying carnosine synthesis to defining pharmacokinetic profiles and exploring its role in the brain, the applications of this tracer are vast and continue to expand. The key to its successful implementation lies in the use of high-purity labeled compounds, robust experimental design, and sensitive analytical techniques. As our understanding of the multifaceted roles of beta-alanine grows, so too will the innovative applications of its stable isotope-labeled forms in both basic and applied research.
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An In-depth Technical Guide to Understanding Metabolic Pathways with Beta-alanine 13C3,15N
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracing has become an indispensable tool in metabolomics for elucidating the complex network of biochemical reactions that constitute cellular metabolism.[1][2][3] This guide provides a comprehensive technical overview of the application of Beta-alanine labeled with three Carbon-13 (¹³C) and one Nitrogen-15 (¹⁵N) isotopes (Beta-alanine ¹³C₃,¹⁵N) as a metabolic tracer. We delve into the core metabolic pathways of Beta-alanine, focusing on its role as a precursor for the synthesis of vital dipeptides like carnosine and its catabolic fate. This document serves as a practical resource, offering field-proven insights into experimental design, detailed step-by-step protocols for in vitro and in vivo studies, and the analytical methodologies required for data acquisition and interpretation. By explaining the causality behind experimental choices and emphasizing self-validating systems, this guide equips researchers with the knowledge to confidently employ Beta-alanine ¹³C₃,¹⁵N to unravel metabolic dynamics in health and disease.
The Central Role of Beta-alanine in Cellular Metabolism
Beta-alanine (3-aminopropanoic acid) is a naturally occurring, non-proteinogenic beta-amino acid.[4] While not incorporated into proteins, it plays crucial roles in several physiological processes.[5] Its primary sources include the catabolism of pyrimidine nucleotides (uracil and cytosine), the degradation of carnosine and anserine from dietary sources like meat and fish, and synthesis in the liver.[6][7][8][9]
Key Metabolic Fates of Beta-alanine
The metabolic significance of Beta-alanine stems from two primary pathways:
-
Anabolism: Synthesis of Histidine-Containing Dipeptides (HCDs): The most prominent anabolic fate of Beta-alanine is its role as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine).[7][10][11][12] This reaction, catalyzed by carnosine synthase (ATPGD1), condenses Beta-alanine and L-histidine in an ATP-dependent manner.[13][14][15][16] Carnosine is found in high concentrations in skeletal muscle and brain tissue, where it functions as a potent intracellular pH buffer, antioxidant, and metal ion chelator.[7][10][11][12]
-
Catabolism: Entry into Central Carbon Metabolism: Beta-alanine can be catabolized through a transamination reaction to form malonate-semialdehyde.[9] This intermediate is subsequently converted into acetyl-CoA, which can then enter the Krebs cycle for energy production or be utilized for fatty acid biosynthesis.[9][17] This pathway links Beta-alanine directly to central energy metabolism.
The dual fate of Beta-alanine makes it a fascinating target for metabolic studies. Understanding the flux—or the rate of turnover—through these competing pathways is critical for comprehending cellular responses to physiological and pathological stimuli.
The Rationale for Isotope Tracing
Conventional metabolomics provides a static snapshot of metabolite concentrations. However, it cannot reveal the dynamic rates of metabolite synthesis and degradation. Stable isotope tracing overcomes this limitation.[2][3] By introducing a substrate labeled with heavy isotopes (like ¹³C and ¹⁵N), researchers can track the atoms of the substrate as they are incorporated into downstream metabolites.[1][3] The use of Beta-alanine ¹³C₃,¹⁵N provides a powerful tool to simultaneously track the carbon backbone and the amino nitrogen, offering a detailed view of its metabolic journey.[18]
Principles of Tracing with Beta-alanine ¹³C₃,¹⁵N
The tracer molecule, Beta-alanine ¹³C₃,¹⁵N, contains three heavy carbon atoms and one heavy nitrogen atom, making it 4 atomic mass units (amu) heavier than its unlabeled (M+0) counterpart. This mass difference is the key to its detection by mass spectrometry.
Tracking Anabolic and Catabolic Flux
When Beta-alanine ¹³C₃,¹⁵N is introduced into a biological system, it is taken up by cells and enters the endogenous Beta-alanine pool. From there, its fate can be tracked:
-
Anabolic Flux (Carnosine Synthesis): Carnosine synthase will utilize the labeled Beta-alanine and unlabeled L-histidine to produce carnosine. The resulting carnosine molecule will be 4 amu heavier (M+4) than unlabeled carnosine. Detecting a time-dependent increase in the M+4 carnosine peak provides a direct measure of the rate of carnosine synthesis.
-
Catabolic Flux: As the ¹³C₃-labeled carbon backbone of Beta-alanine is converted to acetyl-CoA (¹³C₂), the ¹³C label will be incorporated into downstream metabolites of the Krebs cycle (e.g., citrate, malate) and fatty acids. Observing the appearance of ¹³C-labeled isotopologues of these central metabolites confirms and quantifies the catabolic flux of Beta-alanine.
The diagram below illustrates the primary metabolic pathways and how the isotopic labels from Beta-alanine ¹³C₃,¹⁵N are incorporated into key downstream products.
Caption: Metabolic fate of labeled Beta-alanine.
Mass Isotopomer Distribution (MID) Analysis
The core of a tracer study is the analysis of Mass Isotopomer Distributions (MIDs). An isotopomer is a molecule with a specific number of heavy isotopes. For a given metabolite, a mass spectrometer can detect the unlabeled molecule (M+0) and its heavier isotopologues (M+1, M+2, etc.). The relative abundance of these peaks forms the MID.[19][20] By analyzing the shift in the MID over time after introducing the tracer, we can calculate the fractional contribution of the tracer to the product pool, a key parameter for determining metabolic flux.[21]
Experimental Design and Protocols
A successful tracer experiment hinges on meticulous planning and execution. The workflow diagram below outlines the critical stages, from initial planning to final data interpretation.
Caption: General workflow for a stable isotope tracer study.
Causality in Experimental Choices
-
In Vitro vs. In Vivo: Cell culture (in vitro) studies offer a controlled environment to probe specific cellular mechanisms. Animal models (in vivo) provide systemic context, accounting for tissue-specific metabolism and inter-organ crosstalk. The choice depends entirely on the research question.
-
Tracer Concentration: The concentration of Beta-alanine ¹³C₃,¹⁵N should be high enough to induce detectable labeling in downstream metabolites but low enough to avoid perturbing the natural metabolic state. A common starting point is to replace 5-10% of the Beta-alanine in cell culture media or to administer a bolus dose based on body weight in animal studies.
-
Time Points: The selection of time points is critical for capturing the dynamics of label incorporation. Early time points (minutes to a few hours) are crucial for measuring initial rates of synthesis, while later time points (several hours to days) can reveal metabolite turnover and steady-state labeling.
Detailed Protocol: In Vitro Cell Culture Study
This protocol provides a self-validating framework for a typical tracer experiment using adherent mammalian cells.
Materials:
-
Beta-alanine ¹³C₃,¹⁵N (e.g., from Cambridge Isotope Laboratories, Inc.[22][23])
-
Cell culture medium, dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C
Procedure:
-
Cell Seeding: Plate cells at a density that ensures they reach ~80-90% confluency on the day of the experiment. This ensures active and consistent metabolism.
-
Tracer Media Preparation: Prepare the experimental medium by supplementing base medium (lacking unlabeled Beta-alanine) with the desired concentration of Beta-alanine ¹³C₃,¹⁵N and dFBS.
-
Initiation of Labeling: At time zero (t=0), aspirate the standard culture medium, quickly wash the cells once with pre-warmed PBS to remove residual unlabeled metabolites, and immediately add the pre-warmed tracer medium.
-
Time-Course Incubation: Return the plates to the incubator for the designated time points (e.g., 0, 15 min, 1 hr, 4 hrs, 24 hrs). The t=0 plate represents the unlabeled baseline.
-
Metabolic Quenching & Metabolite Extraction:
-
For each time point, remove the plate from the incubator and immediately aspirate the medium.
-
Place the plate on a bed of dry ice to rapidly cool the cells.
-
Add 1 mL of ice-cold 80:20 Methanol:Water extraction solvent. This step is critical as the cold solvent instantly halts all enzymatic activity, preserving the metabolic state at the moment of collection.[24][25]
-
Place the plate in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.
-
Scrape the cells in the cold solvent and transfer the entire lysate/solvent mixture to a microcentrifuge tube.[25]
-
-
Sample Processing:
-
Centrifuge the tubes at high speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.[26]
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the supernatant using a vacuum centrifuge (SpeedVac) without heat.
-
Reconstitute the dried metabolite pellet in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50:50 Acetonitrile:Water).
-
Centrifuge one last time to remove any insoluble material before transferring to autosampler vials for analysis.[27]
-
Analytical Methodology: LC-MS/MS
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical platform for stable isotope tracing studies due to its high sensitivity, specificity, and ability to resolve complex mixtures.[1][2][28]
Data Acquisition
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for separating small polar metabolites like Beta-alanine and carnosine.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) is essential to accurately measure the mass of the different isotopologues and resolve them from other interfering ions.[29]
-
Scan Mode: Data is typically acquired in full scan mode to capture the entire spectrum of isotopologues for all metabolites of interest.
Data Processing and Interpretation
-
Peak Integration: Specialized software is used to identify and integrate the chromatographic peaks corresponding to the unlabeled (M+0) and labeled (M+1, M+2, M+3, M+4, etc.) versions of Beta-alanine, carnosine, and other target metabolites.
-
Natural Abundance Correction: The raw MID must be corrected for the natural abundance of heavy isotopes (primarily ¹³C, which is ~1.1% of all carbon). This correction isolates the enrichment that is due solely to the administered tracer.
-
Calculation of Fractional Enrichment: The fractional enrichment (FE) represents the proportion of the metabolite pool that is newly synthesized from the labeled precursor. It is calculated from the corrected MID.
Data Presentation and Interpretation
Quantitative Data Summary
The results of a tracer experiment are best summarized in a table showing the fractional enrichment of key metabolites over time.
| Time Point | Metabolite | M+0 Abundance (%) | M+4 Abundance (%) | Fractional Enrichment (%) |
| 0 hr | Beta-alanine | 99.5 | 0.5 | 0.5 |
| Carnosine | 99.6 | 0.4 | 0.4 | |
| 1 hr | Beta-alanine | 12.1 | 87.9 | 87.9 |
| Carnosine | 85.2 | 14.8 | 14.8 | |
| 4 hr | Beta-alanine | 10.5 | 89.5 | 89.5 |
| Carnosine | 55.7 | 44.3 | 44.3 | |
| 24 hr | Beta-alanine | 9.8 | 90.2 | 90.2 |
| Carnosine | 21.3 | 78.7 | 78.7 | |
| Note: Data is hypothetical and for illustrative purposes. Abundances are corrected for natural isotope abundance. |
Interpreting the Results
The hypothetical data above illustrates a typical outcome. The intracellular pool of Beta-alanine rapidly becomes dominated by the labeled (M+4) form. The label incorporation into carnosine is slower, reflecting the rate of its enzymatic synthesis. By 24 hours, nearly 80% of the carnosine pool has been turned over and is now synthesized from the exogenous tracer. This rate of incorporation is a direct readout of the metabolic flux into the carnosine synthesis pathway under the specific experimental conditions.
Conclusion
The use of Beta-alanine ¹³C₃,¹⁵N is a robust and insightful technique for dissecting the metabolic fate of this important amino acid. By enabling the simultaneous quantification of its anabolic incorporation into dipeptides and its catabolic entry into central energy pathways, this tracer provides a dynamic and quantitative view of cellular metabolism. The experimental and analytical frameworks presented in this guide offer a validated starting point for researchers seeking to leverage this powerful approach to gain deeper insights into physiology, disease, and therapeutic intervention.
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The Gold Standard: A Technical Guide to Utilizing Beta-alanine ¹³C₃,¹⁵N as an Internal Standard in Mass Spectrometry
Abstract
In the landscape of quantitative bioanalysis by mass spectrometry, the pursuit of accuracy and precision is paramount. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the application of Beta-alanine ¹³C₃,¹⁵N as an internal standard. Moving beyond a simple recitation of protocols, this document delves into the fundamental principles governing the use of stable isotope-labeled standards, elucidates the nuanced advantages of ¹³C and ¹⁵N labeling, and presents field-proven methodologies for robust and reliable quantification of beta-alanine and other small molecules. Through a synthesis of theoretical knowledge and practical application, this guide aims to empower readers to implement self-validating analytical systems that ensure the highest caliber of data integrity.
The Imperative for Internal Standards in Mass Spectrometry
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a pillar of modern analytical chemistry, offering unparalleled sensitivity and selectivity.[1][2] However, the very sensitivity of the technique renders it susceptible to a variety of factors that can introduce significant variability and compromise quantitative accuracy.[3] These challenges primarily arise from two sources: inconsistencies in sample preparation and the phenomenon known as matrix effects.
Sample Preparation Variability: The journey from a complex biological matrix—such as plasma, urine, or tissue homogenate—to a sample suitable for MS analysis is multi-step and intricate.[3] Processes like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are designed to remove interfering substances and enrich the analyte of interest.[3][4] However, slight variations in procedural execution can lead to inconsistent analyte recovery, directly impacting the final measured concentration.
Matrix Effects: A more insidious challenge is the "matrix effect," which occurs when co-eluting, endogenous components of the sample matrix influence the ionization efficiency of the target analyte in the mass spectrometer's ion source.[5] This can lead to either ion suppression or enhancement, resulting in an underestimation or overestimation of the analyte's true concentration.[5] The complexity and variability of biological matrices make predicting and controlling matrix effects a significant hurdle in quantitative analysis.[5]
An ideal internal standard (IS) is a compound added at a known concentration to all samples, calibrators, and quality controls at the very beginning of the sample preparation process.[6] By experiencing the same procedural losses and matrix effects as the analyte, the IS provides a stable reference point for normalization. The ratio of the analyte's signal to the internal standard's signal, rather than the absolute signal of the analyte, is used for quantification, thereby correcting for these sources of error.[6]
The Superiority of Stable Isotope-Labeled Internal Standards: The Case for Beta-alanine ¹³C₃,¹⁵N
The most effective internal standards are stable isotope-labeled (SIL) analogues of the analyte.[7][8] These compounds are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[9] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical properties ensure they behave virtually identically during sample preparation and chromatographic separation.[7]
While deuterated standards are commonly used, ¹³C and ¹⁵N-labeled standards, such as Beta-alanine ¹³C₃,¹⁵N, offer distinct and significant advantages:
-
Chromatographic Co-elution: ¹³C and ¹⁵N labeling results in negligible changes to the physicochemical properties of the molecule.[10] This ensures that the labeled internal standard co-elutes precisely with the unlabeled analyte.[10] Deuterated standards, in some cases, can exhibit a slight shift in retention time (the "isotope effect"), which can lead to differential matrix effects and compromise accuracy.[7][11]
-
Isotopic Stability: The carbon-carbon and carbon-nitrogen bonds are exceptionally stable. This means that the ¹³C and ¹⁵N labels in Beta-alanine ¹³C₃,¹⁵N will not undergo back-exchange with unlabeled atoms during sample processing, storage, or analysis, ensuring the integrity of the standard.[10] Deuterium labels, particularly those on heteroatoms, can sometimes be susceptible to exchange.
-
Absence of Natural Abundance Interference: The natural abundance of ¹³C is approximately 1.1%, and for ¹⁵N it is about 0.37%.[] While low, this can sometimes contribute to the signal of the labeled standard. However, the use of multiple labels (in this case, three ¹³C atoms and one ¹⁵N atom) creates a significant mass shift (M+4) from the native beta-alanine, effectively eliminating any potential for isotopic crosstalk.
Beta-alanine ¹³C₃,¹⁵N is a non-canonical amino acid that can be used as an internal standard for the quantification of endogenous beta-alanine and other structurally similar analytes.[13][14] Its use is particularly relevant in metabolomics, clinical diagnostics, and pharmaceutical research where accurate measurement of amino acids is crucial.[15][16]
Experimental Workflow: A Self-Validating System
The following sections detail a robust workflow for the use of Beta-alanine ¹³C₃,¹⁵N as an internal standard in LC-MS/MS analysis. The principles outlined here can be adapted for the quantification of other small molecules.
Sample Preparation: The Foundation of Accuracy
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix with high and reproducible recovery while minimizing matrix components.[4] A common and effective method for plasma or serum is protein precipitation.
Protocol for Protein Precipitation:
-
Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of the biological sample (plasma, serum, urine), calibration standard, or quality control sample.
-
Internal Standard Spiking: Add a predetermined amount of Beta-alanine ¹³C₃,¹⁵N working solution (e.g., 10 µL of a 1 µg/mL solution) to each tube. The concentration of the IS should be chosen to be in the mid-range of the calibration curve.
-
Vortexing: Briefly vortex the samples to ensure thorough mixing of the internal standard with the matrix.
-
Precipitation: Add a protein precipitating agent, such as ice-cold acetonitrile or methanol, typically in a 3:1 or 4:1 ratio to the sample volume (e.g., 300-400 µL).
-
Vortexing and Incubation: Vortex the samples vigorously for at least 30 seconds to ensure complete protein denaturation. Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis, being cautious not to disturb the protein pellet.
-
Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase. This step also allows for solvent exchange to a composition that is more compatible with the chromatographic conditions.
Diagram of the Sample Preparation Workflow:
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A Technical Guide to Metabolic Flux Analysis in Cell Culture Using β-Alanine-¹³C₃,¹⁵N
Foreword: Beyond Static Snapshots – Unveiling Metabolic Dynamics
In the intricate world of cellular biology, understanding the functional state of a cell requires moving beyond static measurements of metabolite concentrations. We must instead visualize the dynamic flow of molecules through the complex web of metabolic pathways. Stable isotope tracing has emerged as a powerful technique to achieve this, providing a window into the real-time activity of cellular metabolism.[1][2] This guide provides an in-depth exploration of the preliminary investigation of β-Alanine-¹³C₃,¹⁵N in cell culture, a tool for dissecting the metabolic fate of this non-proteogenic amino acid and its downstream products.
This document is intended for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol, but as a dynamic guide, explaining the causality behind experimental choices to empower you to design, execute, and interpret your own stable isotope tracing experiments with scientific rigor.
The Rationale: Why Trace β-Alanine-¹³C₃,¹⁵N?
β-Alanine is a fascinating molecule. While not incorporated into proteins, it is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with crucial roles in intracellular pH buffering, antioxidant defense, and protection against glycation.[3] By using the dual-labeled β-Alanine-¹³C₃,¹⁵N, where all three carbon atoms are replaced by ¹³C and the nitrogen atom by ¹⁵N, we can unequivocally track its journey through the cell.
The primary goals of a β-Alanine-¹³C₃,¹⁵N tracing experiment are:
-
To Quantify Carnosine Synthesis: Directly measure the rate of new carnosine synthesis by tracking the incorporation of the heavy isotopes.
-
To Elucidate Metabolic Fates: Determine if β-alanine is being channeled into other metabolic pathways.
-
To Assess Pathway Dynamics under Perturbation: Understand how disease states, drug treatments, or genetic modifications impact β-alanine metabolism and carnosine production.
The use of a stable, non-radioactive isotope ensures safety and is suitable for a wide range of cell culture systems without the need for specialized radiological facilities.[]
Experimental Design: The Blueprint for a Successful Trace
A well-designed experiment is the cornerstone of reliable and interpretable data. The following diagram and discussion outline the critical decision points in planning your β-Alanine-¹³C₃,¹⁵N tracing study.
Caption: High-level workflow for a β-Alanine-¹³C₃,¹⁵N tracing experiment.
Causality in Experimental Choices
-
Cell Line Selection: The choice of cell line is paramount and should be driven by the biological question. Cells with known high or low expression of carnosine synthase (ATPGD1) are excellent models to study the regulation of this pathway.[5][6]
-
Media Formulation: Standard cell culture media contain unlabeled β-alanine. Therefore, it is essential to use a custom β-alanine-free formulation. Furthermore, fetal bovine serum (FBS) is a significant source of unlabeled amino acids and other small molecules. Using dialyzed FBS is critical to reduce the background of unlabeled β-alanine, thereby maximizing the signal from your tracer.[7]
-
Tracer Concentration: The concentration of β-Alanine-¹³C₃,¹⁵N should mimic physiological levels where possible, but may need to be optimized to ensure detectable incorporation without causing toxicity.
-
Time Course: Metabolic pathways reach isotopic steady state at different rates. A time-course experiment is crucial to capture the dynamics of label incorporation into carnosine and other potential metabolites.[8]
Detailed Methodologies: From Benchtop to Data
Protocol: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed your chosen adherent cell line (e.g., HEK293T, C2C12 myotubes) in 6-well plates to achieve approximately 80% confluency at the time of the experiment.
-
Media Preparation: Prepare custom DMEM/RPMI-1640 lacking β-alanine. Supplement with 10% dialyzed FBS, penicillin/streptomycin, and the desired concentration of β-Alanine-¹³C₃,¹⁵N.
-
Labeling:
-
Aspirate the standard growth media from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared labeling media to the cells.
-
Incubate for the desired time points (e.g., 0, 2, 6, 12, 24 hours). The "0" time point represents cells harvested immediately after adding the labeling media.
-
Protocol: Metabolite Extraction for Polar Compounds
The goal of extraction is to efficiently lyse the cells and solubilize metabolites while simultaneously quenching all enzymatic activity. For polar metabolites like β-alanine and carnosine, a cold methanol-based extraction is highly effective.[9][10][11]
-
Quenching:
-
Place the 6-well plate on a bed of dry ice to rapidly cool the cells.
-
Aspirate the labeling media.
-
Quickly wash the cell monolayer twice with 1 mL of ice-cold 0.9% NaCl solution. It is critical to aspirate the saline completely to avoid salt contamination in the final sample, which can interfere with mass spectrometry analysis.[12]
-
-
Extraction:
-
Add 1 mL of ice-cold, LC-MS grade 80% methanol / 20% water to each well.[12][13]
-
Use a cell scraper to detach the cells into the methanol solution.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 10 minutes at 4°C.
-
Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[12]
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried pellets at -80°C until LC-MS/MS analysis.
-
Analytical Strategy: LC-MS/MS for Isotope Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying the incorporation of β-Alanine-¹³C₃,¹⁵N into its downstream metabolites due to its high sensitivity and specificity.[1][2]
The β-Alanine to Carnosine Pathway
The primary pathway of interest is the ATP-dependent synthesis of carnosine from β-alanine and L-histidine, catalyzed by carnosine synthase.
Caption: The enzymatic synthesis of labeled carnosine from the tracer.
LC-MS/MS Parameters
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of polar metabolites like amino acids and dipeptides.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and specificity.[14]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Unlabeled β-Alanine | 90.05 | 44.05 | M+0 |
| β-Alanine-¹³C₃,¹⁵N | 94.07 | 47.06 | M+4 (3x¹³C, 1x¹⁵N) |
| Unlabeled Carnosine | 227.12 | 110.07 | M+0 |
| Carnosine-¹³C₃,¹⁵N | 231.13 | 110.07 | M+4 (3x¹³C, 1x¹⁵N) |
Table 1: Example MRM transitions for unlabeled and labeled β-alanine and carnosine. These values should be empirically optimized on your specific instrument. The product ion for carnosine remains the same as fragmentation occurs at the peptide bond, leaving the labeled β-alanine portion intact.
Data Analysis and Interpretation: From Peaks to Pathways
The raw data from the LC-MS/MS will be peak areas for each mass isotopologue (M+0, M+4, etc.) at each time point. The goal is to convert this into meaningful biological information.
Calculating Fractional Enrichment
Fractional enrichment (FE) represents the proportion of a metabolite pool that has been newly synthesized from the labeled tracer.
Formula: FE = (Area of Labeled Metabolite) / (Area of Labeled Metabolite + Area of Unlabeled Metabolite)
For our experiment: FE_carnosine = [M+4] / ([M+0] + [M+4])
Interpreting the Data
The rate of increase in the fractional enrichment of carnosine over time reflects the activity of carnosine synthase.
| Time (hours) | β-Alanine M+4 Peak Area | Carnosine M+0 Peak Area | Carnosine M+4 Peak Area | Fractional Enrichment (Carnosine) |
| 0 | 1.2E+07 | 5.6E+06 | 0 | 0.00 |
| 2 | 1.1E+07 | 5.4E+06 | 8.2E+04 | 0.015 |
| 6 | 1.3E+07 | 4.9E+06 | 3.1E+05 | 0.059 |
| 12 | 1.2E+07 | 4.2E+06 | 7.5E+05 | 0.151 |
| 24 | 1.1E+07 | 3.1E+06 | 1.5E+06 | 0.326 |
Table 2: Hypothetical data from a β-Alanine-¹³C₃,¹⁵N tracing experiment. This demonstrates the time-dependent incorporation of the label into the carnosine pool.
A steep slope in the fractional enrichment curve indicates a high rate of synthesis. Comparing these curves between a control and a treated group allows for the quantification of changes in metabolic flux through this pathway. For a more formal metabolic flux analysis (MFA), this data would be integrated into a computational model of cellular metabolism.[8][15][16]
Trustworthiness and Self-Validation: Ensuring Data Integrity
-
Internal Standards: The inclusion of a labeled internal standard that is not biologically active can help control for variations in sample preparation and instrument response.
-
Biological Replicates: At least three biological replicates for each condition and time point are essential to assess the statistical significance of any observed changes.
-
Full Incorporation Check: In some long-term experiments, it may be useful to confirm that the intracellular pool of β-Alanine is predominantly the M+4 form, ensuring that the tracer is the primary source for new synthesis.
Conclusion: A Powerful Tool for Metabolic Discovery
The preliminary investigation of β-Alanine-¹³C₃,¹⁵N in cell culture is a robust and insightful method for studying the dynamics of carnosine synthesis and β-alanine metabolism. By carefully considering experimental design, executing precise protocols, and applying rigorous data analysis, researchers can gain a deeper understanding of the metabolic rewiring that occurs in health and disease. This guide provides the foundational knowledge to embark on these exciting investigations, paving the way for new discoveries in cellular physiology and drug development.
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Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.). Journal of Visualized Experiments. [Link]
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A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). (2025). ResearchGate. [Link]
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Stable isotope tracers in muscle physiology research. (n.d.). The Journal of Physiology. [Link]
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Quantitative analysis of carnosine and anserine in foods by performing high performance liquid chromatography. (n.d.). J-Stage. [Link]
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Physiology and Pathophysiology of Carnosine. (2013). Physiological Reviews. [Link]
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Simple enzymatic procedure for l‐carnosine synthesis: whole‐cell biocatalysis and efficient biocatalyst recycling. (2017). Microbial Biotechnology. [Link]
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LC-ESI-MS/MS quantification of carnosine, anserine, and balenine in meat samples. (2019). Journal of Chromatography B. [Link]
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An overview of methods using 13C for improved compound identification in metabolomics and natural products. (2015). Frontiers in Plant Science. [Link]
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Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024). Analytical Chemistry. [Link]
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A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. (2019). Metabolites. [Link]
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Isotope Tracer Methodologies for Metabolic Clinical Trials. (n.d.). ProSciento. [Link]
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Stable Isotope Labeling by Amino Acids in Cell Culture for Quantitative Proteomics. (n.d.). Current Protocols in Molecular Biology. [Link]
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Evaluation of Antidiabetic and Antioxidant Activities of L-carnosine using Enzyme Inhibition and Free Radical Scavenging. (2023). Journal of Clinical and Diagnostic Research. [Link]
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An In-depth Technical Guide: Exploring the Metabolic Fate of Beta-alanine ¹³C₃,¹⁵N In Vivo
Executive Summary
Beta-alanine, a non-proteinogenic amino acid, is a critical precursor to the synthesis of carnosine and anserine, dipeptides highly concentrated in muscle and brain tissue.[1][2][3] Its supplementation is widely recognized for enhancing athletic performance by increasing muscle carnosine content, which acts as a pH buffer against exercise-induced acidosis.[4][5][6][7] Understanding the precise in vivo metabolic fate of beta-alanine is paramount for optimizing supplementation strategies and exploring its therapeutic potential beyond sports nutrition. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing in vivo stable isotope tracing studies using fully labeled Beta-alanine (¹³C₃,¹⁵N). By leveraging the power of stable isotopes, we can move beyond static concentration measurements to dynamically map the flux of beta-alanine through its primary anabolic and catabolic pathways, providing unparalleled insight into its physiological journey.
This document details the core metabolic pathways, offers a robust, step-by-step experimental protocol for in vivo studies, describes the state-of-the-art analytical techniques required for metabolite tracking, and provides a guide to data interpretation. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of high-confidence data for both basic research and clinical development programs.
Introduction: The Significance of Beta-alanine and Isotope Tracing
The Physiological Role of Beta-alanine
Beta-alanine is a naturally occurring beta-amino acid, distinguished from its alpha-amino acid counterparts by the position of its amino group.[8] While not used in protein synthesis, its primary role is to combine with L-histidine to form carnosine, a process catalyzed by carnosine synthetase.[5][6] The availability of beta-alanine is the rate-limiting factor in this synthesis.[4] Carnosine is a crucial intracellular buffer, mitigating the drop in pH from hydrogen ion accumulation during high-intensity exercise.[2][7][9] This buffering capacity helps delay the onset of neuromuscular fatigue.[4] Beyond its role in muscle, carnosine is also found in the brain and heart, where it exhibits antioxidant and anti-glycating properties.[1][10]
The body obtains beta-alanine through endogenous synthesis in the liver, primarily from the degradation of pyrimidine nucleotides, and from the diet through the consumption of carnosine-containing foods like meat and poultry.[5][11]
The Power of Stable Isotope Tracing
To truly understand the dynamics of beta-alanine metabolism—how quickly it is absorbed, where it is distributed, and what it becomes—we must look beyond simple concentration measurements. Stable isotope tracing is a powerful technique that allows us to follow a molecule's journey through complex biological systems in real-time.[12][13] By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (like Carbon-13 and Nitrogen-15), we can distinguish the administered tracer from the endogenous pool.[12][14]
Using Beta-alanine fully labeled with three Carbon-13 atoms and one Nitrogen-15 atom (¹³C₃,¹⁵N-β-alanine) provides a distinct mass shift that is readily detectable by mass spectrometry. This dual-labeling strategy allows for the simultaneous tracking of both the carbon backbone and the amino nitrogen, offering a complete picture of its anabolic and catabolic fates.[15]
Core Metabolic Pathways of Beta-alanine
Once administered, ¹³C₃,¹⁵N-β-alanine enters a network of interconnected metabolic pathways. The labels will be incorporated into downstream metabolites, allowing for quantitative flux analysis.
Anabolic Fates
-
Carnosine and Anserine Synthesis: The most significant anabolic fate of beta-alanine is its incorporation into carnosine (β-alanyl-L-histidine) in tissues like skeletal muscle and the brain.[1] The entire ¹³C₃,¹⁵N-β-alanine molecule is incorporated, resulting in a carnosine molecule that is heavier by 4 Daltons (3 from ¹³C and 1 from ¹⁵N). In some species, carnosine can be further methylated to form anserine, which would also carry the isotopic label.[16]
-
Coenzyme A Biosynthesis: Beta-alanine is a component of pantothenic acid (Vitamin B₅), which is essential for the synthesis of Coenzyme A.[8][11] The ¹³C₃,¹⁵N label can be traced into this pathway, providing insights into the de novo synthesis of this vital cofactor.
Catabolic Fates
-
Transamination and Oxidation: Beta-alanine can undergo transamination, typically with pyruvate, to form malonate-semialdehyde and L-alanine.[8][17] The ¹⁵N label would be transferred to L-alanine, while the ¹³C₃-carbon skeleton remains with malonate-semialdehyde. This intermediate can then be oxidized to malonate, enter fatty acid synthesis via malonyl-CoA, or be further metabolized to acetic acid.[8][17]
-
Pyrimidine Degradation Pathway: Endogenously, beta-alanine is a product of uracil catabolism.[16] While our tracer follows the forward pathways, understanding this source is crucial for modeling the complete metabolic network.
Diagram: Metabolic Pathways of Beta-alanine
Caption: Key anabolic and catabolic fates of Beta-alanine in vivo.
In Vivo Experimental Design: A Step-by-Step Protocol
A successful in vivo tracing study hinges on meticulous experimental design. The goal is to introduce the ¹³C₃,¹⁵N-β-alanine tracer in a controlled manner and collect tissues at appropriate time points to capture the dynamics of its metabolism.
Rationale for Key Experimental Choices
-
Tracer Administration Route: The choice between oral gavage and intravenous (IV) infusion depends on the research question. Oral administration is relevant for studying dietary supplementation and first-pass metabolism, while IV infusion provides direct, controlled entry into the circulation, bypassing absorption kinetics, which is ideal for studying tissue-specific metabolism at a steady state.[13][18]
-
Dosing Strategy: A bolus dose will create a sharp peak in plasma concentration, useful for pharmacokinetic studies.[19][20] A continuous infusion is preferred for achieving isotopic steady-state, where the enrichment of a metabolite becomes stable over time, allowing for more accurate flux calculations.[14]
-
Time Points: A time-course experiment is essential. Early time points (e.g., 15-60 minutes) capture rapid uptake and incorporation into primary metabolites like carnosine. Later time points (e.g., 2-24 hours) reveal the flux into slower turnover pools and catabolic products.
Diagram: General Experimental Workflow
Caption: A generalized workflow for an in vivo stable isotope tracing experiment.
Detailed Protocol
-
Animal Model & Acclimatization:
-
Select an appropriate animal model (e.g., C57BL/6J mice).
-
Acclimatize animals for at least one week under controlled conditions (12:12 light-dark cycle, standard chow, and water ad libitum).
-
-
Tracer Preparation & Administration:
-
Prepare a sterile solution of ¹³C₃,¹⁵N-β-alanine (Cambridge Isotope Laboratories, Inc. CNLM-3946) in saline.[21]
-
For IV infusion, catheterize the jugular or tail vein.
-
Administer the tracer. Example: A bolus loading dose followed by a continuous infusion to rapidly achieve and maintain steady-state plasma enrichment.
-
-
Sample Collection & Processing:
-
At designated time points, anesthetize the animal and collect blood via cardiac puncture into EDTA-coated tubes. Immediately centrifuge to separate plasma and flash-freeze.
-
Perfuse the animal with ice-cold saline to remove blood from tissues.
-
Rapidly dissect tissues of interest (e.g., gastrocnemius muscle, brain, liver) and immediately freeze-clamp or drop into liquid nitrogen to quench all metabolic activity.[18] Store samples at -80°C until extraction.
-
-
Metabolite Extraction:
-
Pulverize frozen tissue under liquid nitrogen.
-
Weigh a precise amount of tissue powder (e.g., 20-50 mg).
-
Add a pre-chilled extraction solvent (e.g., 80:20 Methanol:Water) at a fixed ratio (e.g., 1 mL per 20 mg tissue).
-
Homogenize thoroughly and centrifuge at high speed at 4°C.
-
Collect the supernatant containing the polar metabolites. Dry the extract under vacuum or nitrogen stream.
-
Analytical Methodologies for Metabolite Tracking
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical platform for stable isotope tracing studies due to its sensitivity, specificity, and ability to separate complex mixtures.[22]
LC-MS/MS for Targeted Analysis
-
Principle: A triple quadrupole (QQQ) or QTRAP mass spectrometer is used to perform targeted analysis. Specific metabolites and their labeled isotopologues are pre-selected and monitored using Multiple Reaction Monitoring (MRM).
-
Methodology:
-
Reconstitute the dried metabolite extract in an appropriate solvent.
-
Separate metabolites using liquid chromatography, often with a HILIC or reversed-phase column.
-
Introduce the eluent into the mass spectrometer.
-
For each metabolite, monitor the specific transition of the unlabeled parent ion to a fragment ion (e.g., β-alanine M+0) and the corresponding transitions for each labeled isotopologue (e.g., β-alanine M+4).
-
-
Advantages: Unmatched sensitivity and quantitative accuracy for pre-defined lists of metabolites.
High-Resolution Mass Spectrometry (HRMS) for Untargeted Analysis
-
Principle: Instruments like Orbitrap or FT-ICR-MS provide very high mass resolution and accuracy, allowing for the confident identification of all detectable ions in a sample, including unexpected labeled metabolites.[23]
-
Advantages: Enables discovery of novel metabolic pathways and provides a global view of tracer incorporation across the metabolome.
Data Presentation and Interpretation
Calculating Isotopic Enrichment
The raw data from the mass spectrometer consists of peak intensities for each isotopologue of a metabolite. Isotopic enrichment is typically expressed as a percentage. The Mass Isotopologue Distribution (MID) is the vector of abundances for each isotopologue (M+0, M+1, M+2, etc.).
Correction for Natural Abundance: It is critical to correct the raw MID data for the natural abundance of heavy isotopes (primarily ¹³C). Several established mathematical methods and software packages are available for this correction.[24][25]
Quantitative Data Summary
The following table provides an example of how corrected isotopic enrichment data might be presented for key metabolites in different tissues over time following a continuous infusion of ¹³C₃,¹⁵N-β-alanine.
| Metabolite | Tissue | Time (min) | Enrichment (M+4, %) | Interpretation |
| β-Alanine | Plasma | 15 | 45.2 ± 3.1 | Rapid achievement of high tracer concentration in circulation. |
| Plasma | 60 | 48.5 ± 2.8 | Isotopic steady-state approached in plasma. | |
| Carnosine | Muscle | 15 | 1.2 ± 0.4 | Initial, slow incorporation into the large endogenous carnosine pool. |
| Muscle | 60 | 5.8 ± 0.9 | Demonstrates active carnosine synthesis in muscle tissue. | |
| Muscle | 240 | 18.9 ± 2.2 | Significant turnover and synthesis over a longer period. | |
| L-Alanine | Liver | 60 | 3.5 ± 0.6 (M+1, ¹⁵N) | Evidence of transamination, with the nitrogen being transferred. |
| Malonate | Liver | 120 | 2.1 ± 0.5 (M+3, ¹³C₃) | Indicates flux through the primary catabolic pathway. |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
Conclusion and Future Directions
The use of ¹³C₃,¹⁵N-β-alanine in vivo provides a powerful and precise method for dissecting its metabolic fate. This guide outlines a comprehensive approach, from experimental design to data analysis, enabling researchers to quantify the flux of beta-alanine into carnosine synthesis, Coenzyme A production, and various catabolic pathways.
Future research can apply this methodology to investigate how beta-alanine metabolism is altered in different physiological states (e.g., aging, exercise training) and disease models (e.g., metabolic syndrome, neurodegenerative diseases). Furthermore, combining stable isotope tracing with other 'omics' technologies will provide a multi-dimensional understanding of the impact of beta-alanine on cellular physiology, paving the way for novel therapeutic and nutritional interventions.
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An In-Depth Technical Guide to the Core Principles of Using Beta-alanine ¹³C₃,¹⁵N in Metabolomics
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the fundamental principles and practical applications of Beta-alanine ¹³C₃,¹⁵N in the field of metabolomics. This stable isotope-labeled amino acid serves as a powerful tool for tracing metabolic pathways, quantifying metabolite flux, and understanding the biochemical impact of various physiological and pathological states.
Introduction to Stable Isotope Tracing with Beta-alanine ¹³C₃,¹⁵N
Stable isotope tracing is a cornerstone of modern metabolomics, enabling the elucidation of complex metabolic networks.[1] By introducing molecules enriched with heavy, non-radioactive isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), researchers can track the transformation of these labeled compounds through various biochemical reactions.[2][3][4][5] Beta-alanine ¹³C₃,¹⁵N is a synthetically produced version of the non-essential amino acid beta-alanine, where all three carbon atoms are replaced with ¹³C and the nitrogen atom is replaced with ¹⁵N.[6][7][8] This dual labeling provides a significant mass shift, making it easily distinguishable from its endogenous, unlabeled counterpart in mass spectrometry analysis.[8]
The primary utility of Beta-alanine ¹³C₃,¹⁵N lies in its ability to act as a tracer for several key metabolic processes.[8] As the rate-limiting precursor to carnosine synthesis, a dipeptide with important physiological functions, tracing the fate of labeled beta-alanine provides direct insights into carnosine metabolism.[9][10][11][12] Furthermore, as beta-alanine is involved in pyrimidine degradation and can be catabolized to other intermediates, this tracer can illuminate the dynamics of these interconnected pathways.[13][14][15]
The Metabolic Fate of Beta-alanine: A Rationale for Isotopic Labeling
Understanding the metabolic pathways involving beta-alanine is crucial for designing and interpreting tracer experiments. Beta-alanine is a non-proteogenic amino acid, meaning it is not incorporated into proteins during translation.[16] Its primary metabolic fates are:
-
Carnosine Synthesis: In skeletal muscle and brain tissue, beta-alanine combines with L-histidine to form the dipeptide carnosine, a reaction catalyzed by carnosine synthase.[10][17] Carnosine plays a vital role in pH buffering during intense exercise, and also functions as an antioxidant and regulator of calcium sensitivity.[9][10][12] Supplementation with beta-alanine has been shown to significantly increase muscle carnosine concentrations.[9][10][11][12][18][19]
-
Pyrimidine Degradation: Beta-alanine is a product of the catabolism of pyrimidine bases, such as uracil and cytosine.[13][14][15] Tracing the incorporation of labeled atoms from Beta-alanine ¹³C₃,¹⁵N into pyrimidine-related metabolites can provide insights into the regulation of this pathway.
-
Transamination and Further Metabolism: Beta-alanine can undergo transamination to form malonate-semialdehyde, which can then be converted to acetyl-CoA and enter the citric acid cycle.[20] It is also a component of pantothenic acid (Vitamin B5), a precursor to Coenzyme A.[20]
The dual labeling of Beta-alanine ¹³C₃,¹⁵N allows for the simultaneous tracking of both its carbon skeleton and its amino nitrogen, providing a more complete picture of its metabolic transformations.
Experimental Workflow for a Beta-alanine ¹³C₃,¹⁵N Tracing Study
A typical metabolomics experiment using Beta-alanine ¹³C₃,¹⁵N involves several key steps, from experimental design to data analysis. The following workflow provides a general framework that can be adapted to specific research questions.
Caption: General experimental workflow for a stable isotope tracing study using Beta-alanine ¹³C₃,¹⁵N.
Detailed Methodologies
Cell Culture and Tracer Introduction
For in vitro studies, cells are cultured to the desired confluency. The standard culture medium is then replaced with a medium containing a known concentration of Beta-alanine ¹³C₃,¹⁵N. The concentration and incubation time should be optimized to achieve significant labeling of downstream metabolites without causing cytotoxicity. It is crucial to run parallel control experiments with unlabeled beta-alanine.
Sample Quenching and Metabolite Extraction
To accurately capture the metabolic state at a specific time point, rapid quenching of metabolic activity is essential.[21][22]
Protocol: Quenching and Extraction of Adherent Cells
-
Aspirate Culture Medium: Quickly remove the culture medium from the plate.
-
Wash with Cold Saline: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.
-
Quench Metabolism: Add liquid nitrogen directly to the culture plate to flash-freeze the cells.[21][22]
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the frozen cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed to pellet proteins and cell debris.
-
Collect Supernatant: Transfer the supernatant containing the metabolites to a new tube for analysis.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for quantifying the isotopic enrichment of beta-alanine and its metabolites.[23][24]
LC-MS/MS Parameters for Beta-alanine Analysis
| Parameter | Recommended Setting | Rationale |
| Chromatography | HILIC or Reversed-Phase C18 | HILIC is often preferred for retaining and separating polar compounds like amino acids. |
| Mobile Phase | Acetonitrile/water with formic acid or ammonium formate | Provides good peak shape and ionization efficiency. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amino acids ionize well in positive mode. |
| MS/MS Mode | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) | Provides high selectivity and sensitivity for targeted quantification.[24] |
Expected Mass Transitions for Beta-alanine and its Labeled Isotopologue
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Unlabeled Beta-alanine | 90.05 | 44.05 (loss of COOH) |
| Beta-alanine ¹³C₃,¹⁵N | 94.06 | 47.06 (loss of ¹³COOH) |
Note: Exact m/z values may vary slightly based on instrumentation and adduct formation.
Caption: Proposed mass fragmentation of unlabeled and ¹³C₃,¹⁵N-labeled Beta-alanine.
Data Analysis and Interpretation
The raw LC-MS/MS data is processed to obtain the peak areas for the different isotopologues of beta-alanine and its downstream metabolites. The isotopic enrichment is then calculated as the fraction of the labeled isotopologue relative to the total pool of the metabolite.
Example: Quantifying Carnosine Synthesis
By measuring the incorporation of the ¹³C and ¹⁵N labels into the carnosine pool over time, the rate of carnosine synthesis can be determined.
Hypothetical Isotopic Enrichment Data
| Time (hours) | % Labeled Beta-alanine (M+4) | % Labeled Carnosine (M+4) |
| 0 | 0 | 0 |
| 2 | 85 | 15 |
| 4 | 88 | 32 |
| 8 | 90 | 55 |
| 12 | 92 | 70 |
| 24 | 95 | 85 |
This data can be used to model the kinetics of carnosine synthesis and degradation, providing valuable insights into the regulation of this pathway under different conditions.
Applications in Research and Drug Development
The use of Beta-alanine ¹³C₃,¹⁵N extends to various research areas:
-
Sports Nutrition and Exercise Physiology: Quantifying the impact of nutritional interventions on muscle carnosine synthesis and its relationship with exercise performance.[9][12][25]
-
Neuroscience: Investigating the role of beta-alanine and carnosine in neurological function and disease, as beta-alanine can act as a neurotransmitter.[20]
-
Drug Metabolism and Pharmacokinetics (DMPK): Using labeled beta-alanine as an internal standard for the quantification of drug candidates that are structural analogs or that modulate amino acid metabolism.[2][3][4][5][26]
-
Inherited Metabolic Disorders: Studying the pathophysiology of diseases related to pyrimidine metabolism.[13]
Conclusion
Beta-alanine ¹³C₃,¹⁵N is a versatile and powerful tool in the field of metabolomics. Its ability to trace the metabolic fate of both the carbon and nitrogen atoms of beta-alanine provides researchers with a detailed understanding of key metabolic pathways. By following the principles and protocols outlined in this guide, scientists can effectively leverage this stable isotope tracer to advance their research in a wide range of applications, from basic science to drug development.
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Methodological & Application
Application Note: Precision Quantitative Proteomics Using Stable Isotope-Labeled Beta-alanine (13C3,15N)
Introduction: Overcoming the Quantitative Conundrum in Proteomics
Modern proteomics seeks to unravel the intricate dynamics of cellular function by quantifying changes in protein abundance. While powerful, traditional methods face challenges in achieving the accuracy and reproducibility required for robust biological insights. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) has emerged as a gold standard for quantitative proteomics, enabling the precise relative quantification of thousands of proteins.[1][2][3] This is achieved by metabolically incorporating "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, which is then compared to a "light" unlabeled population.[4][5] The samples are combined at the earliest possible stage, minimizing experimental variability.[6][7]
While canonical amino acids like arginine and lysine are commonly used in SILAC experiments, the use of non-canonical amino acids (ncAAs) offers unique advantages.[8][9][10] This application note details a comprehensive protocol for employing Beta-alanine 13C3,15N, a non-canonical amino acid, for high-fidelity quantitative proteomics. The use of Beta-alanine can provide an alternative labeling strategy in systems where canonical amino acid metabolism is altered or when exploring specific biological pathways where Beta-alanine or its derivatives play a role.
Principle of the Method: Metabolic Incorporation of this compound
This method leverages the cell's natural translational machinery to incorporate the stable isotope-labeled Beta-alanine (13C3,15N) into newly synthesized proteins.[11] Beta-alanine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids used to build proteins. However, under specific conditions, particularly in customized cell culture media, it can be incorporated into the proteome. The "heavy" Beta-alanine contains three Carbon-13 (¹³C) isotopes and one Nitrogen-15 (¹⁵N) isotope, resulting in a predictable mass shift in peptides containing this amino acid.[12][13]
During mass spectrometry analysis, the mass difference between the "light" (unlabeled) and "heavy" (labeled) peptides allows for their distinct identification and the precise calculation of their relative abundance. The ratio of the intensities of the heavy and light peptide peaks directly corresponds to the relative abundance of the protein in the two samples being compared.
Experimental Workflow Overview
The successful implementation of this compound for quantitative proteomics involves a multi-step workflow, from careful cell culture adaptation to sophisticated mass spectrometry and data analysis.
Figure 1: High-level experimental workflow.
Detailed Protocols
PART 1: Cell Culture and Metabolic Labeling
1.1. Cell Line Selection and Adaptation: The choice of cell line is critical. It is essential to select a cell line that can efficiently uptake and incorporate Beta-alanine. Preliminary experiments are recommended to assess the incorporation efficiency.
-
Protocol:
-
Culture the selected cell line in standard, complete growth medium.
-
Once the cells reach 70-80% confluency, switch to a custom-formulated Beta-alanine-free medium supplemented with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.
-
Gradually adapt the cells to this medium over several passages to ensure normal growth and morphology.
-
1.2. Preparation of 'Light' and 'Heavy' Media: The formulation of the labeling media is paramount for successful incorporation.
-
'Light' Medium:
-
Beta-alanine-free DMEM/RPMI-1640
-
10% Dialyzed Fetal Bovine Serum (dFBS)
-
1% Penicillin-Streptomycin
-
Standard concentration of unlabeled L-Arginine and L-Lysine (if using a traditional SILAC-compatible workflow)
-
Unlabeled Beta-alanine (at a concentration determined by optimization experiments)
-
-
'Heavy' Medium:
1.3. Metabolic Labeling: Achieving near-complete labeling is crucial for accurate quantification.
-
Protocol:
-
Seed two separate populations of the adapted cells at equal densities.
-
Culture one population in the 'Light' medium (control) and the other in the 'Heavy' medium (experimental).
-
Allow the cells to undergo at least 5-6 cell divisions to ensure maximal incorporation of the labeled Beta-alanine.[14]
-
Validation of Incorporation: Before proceeding, it is essential to verify the labeling efficiency. Harvest a small aliquot of cells from the 'Heavy' culture, extract proteins, perform a quick in-gel digest, and analyze by mass spectrometry. An incorporation efficiency of >95% is recommended.
-
PART 2: Sample Preparation for Mass Spectrometry
2.1. Cell Harvest and Lysis: Proper cell harvesting and lysis are critical to preserve protein integrity.
-
Protocol:
-
Wash the cell monolayers with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
2.2. Protein Quantification and Mixing: Accurate protein quantification is the foundation for reliable relative quantification.
-
Protocol:
-
Determine the protein concentration of the 'Light' and 'Heavy' lysates using a compatible protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the 'Light' and 'Heavy' lysates (e.g., 50 µg + 50 µg). This 1:1 mixing is a critical step for accurate comparative analysis.[7]
-
2.3. Protein Digestion: Enzymatic digestion cleaves proteins into peptides suitable for mass spectrometry analysis.
-
Protocol:
-
Reduction: Add DTT to the mixed protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
2.4. Peptide Cleanup: Desalting the peptide mixture is necessary to remove contaminants that can interfere with mass spectrometry.
-
Protocol:
-
Use a C18 desalting column or spin tip according to the manufacturer's instructions.
-
Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid).
-
Dry the purified peptides using a vacuum centrifuge.
-
PART 3: Mass Spectrometry and Data Analysis
3.1. LC-MS/MS Analysis: The purified peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Instrumentation: A high-resolution Orbitrap mass spectrometer is recommended for accurate mass measurements and confident peptide identification.
-
Method: Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[15]
3.2. Data Analysis Workflow: Specialized software is required to process the raw mass spectrometry data.
Figure 2: Data analysis pipeline.
-
Software: Use software capable of handling SILAC data, such as MaxQuant or Proteome Discoverer.[14]
-
Database Searching: Search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt).
-
Key Search Parameters:
-
Specify this compound as a variable modification.
-
Set the enzyme to trypsin, allowing for up to two missed cleavages.
-
Include carbamidomethylation of cysteine as a fixed modification.
-
-
Quantification: The software will identify peptide pairs with and without the Beta-alanine label and calculate the heavy-to-light (H/L) ratios.
Data Presentation and Interpretation
The output of the data analysis will be a list of identified proteins with their corresponding H/L ratios. This data can be presented in a table for clear interpretation.
| Protein ID | Gene Name | Protein Description | H/L Ratio | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.5 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.0 | Unchanged |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.4 | Downregulated |
Table 1: Example of quantitative proteomics data.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key validation steps:
-
Confirmation of Label Incorporation: As mentioned, verifying >95% incorporation of this compound is a critical initial checkpoint.
-
1:1 Mixing Ratio: The accuracy of the protein quantification and mixing of 'light' and 'heavy' samples should be validated. A small aliquot of the mixed sample can be run on an SDS-PAGE gel and stained to visually confirm equal loading.
-
False Discovery Rate (FDR): The peptide and protein identifications should be filtered to a strict FDR of less than 1% to ensure high confidence.
Conclusion
The use of this compound provides a powerful and flexible approach for quantitative proteomics. By following the detailed protocols outlined in this application note, researchers can achieve accurate and reproducible quantification of protein expression changes, leading to novel biological discoveries. This method is particularly valuable for studying systems where traditional SILAC amino acids may not be suitable and for investigating the roles of non-canonical amino acids in cellular processes.
References
-
Bagert, J. D., Xie, Y. J., Sweredoski, M. J., Qi, Y., Hess, S., Schuman, E. M., & Tirrell, D. A. (2014). Quantitative, time-resolved proteomic analysis by combining bioorthogonal noncanonical amino acid tagging and pulsed stable isotope labeling by amino acids in cell culture. Molecular & Cellular Proteomics, 13(5), 1352–1358. [Link]
-
Chen, X., et al. (2023). Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. Journal of Proteome Research. [Link]
-
G-Biosciences. (2018). SILAC: A General Workflow for Improved Mass Spectrometry. [Link]
-
Saleh, A. M., Wilding, K. M., Calve, S., Bundy, B. C., & Kinzer-Ursem, T. L. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. Journal of Biological Engineering, 13(1), 44. [Link]
-
Springer Nature Experiments. (n.d.). Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods. [Link]
-
Gouw, J. W., Krijgsveld, J., & Heck, A. J. (2010). Quantitative proteomics by metabolic labeling of model organisms. Molecular & cellular proteomics, 9(1), 11-24. [Link]
-
Ong, S. E., & Mann, M. (2007). Stable isotope labeling by amino acids in cell culture for quantitative proteomics. Nature protocols, 1(6), 2650-2660. [Link]
-
Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. [Link]
-
Yale University. (n.d.). Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC. [Link]
-
G-Biosciences. (2018). SILAC for Improved Mass Spectrometry & Quantitative Proteomics. [Link]
-
Becker, J. M., & Guttman, M. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in functional genomics & proteomics, 7(5), 366-373. [Link]
-
Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. [Link]
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Unlocking Metabolic Insights: A Step-by-Step Guide to NMR Spectroscopy of Beta-alanine ¹³C₃,¹⁵N
For researchers, scientists, and drug development professionals venturing into the intricate world of metabolic analysis and structural biology, the use of stable isotope-labeled compounds is an indispensable tool. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with isotopic enrichment, provides an unparalleled window into molecular structure, dynamics, and metabolic pathways.[1][2][3] This guide offers a comprehensive, step-by-step protocol for the application of Beta-alanine ¹³C₃,¹⁵N in NMR spectroscopy, moving beyond a simple list of instructions to explain the critical reasoning behind each experimental choice.
Beta-alanine ¹³C₃,¹⁵N, a non-essential amino acid uniformly labeled with three ¹³C atoms and one ¹⁵N atom, serves as a powerful tracer and internal standard for a variety of applications, including metabolic flux analysis and quantitative NMR (qNMR).[4][5][6] Its complete isotopic enrichment dramatically enhances NMR sensitivity for these nuclei, which have low natural abundance, and introduces characteristic coupling patterns that are rich with structural information.[3]
Part 1: Foundational Principles and Experimental Design
The core advantage of using Beta-alanine ¹³C₃,¹⁵N lies in the NMR-active nature of ¹³C and ¹⁵N isotopes, both possessing a nuclear spin of 1/2. This property allows for their direct detection and the use of a suite of powerful multi-dimensional NMR experiments that are not feasible with their unlabeled counterparts.[3] The full labeling of the carbon backbone and the nitrogen atom provides a clear and unambiguous way to trace the metabolic fate of beta-alanine in complex biological systems.
The experimental workflow for analyzing Beta-alanine ¹³C₃,¹⁵N by NMR can be broken down into four key stages: Sample Preparation, Data Acquisition, Data Processing, and Spectral Analysis. Each stage requires careful consideration to ensure high-quality, reproducible data.
Caption: High-level workflow for NMR analysis of Beta-alanine ¹³C₃,¹⁵N.
Part 2: Detailed Protocols for NMR Analysis
Sample Preparation: The Cornerstone of Quality Data
The preparation of a high-quality NMR sample is paramount for obtaining sharp, well-resolved spectra. The following protocol is optimized for small molecules like Beta-alanine ¹³C₃,¹⁵N.
Protocol 1: Preparation of Beta-alanine ¹³C₃,¹⁵N for NMR Analysis
-
Determine the appropriate concentration. For ¹³C NMR on modern spectrometers (400 MHz and above), a concentration of 10-50 mM is generally sufficient.[7] For quantitative applications (qNMR), precise weighing of both the Beta-alanine ¹³C₃,¹⁵N and an internal standard (if used) is critical.[8][9]
-
Select a suitable deuterated solvent. The choice of solvent is crucial as it must dissolve the sample completely and should have minimal signal overlap with the analyte. Deuterium oxide (D₂O) is an excellent choice for the highly polar beta-alanine. Other polar organic solvents like DMSO-d₆ or Methanol-d₄ can also be used.
-
Dissolution and Transfer.
-
Accurately weigh the desired amount of Beta-alanine ¹³C₃,¹⁵N into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent (typically 0.5-0.6 mL for a standard 5 mm NMR tube).[10]
-
Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is essential for good spectral quality.[7]
-
Using a clean Pasteur pipette, transfer the solution into a high-quality, clean NMR tube. Avoid introducing any solid particles into the tube.
-
-
pH Adjustment (if necessary). The chemical shifts of the carboxyl and amine groups are pH-dependent. If studying pH effects or aiming for consistency, adjust the pH using dilute DCl or NaOD in D₂O.
-
Labeling. Clearly label the NMR tube with the sample identity, concentration, and solvent.
| Parameter | Recommendation | Rationale |
| Concentration | 10-50 mM | Balances good signal-to-noise with avoiding line broadening from high viscosity.[7] |
| Solvent | D₂O, DMSO-d₆, Methanol-d₄ | Ensures sample solubility and minimizes solvent interference in the spectrum. |
| Sample Volume | 0.5 - 0.6 mL | Optimal for standard 5 mm NMR tubes to ensure proper positioning within the NMR coil.[10] |
| NMR Tube Quality | High-precision (e.g., Wilmad 528 or equivalent) | Minimizes spectral distortions and improves shimming.[11] |
NMR Data Acquisition: Capturing the Molecular Signature
The following protocols outline the acquisition of key 1D and 2D NMR spectra for the comprehensive characterization of Beta-alanine ¹³C₃,¹⁵N. These parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.
Protocol 2: 1D ¹³C NMR Data Acquisition
-
Insert the sample and lock the spectrometer. The deuterium signal from the solvent is used to stabilize the magnetic field.
-
Tune and match the probe for the ¹³C frequency. This ensures efficient transfer of radiofrequency power.
-
Optimize the shims to achieve a narrow and symmetrical lock signal, which translates to high-resolution spectra.
-
Set up the acquisition parameters.
-
Pulse Program: A standard pulse program with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker systems) is recommended.[12]
-
Acquisition Time (AQ): 1.0 - 2.0 seconds.[12]
-
Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is necessary for quaternary carbons to fully relax, ensuring more accurate signal intensities.
-
Number of Scans (NS): Start with 128 scans and increase as needed for adequate signal-to-noise.
-
Spectral Width (SW): A range of 200-240 ppm is typically sufficient to cover all carbon signals in small organic molecules.[13]
-
Protocol 3: 1D ¹⁵N NMR Data Acquisition
-
Follow steps 1-3 from the ¹³C NMR protocol, but tune and match for the ¹⁵N frequency.
-
Set up the acquisition parameters.
-
Pulse Program: A simple pulse-acquire sequence with proton decoupling can be used.
-
Acquisition Time (AQ): 0.5 - 1.0 seconds.
-
Relaxation Delay (D1): 5.0 - 10.0 seconds. ¹⁵N nuclei have long relaxation times, requiring a longer delay.
-
Number of Scans (NS): Due to the low gyromagnetic ratio of ¹⁵N, a higher number of scans (e.g., 1024 or more) may be necessary.
-
Spectral Width (SW): A spectral width of 200-300 ppm is generally adequate.
-
Protocol 4: 2D ¹H-¹³C HSQC Data Acquisition
The Heteronuclear Single Quantum Coherence (HSQC) experiment is invaluable for correlating each proton with its directly attached carbon atom.
-
Follow steps 1-3 from the ¹³C NMR protocol.
-
Set up the acquisition parameters.
-
Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement and gradients for artifact suppression is recommended (e.g., hsqcedetgpsisp2.2 on Bruker systems).
-
Number of Scans (NS): 2-8 scans per increment.
-
Number of Increments (in F1): 256-512 increments to achieve good resolution in the ¹³C dimension.
-
Spectral Widths: ~12 ppm in the ¹H dimension and ~160 ppm in the ¹³C dimension, centered appropriately.
-
Optimization for ¹J(CH): Set the coupling constant to an average value of 145 Hz.[14]
-
Caption: Recommended sequence for acquiring a comprehensive NMR dataset.
Data Processing and Analysis: From FID to Final Insights
Raw NMR data (Free Induction Decay, FID) must be processed to generate a readable spectrum. This is typically performed using software such as TopSpin, Mnova, or similar programs.
Protocol 5: Processing 1D NMR Spectra
-
Fourier Transform (FT): Convert the time-domain FID to the frequency-domain spectrum.
-
Apodization (Line Broadening): Apply a window function (e.g., exponential multiplication with a line broadening factor of 0.3-1.0 Hz) to improve the signal-to-noise ratio at the expense of a slight loss in resolution.[15]
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis. For ¹³C spectra in D₂O, an external reference or the known chemical shift of a co-solvent can be used. For ¹H spectra, the residual solvent peak can be used.
-
Peak Picking: Identify the chemical shifts of all peaks in the spectrum.
Protocol 6: Processing 2D NMR Spectra
Processing 2D spectra follows a similar workflow to 1D, but is applied to both dimensions. The key steps include apodization, Fourier transformation, phase correction, and baseline correction in both the direct (F2) and indirect (F1) dimensions.
Part 3: Interpreting the Spectra of Beta-alanine ¹³C₃,¹⁵N
The fully labeled nature of Beta-alanine ¹³C₃,¹⁵N gives rise to a unique and information-rich set of NMR spectra.
-
¹³C NMR Spectrum: Instead of three singlets (as would be seen for the unlabeled compound at natural abundance), the spectrum will show a complex pattern of multiplets due to ¹³C-¹³C and ¹³C-¹⁵N couplings.
-
The carboxyl carbon (C1) will be split by the adjacent methylene carbon (C2) and the nitrogen.
-
The C2 methylene carbon will be split by C1, C3, and the nitrogen.
-
The C3 methylene carbon will be split by C2 and the nitrogen.
-
-
¹⁵N NMR Spectrum: The ¹⁵N signal will be split by the three adjacent ¹³C atoms and the attached protons (if not decoupled).
-
¹H-¹³C HSQC Spectrum: This will show two cross-peaks, one for each of the two methylene groups, correlating the proton chemical shifts with their directly attached ¹³C chemical shifts.
Expected Chemical Shifts and Coupling Constants:
The exact chemical shifts will be dependent on the solvent and pH. However, approximate values can be predicted from databases and literature.[16]
| Atom | Expected ¹³C Chemical Shift (ppm in D₂O) | Expected Couplings |
| C1 (Carboxyl) | ~181 | ¹J(C1,C2), ²J(C1,C3), ²J(C1,N) |
| C2 | ~39 | ¹J(C2,C1), ¹J(C2,C3), ¹J(C2,N) |
| C3 | ~36 | ¹J(C3,C2), ²J(C3,C1), ¹J(C3,N) |
| N | (Varies with solvent and pH) | ¹J(N,C3), ²J(N,C2), ³J(N,C1) |
The one-bond ¹³C-¹⁵N coupling constants (¹J(CN)) are particularly informative and typically range from 5-15 Hz in amino acids.[17][18] Multi-bond couplings provide valuable conformational information.
Part 4: Concluding Remarks and Best Practices
The use of Beta-alanine ¹³C₃,¹⁵N in NMR spectroscopy is a robust method for gaining deep insights into metabolic processes and molecular structure. By following the detailed protocols outlined in this guide and understanding the rationale behind each step, researchers can acquire high-quality, reproducible data.
Key Takeaways:
-
Meticulous sample preparation is non-negotiable.
-
Optimize acquisition parameters for the specific nucleus and experiment.
-
Leverage 2D NMR techniques for unambiguous assignments.
-
The rich coupling patterns in the fully labeled compound are a source of valuable structural information.
This guide provides a solid foundation for the successful application of Beta-alanine ¹³C₃,¹⁵N in your research endeavors. As with any advanced analytical technique, hands-on experience and careful optimization will be key to mastering its full potential.
References
-
Metabolic flux analysis using stable isotope labeled substrates allows for the tracing of carbon, nitrogen, and hydrogen atoms through metabolic pathways and is an invaluable tool for investigating dynamic metabolic changes occurring in health and disease. (Source: Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed Central, URL: [Link])
-
A new set of default parameters, named “CARBON“, has been developed that increases 13C signal strength for all signals relative to traditional parameter settings. (Source: Optimized Default 13C Parameters | NMR Facility - Chemistry Department, URL: [Link])
-
Using pulse Fourier transform 13C nuclear magnetic resonance, the pH dependence of the 13C-15N coupling constants of Asp, Pro, Ser, Glu, Gly, Ala, Val, Ile and Leu was determined in aqueous solutions. (Source: pH dependence of 13C-15N coupling constants of highly 14N-enriched amino acids isolated from mass cultivation of algae - PubMed, URL: [Link])
-
For small molecules (less than 1000 g/mol ), typical 1H NMR spectra require 5-25 mg of material. Typical 13C spectra require 50-100 mg of material. (Source: NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University, URL: [Link])
-
Isotope labeling is a technique that can track the movement of an isotope through a reaction, metabolic pathway, or cell. (Source: Isotope Labeling - Cerno Bioscience, URL: [Link])
-
One-bond 1JCRCβ scalar couplings, measured in the protein ubiquitin, exhibit a strong dependence on the local backbone conformation. (Source: Large Variations in One-Bond 13C R-13Cβ J Couplings in Polypeptides Correlate with Backbone Conformation, URL: [Link])
-
A tutorial on 1D and 2D NMR methods for small molecules. (Source: 1D and 2D NMR methods for small molecules - YouTube, URL: [Link])
-
Recommendations for acquiring and processing semi-quantitative 1H and 13C spectra. (Source: Chapter 5: Acquiring 1 H and 13 C Spectra - Books, URL: [Link])
-
This document provides guidelines for the preparation of NMR samples, focusing on small-molecule organic compounds. (Source: Sample Preparation and Positioning - NMR, URL: [Link])
-
Standard conditions for NMR data acquisition were as follows: spectra were recorded with 256 scans and a delay of 3 s between pulses in order to avoid heating of the sample, resulting in an acquisition time of 20 min. (Source: One-Dimensional 13 C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - MDPI, URL: [Link])
-
The required volume of the solution in the NMR tube is 0.5 - 0.6 mL, which corresponds to ~40 mm solution height in a 5 mm NMR tube. (Source: Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL, URL: [Link])
-
A guide to quantitative NMR (qNMR). (Source: A Guide to Quantitative NMR (qNMR) - Emery Pharma, URL: [Link])
-
Basic parameters for 1D NMR acquisition. (Source: 1D Acquisition, URL: [Link])
-
Observed values of 1J(15N,13C) in the amino fragment of a number of amine derivatives are linearly related to the corresponding 'J(15N,H) values in these compounds. (Source: 15N–13C spin–spin coupling constants in some aniline derivatives - Canadian Science Publishing, URL: [Link])
-
This review provides a generalization of effective examples of 15N labeling followed by an analysis of 13C–15N (JCN) and 1H–15N (JHN) coupling constants in solution as a tool to study the structural aspects and pathways of chemical transformations. (Source: 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC - NIH, URL: [Link])
-
A multiplicity-separated 1H–X HSQC (MS-HSQC) experiment was developed and tested on 500 and 700 MHz NMR spectrometers. (Source: NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - NIH, URL: [Link])
-
A video tutorial on processing 13C NMR spectra in Mnova. (Source: How To Work Up 13C NMR spectra in MNova - Similar to lab packet. - YouTube, URL: [Link])
-
This document provides guidelines for the preparation of NMR samples, focusing on small-molecule organic compounds. (Source: NMR Sample Prep | PDF | Nuclear Magnetic Resonance Spectroscopy | Deuterium - Scribd, URL: [Link])
-
Compounds labeled with isotopic markers are invaluable tools in various scientific research areas. (Source: 13C 15N Labeled Compounds - Isotope Science / Alfa Chemistry, URL: [Link])
-
A summary of procedures for the acquisition and processing of quantitative 1H, 19F, 31P, and 13C NMR data. (Source: Quantitative NMR Spectroscopy, URL: [Link])
-
A streamlined approach to rapid structure characterization of natural products utilizing uniform (U) 13C labeling. (Source: Structure elucidation of uniformly 13C labeled small molecule natural products - PMC - NIH, URL: [Link])
-
Basic parameters and techniques in 1D NMR. (Source: Basic parameters and techniques in 1D NMR – 2017.Fu Chen, URL: [Link])
-
An overview of common acquisition concepts and problems in 1D NMR. (Source: 1D NMR Common Acquisition Concepts and Problems, URL: [Link])
-
The chemical shifts of amino acid N-carboxyanhydrides (NCAs) and cyclic or linear urethanes are less sensitive to solvent effects than those of amides and lactams. (Source: (PDF) 15N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles - ResearchGate, URL: [Link])
-
EIM (embedded ion method), cluster, combined EIM/cluster, and isolated molecule 13C and 15N chemical shielding and quadrupolar coupling constant (QCC) calculations at the B3LYP level were done on several amino acids. (Source: Accurate 13C and 15N Chemical Shift and 14N Quadrupolar Coupling Constant Calculations in Amino Acid Crystals: Zwitterionic, Hydrogen-Bonded Systems | The Journal of Physical Chemistry A, URL: [Link])
-
Assigned chemical shifts for Beta-Alanine. (Source: BMRB entry bmse000159 - Beta-Alanine, URL: [Link])
-
A guide to processing NMR data with Topspin. (Source: Processing With Topspin - University of Cambridge, URL: [Link])
-
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (Source: Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC, URL: [Link])
-
A study on two-bond 13C-13C spin-coupling constants in saccharides. (Source: Two-Bond 13C-13C Spin-Coupling Constants in Saccharides: Dependencies on Exocyclic Hydroxyl Group - OSTI.GOV, URL: [Link])
-
A protocol for 13C NMR for beginners. (Source: 13-C NMR Protocol for beginners AV-400 1. Follow procedure for collecting 1H NMR through the print step, then collect 13C NMR 2., URL: [Link])
-
The relationship for carbon-nitrogen coupling was explored to determine why the relationship holds for some CN constants while failing badly for others. (Source: Relationship between /sup 15/N/sup 13/C coupling constants and hybridization, URL: [Link])
-
The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. (Source: the use of 2h, 13c, 15n multidimensional nmr to study the structure and dynamics of proteins - Lewis Kay's group at the University of Toronto, URL: [Link])
-
A quick guide to using MestreNova for NMR data processing. (Source: MestreNova Quick Guide, URL: [Link])
-
A review on the use of 15N labeling and analysis of 13C–15N and 1H–15N coupling constants. (Source: 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - RSC Advances (RSC Publishing), URL: [Link])
-
Guidance on the amount of substance needed for NMR experiments. (Source: How much substance do I need? - NMR Service | ETH Zurich, URL: [Link])
-
A guide to routine 1H and 13C NMR data acquisition and basic Topspin processing. (Source: Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide For PSC and NSC Bruker 400 NMR Spectrometer Dr. Zhenming - CDN, URL: [Link])
-
A document on the need for high-resolution 2D spectra. (Source: Need for high resolution 2D spectra - JEOL, URL: [Link])
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- 18. cdnsciencepub.com [cdnsciencepub.com]
Application Note: A Robust LC-MS/MS Method for Tracing β-Alanine-¹³C₃,¹⁵N and its Metabolites in Biological Matrices
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of isotopically labeled β-alanine (β-alanine-¹³C₃,¹⁵N) and its primary metabolite, carnosine (carnosine-¹³C₃,¹⁵N), in human plasma. Stable isotope tracers are invaluable tools in metabolic research, enabling precise tracking of metabolic fates and flux analysis. This protocol provides a complete workflow, from sample preparation using a straightforward protein precipitation technique to optimized chromatographic separation and mass spectrometric detection. The method is designed for researchers in drug development and metabolic studies, adhering to principles outlined in bioanalytical method validation guidelines to ensure data integrity and reliability.[1][2][3]
Scientific Background
β-Alanine is a naturally occurring beta-amino acid that is a critical precursor to the synthesis of carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-1-methyl-L-histidine) in various tissues, most notably skeletal muscle and brain.[4][5] Carnosine plays a vital role as an intracellular pH buffer, antioxidant, and antiglycation agent.[4][5] The concentration of β-alanine is the rate-limiting factor for carnosine synthesis.[5][6]
By introducing β-alanine labeled with stable heavy isotopes (¹³C and ¹⁵N), researchers can accurately trace its absorption, distribution, metabolism, and excretion (ADME) profile. The labeled β-alanine is incorporated into carnosine, allowing for the direct measurement of carnosine synthesis rates and turnover.[7] This provides profound insights into muscle physiology, exercise science, and the pathophysiology of various diseases.
LC-MS/MS is the preferred technique for this analysis due to its exceptional sensitivity and specificity. It can distinguish between the endogenous (unlabeled) and the isotopically labeled (heavy) analytes based on their mass-to-charge (m/z) ratios, enabling precise quantification in complex biological matrices like plasma.[8][9] Given the polar nature of β-alanine and its metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective separation strategy, offering superior retention and resolution compared to traditional reversed-phase chromatography without the need for derivatization.[10][11]
Metabolic and Analytical Workflow
The overall process involves administering β-alanine-¹³C₃,¹⁵N, collecting biological samples (e.g., plasma) at various time points, preparing the samples to remove interferences, and analyzing them using a validated LC-MS/MS method.
The diagram below illustrates the primary metabolic fate of β-alanine as it is incorporated into carnosine.
Caption: Incorporation of labeled β-alanine into carnosine.
This diagram outlines the complete analytical procedure from sample collection to final data reporting.
Caption: High-level overview of the analytical workflow.
Materials and Reagents
| Item | Supplier/Grade |
| Standards & Reagents | |
| β-Alanine-¹³C₃,¹⁵N | Cambridge Isotope Laboratories, Inc. (e.g., CNLM-3946)[12][13] |
| Carnosine | Sigma-Aldrich |
| L-Alanine-¹³C₃,¹⁵N,D₄ (Internal Standard) | Cambridge Isotope Laboratories, Inc. (e.g., CDNLM-6800)[14] |
| Acetonitrile (ACN) | LC-MS Grade |
| Formic Acid (FA) | LC-MS Grade |
| Ammonium Formate | LC-MS Grade |
| Ultrapure Water | 18.2 MΩ·cm |
| Consumables & Equipment | |
| LC Column (HILIC) | e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm |
| Microcentrifuge Tubes | 1.5 mL, low-binding |
| 96-well plates | Optional, for high-throughput processing |
| LC-MS/MS System | Triple Quadrupole Mass Spectrometer with ESI source |
Detailed Protocols
Causality: This protocol uses a simple protein precipitation method with acetonitrile, which is effective for removing the majority of plasma proteins while being compatible with HILIC chromatography.[15][16] Using a stable isotope-labeled internal standard (IS) that is structurally similar but not identical to the analyte (e.g., L-Alanine-¹³C₃,¹⁵N,D₄) is crucial to correct for variability during sample preparation and injection.
A. Stock Solutions (1 mg/mL)
-
Accurately weigh and dissolve β-alanine-¹³C₃,¹⁵N, unlabeled carnosine, and the internal standard in ultrapure water to create 1 mg/mL stock solutions.
-
Store stock solutions at -20°C.
B. Working Solutions
-
Prepare intermediate stock solutions by diluting the primary stocks in 50:50 ACN/Water.
-
Create a combined working solution of calibration standards by serially diluting the intermediate stocks. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.
-
Prepare a separate working solution for Quality Control (QC) samples (Low, Medium, High concentrations).
-
Prepare the Internal Standard (IS) working solution at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
C. Sample Preparation Protocol
-
Thaw plasma samples and calibration curve/QC blanks on ice.
-
Aliquot 50 µL of plasma (or blank matrix) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the cold IS working solution (in ACN) to each tube. This provides a 3:1 ratio of ACN to plasma, which ensures efficient protein precipitation.[17][18]
-
For calibration and QC samples, add a small volume (e.g., 5 µL) of the appropriate working standard solution. Add 5 µL of 50:50 ACN/Water to unknown samples.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[15]
-
Incubate at 4°C for 20 minutes to maximize protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[15]
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for analysis.
Causality: A HILIC column is selected to retain the highly polar β-alanine and carnosine.[11][19] The mobile phase contains a high percentage of organic solvent (ACN) to facilitate this retention mechanism. A shallow gradient ensures robust separation from endogenous interferences. The MS/MS parameters are optimized for maximum sensitivity and specificity using Selected Reaction Monitoring (SRM).[9]
A. Liquid Chromatography (LC) Parameters
| Parameter | Setting |
| Column | Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 ACN/Water[20] |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| LC Gradient | Time (min) |
| 0.0 | |
| 5.0 | |
| 5.1 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
B. Mass Spectrometry (MS) Parameters
| Parameter | Setting |
| Instrument | e.g., Sciex QTRAP 6500+ or Waters Xevo TQ-S |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 500°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 60 psi |
| Collision Gas | Nitrogen, Medium |
C. Optimized MRM Transitions
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions. These should be empirically determined on the specific instrument used. The transitions for the labeled analytes reflect the mass shift from the ¹³C and ¹⁵N isotopes.[21]
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| β-Alanine (Endogenous) | 90.1 | 72.1 | 12 |
| β-Alanine-¹³C₃,¹⁵N | 94.1 | 75.1 | 12 |
| Carnosine (Endogenous) | 227.1 | 110.1 | 25 |
| Carnosine-¹³C₃,¹⁵N | 231.1 | 113.1 | 25 |
| L-Alanine-¹³C₃,¹⁵N,D₄ (IS) | 98.1 | 50.1 | 15 |
Data Analysis and Method Validation
For reliable results, the method must be validated according to regulatory guidelines such as those from the FDA.[1][2][22]
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥0.99.
-
Accuracy & Precision: The accuracy (%RE) and precision (%CV) for QC samples should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Selectivity: No significant interfering peaks should be present at the retention time of the analytes in blank matrix.
-
Matrix Effect: Should be assessed to ensure that components in the plasma do not suppress or enhance the analyte signal.
-
Stability: Analyte stability should be confirmed under various conditions (freeze-thaw, bench-top, long-term storage).
The concentration of the labeled analytes in unknown samples is determined by interpolating their peak area ratios (Analyte/IS) against the calibration curve.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of β-alanine-¹³C₃,¹⁵N and its metabolite carnosine-¹³C₃,¹⁵N in plasma. The protocol is optimized for sensitivity, selectivity, and high-throughput analysis. By adhering to the principles of bioanalytical method validation, this workflow can generate high-quality, reliable data essential for pharmacokinetic and metabolic research in academic and industrial drug development settings.
References
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
Frontiers in Physiology. (2023). Synthesis of carnosine from precursor amino acids β-alanine and L-histidine. [Link]
-
LCGC International. (2021). Direct Analysis of Amino Acids by HILIC–ESI-MS. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Bio-Rad. (n.d.). Beta-alanine metabolism Pathway Map. [Link]
-
National Center for Biotechnology Information. (2010). Muscle carnosine metabolism and beta-alanine supplementation in relation to exercise and training. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [Link]
-
Nest Group. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. [Link]
-
Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. [Link]
-
National Center for Biotechnology Information. (2020). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. [Link]
-
MDPI. (2015). Ergogenic Effects of β-Alanine and Carnosine: Proposed Future Research to Quantify Their Efficacy. [Link]
-
Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]
-
National Center for Biotechnology Information. (n.d.). beta-Alanine Metabolism Pathway. [Link]
-
MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
ResearchGate. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
-
Anaquant. (2024). 41 Amino acids analysis in serum by LC-MS/MS. [Link]
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- 5. Muscle carnosine metabolism and beta-alanine supplementation in relation to exercise and training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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- 8. documents.thermofisher.com [documents.thermofisher.com]
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- 22. fda.gov [fda.gov]
Application Note: Quantitative Analysis of Beta-Alanine in Human Plasma by Stable Isotope Dilution LC-MS/MS using Beta-alanine ¹³C₃,¹⁵N
Introduction: The Rationale for Precision in Bioanalysis
Beta-alanine, a non-proteinogenic amino acid, is the rate-limiting precursor to the synthesis of carnosine, a dipeptide with significant physiological roles, including intracellular pH buffering and antioxidant activity.[1] Its supplementation is a common practice among athletes to enhance performance, making the accurate quantification of beta-alanine in biological matrices like plasma a critical aspect of pharmacokinetic, metabolic, and clinical research.[1][2]
This application note details a robust and highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of beta-alanine in human plasma. The protocol is built upon the principle of stable isotope dilution analysis (IDA), a gold-standard technique in quantitative mass spectrometry.[3][4] By employing Beta-alanine ¹³C₃,¹⁵N as an internal standard, this method ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.[3][5]
The Principle of Stable Isotope Dilution
Stable isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for the precise quantification of analytes in complex matrices.[] The core principle involves the addition of a known amount of an isotopically labeled version of the analyte of interest (the internal standard) to the sample at the earliest stage of preparation.[3][4]
The ideal internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[5][7] In this protocol, Beta-alanine ¹³C₃,¹⁵N serves this purpose.[8][9][10] Because the stable isotope-labeled standard (SIL-IS) and the endogenous analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample extraction, derivatization (if any), and chromatographic separation. Any loss of analyte during sample processing will be accompanied by a proportional loss of the SIL-IS.
During mass spectrometric detection, the native analyte and the SIL-IS are distinguished by their mass-to-charge ratios (m/z). Quantification is then based on the ratio of the signal intensity of the native analyte to that of the SIL-IS.[7] This ratiometric measurement corrects for variability, leading to highly reliable and reproducible results.[3]
Experimental Workflow Overview
The following diagram illustrates the overall workflow for the quantification of beta-alanine in human plasma using this stable isotope dilution assay.
Caption: High-level workflow for Beta-alanine quantification.
Materials and Reagents
-
Analytes and Internal Standard:
-
Beta-alanine (≥99% purity)
-
Beta-alanine ¹³C₃,¹⁵N (isotopic purity ≥98%)[8]
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (drug-free, for calibration standards and quality controls)
-
Protocol: Step-by-Step Methodology
Preparation of Stock and Working Solutions
-
Beta-alanine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of beta-alanine in ultrapure water.
-
Beta-alanine ¹³C₃,¹⁵N Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Beta-alanine ¹³C₃,¹⁵N in ultrapure water.
-
Working Solutions: Prepare a series of working solutions for calibration standards and quality controls by serially diluting the stock solutions with ultrapure water.
-
Internal Standard Working Solution (ISWS): Prepare a working solution of Beta-alanine ¹³C₃,¹⁵N at a suitable concentration (e.g., 1 µg/mL) in ultrapure water.
Sample Preparation: Protein Precipitation
This protocol employs a simple and efficient protein precipitation method to extract beta-alanine from plasma samples.[11]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control.
-
Internal Standard Spiking: Add 10 µL of the ISWS to each tube.
-
Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.[1]
-
Vortexing: Vortex the tubes vigorously for 30 seconds.
-
Incubation: Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.[11]
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are recommended starting conditions. Optimization may be required based on the specific instrumentation used.
| LC Parameter | Recommended Condition |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) or HILIC column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-98% B; 5-7 min: 98% B; 7.1-10 min: 2% B |
| MS Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimize for specific instrument |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Beta-alanine | 90.1 | 72.1 | 15 (representative) |
| Beta-alanine ¹³C₃,¹⁵N | 94.1 | 75.1 | 15 (representative) |
Note: The precursor ion for Beta-alanine ¹³C₃,¹⁵N is calculated based on its molecular weight (93.06 g/mol ) plus a proton.[10][12] The product ion is inferred from the fragmentation of the native analyte, with the mass shift corresponding to the isotopic labels. Collision energies should be optimized for the specific mass spectrometer used to achieve maximum signal intensity.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both beta-alanine and Beta-alanine ¹³C₃,¹⁵N using the instrument's software.
-
Ratio Calculation: Calculate the peak area ratio of beta-alanine to Beta-alanine ¹³C₃,¹⁵N for all samples, calibration standards, and quality controls.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: Determine the concentration of beta-alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation and Trustworthiness
To ensure the reliability and accuracy of this method, it should be validated according to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[13][14][15][16][17] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Assessed by analyzing quality control samples at multiple concentration levels on different days.
-
Calibration Curve and Linearity: Demonstrating a linear relationship between the response and the concentration over a defined range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: Assessing the stability of beta-alanine in the biological matrix under various storage and handling conditions.
The use of a stable isotope-labeled internal standard is a cornerstone of a self-validating system, as it inherently corrects for many potential sources of error.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of beta-alanine in human plasma using a stable isotope dilution LC-MS/MS method. The use of Beta-alanine ¹³C₃,¹⁵N as an internal standard ensures high accuracy, precision, and reliability, making this method well-suited for demanding research and development applications. The principles and steps outlined herein can be adapted and validated for use in various laboratory settings, contributing to a deeper understanding of beta-alanine's role in human physiology and metabolism.
References
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
- Creative Proteomics. (n.d.). Isotope Dilution Mass Spectrometry (IDMS).
- Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- U.S. Department of Health and Human Services. (n.d.).
- Sandle, T. (2023).
- U.S. Food and Drug Administration. (2024).
- National Institutes of Health. (n.d.). Metabolomics Method to Comprehensively Analyze Amino Acids in Different Domains.
- Fiveable. (n.d.). Principles of mass spectrometry | Isotope Geochemistry Class Notes.
- Roces, M. (n.d.). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory.
- Cambridge Isotope Laboratories, Inc. (n.d.). β-Alanine (¹³C₃, 98%; ¹⁵N, 96-99%).
- MedChemExpress. (n.d.). β-Alanine-13C3,15N (2-Carboxyethylamine-13C3,15N).
- MedChemExpress. (n.d.). β-Alanine-13C3,15N (2-Carboxyethylamine-13C3,15N) | Stable Isotope.
- U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry.
- Wikipedia. (n.d.). Isotope dilution.
- Cambridge Isotope Laboratories, Inc. (n.d.). β-Alanine (¹³C₃, 98%; ¹⁵N, 96-99%) - CNLM-3946-0.25.
- Santa Cruz Biotechnology, Inc. (n.d.). β-Alanine-13C3,15N.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). β-Alanine- 13 C 3 , 15 N.
- National Institutes of Health. (n.d.).
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Sample preparation for Beta-alanine 13C3,15N analysis in biological tissues
An Application Note and Protocol for the Quantitative Analysis of Beta-alanine 13C3,15N in Biological Tissues
Authored by: A Senior Application Scientist
Introduction: The Significance of Stable Isotope Tracing with Beta-alanine
Stable isotope-labeled compounds are indispensable tools in metabolic research, offering a window into the dynamic processes within biological systems.[1] Beta-alanine (β-alanine), a non-essential amino acid, plays a crucial role as the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine), an important intracellular buffer.[2] Understanding the metabolic fate of β-alanine is critical for research in exercise physiology, neuroscience, and the study of metabolic disorders. The use of stable isotope-labeled β-alanine, specifically this compound, allows researchers to trace its absorption, distribution, metabolism, and excretion (ADME) with high precision and without the safety concerns associated with radioactive isotopes.[1][3]
This application note provides a comprehensive guide for the sample preparation and subsequent analysis of this compound in biological tissues. The protocols detailed herein are designed to ensure high recovery, minimize analytical variability, and generate robust, reproducible data for researchers, scientists, and drug development professionals. We will delve into the rationale behind each step, from tissue harvesting to final analysis by mass spectrometry, embodying a self-validating system for trustworthy results.
Core Principles of the Analytical Workflow
The accurate quantification of this compound in complex biological matrices like tissue necessitates a multi-step workflow. Each stage is critical for the integrity of the final data. The overarching strategy involves the efficient extraction of the analyte from the tissue, removal of interfering substances, and sensitive detection using mass spectrometry.
The workflow can be conceptualized as follows:
Figure 1: General workflow for this compound analysis.
Detailed Protocols and Methodologies
Part 1: Tissue Sample Preparation
The initial steps of tissue preparation are paramount for preserving the metabolic state of the sample and ensuring the accurate representation of in vivo concentrations of this compound.
1.1. Tissue Harvesting and Storage
Upon excision, metabolic processes continue and can alter analyte concentrations. Therefore, immediate quenching of metabolic activity is crucial.
Protocol:
-
Excise the tissue of interest as rapidly as possible.
-
Rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove excess blood and contaminants.
-
Blot the tissue dry with a lint-free wipe.
-
Immediately snap-freeze the tissue in liquid nitrogen.[4]
-
Store the frozen tissue at -80°C until homogenization. For data normalization, it is advisable to weigh the tissue prior to storage.[4]
Expert Insight: The speed of this process cannot be overstated. Delays can lead to significant changes in the metabolome, compromising the integrity of the data.
1.2. Tissue Homogenization
The goal of homogenization is to disrupt the tissue and cellular structures to release the intracellular contents, including this compound, into a buffer. The choice of homogenization technique depends on the tissue type.
Recommended Equipment:
-
Bead Beater Homogenizer: Effective for a wide range of tissues.
-
Rotor-Stator Homogenizer: Suitable for softer tissues.
-
Cryogenic Grinder (Cryomill): Ideal for tough, fibrous tissues.
Protocol (using a Bead Beater):
-
Pre-chill all equipment and solutions on ice.
-
Transfer a known weight of frozen tissue (typically 20-50 mg) to a pre-chilled 2 mL tube containing ceramic or steel beads.[4]
-
Add a precise volume of ice-cold homogenization buffer. A common starting point is a 1:10 (w/v) ratio of tissue to buffer.
-
Homogenize the tissue using the bead beater. The duration and speed should be optimized for the specific tissue type to ensure complete homogenization without excessive heating.
-
Keep the samples on ice throughout the process.
Causality Behind Experimental Choices: Mechanical disruption in a cold environment minimizes enzymatic activity that could degrade the analyte.[5] The choice of buffer is critical and depends on the downstream analysis. For general metabolite extraction, a simple buffer is often sufficient.
1.3. Protein Precipitation and Metabolite Extraction
To analyze small molecules like β-alanine, it is essential to remove larger, interfering molecules such as proteins. This is typically achieved by protein precipitation using organic solvents or acids.
Protocol (Methanol Precipitation):
-
To the tissue homogenate, add 3 volumes of ice-cold methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[4]
-
Carefully collect the supernatant, which contains the extracted metabolites, without disturbing the protein pellet.
Expert Insight: Methanol precipitation is a widely used and effective method for deproteinization and extraction of a broad range of metabolites.[6] For a more comprehensive extraction of both polar and non-polar metabolites, a biphasic extraction using a methanol:chloroform:water system can be employed.[7][8]
Part 2: Optional Derivatization
Derivatization is a chemical modification of the analyte to enhance its analytical properties. For GC-MS analysis, derivatization is mandatory to increase the volatility of amino acids.[9][10] For LC-MS, it is often optional but can improve chromatographic peak shape and sensitivity.
2.1. Derivatization for GC-MS Analysis (Silylation)
Silylation replaces active hydrogens on the amino and carboxyl groups with a nonpolar silyl group.
Protocol (using MTBSTFA):
-
Dry an aliquot of the metabolite extract under a gentle stream of nitrogen.
-
Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Seal the vial and heat at 70-100°C for 30-60 minutes.[9]
-
Cool the sample to room temperature before GC-MS analysis.
Causality Behind Experimental Choices: The TBDMS derivatives formed are more stable and less sensitive to moisture compared to other silyl derivatives, making them well-suited for robust GC-MS analysis.[9]
2.2. Derivatization for LC-MS/MS Analysis (e.g., PITC)
Phenylisothiocyanate (PITC) reacts with the amino group of β-alanine.
Protocol (using PITC):
-
Dry an aliquot of the metabolite extract.
-
Reconstitute in a coupling buffer (e.g., ethanol:water:pyridine).
-
Add PITC solution and incubate at room temperature.[11]
-
Dry the sample again and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Part 3: Mass Spectrometry Analysis
The final step is the detection and quantification of this compound using mass spectrometry. The use of a stable isotope-labeled internal standard is considered the gold standard for accurate quantification as it co-elutes with the analyte and corrects for variations in sample preparation and instrument response.[12] Since this compound is the analyte of interest, an unlabeled β-alanine standard would be used for creating the calibration curve, while the labeled compound serves as the tracer. For quantification of endogenous beta-alanine, the labeled version would serve as the internal standard.[2][13]
3.1. LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific method for the analysis of amino acids.
Illustrative LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 or HILIC |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation from isomers |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 1 |
Table 1: Example MRM transitions for β-alanine and its stable isotope-labeled form.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| β-alanine (unlabeled) | 90.1 | 72.1 |
| This compound | 94.1 | 75.1 |
Note: These values should be empirically optimized on the specific mass spectrometer being used.
The separation of β-alanine from its isomer, α-alanine, is crucial and can be achieved with appropriate chromatographic conditions.[14]
3.2. GC-MS Analysis
Gas chromatography-mass spectrometry is also a powerful technique, particularly when coupled with derivatization.
Illustrative GC-MS Parameters:
| Parameter | Recommended Setting |
| Column | DB-5ms or equivalent |
| Injection Mode | Splitless |
| Oven Program | Ramped from a low initial temperature |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Analysis: Quantification is achieved by creating a calibration curve using standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Method Validation and Trustworthiness
A self-validating system is crucial for ensuring the reliability of the results. The analytical method should be validated for:
-
Linearity: The range over which the detector response is proportional to the analyte concentration.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at different concentrations.[15][16]
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effects: The influence of co-eluting compounds on the ionization of the analyte.
Conclusion
The protocols outlined in this application note provide a robust framework for the sample preparation and analysis of this compound in biological tissues. By understanding the principles behind each step and adhering to rigorous validation practices, researchers can generate high-quality, reproducible data. This will, in turn, enable deeper insights into the metabolic roles of β-alanine in health and disease.
References
-
Römisch-Margl, W., et al. (2012). Procedure for tissue sample preparation and metabolite extraction for high-throughput targeted metabolomics. PuSH - Publikationsserver des Helmholtz Zentrums München. Retrieved from [Link]
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Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(3), 2253–2261. Retrieved from [Link]
-
Shao, S., et al. (2016). Reproducible Tissue Homogenization and Protein Extraction for Quantitative Proteomics Using MicroPestle-Assisted Pressure-Cycling Technology. Journal of Proteome Research, 15(6), 2099–2108. Retrieved from [Link]
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Urban, J., et al. (2016). High-throughput extraction and quantification method for targeted metabolomics in murine tissues. Metabolomics, 12(8), 133. Retrieved from [Link]
-
University of South Alabama. (2021). Metabolomic Extraction of Tissues for MS Analysis. Retrieved from [Link]
-
Agilent Technologies. (2013). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Retrieved from [Link]
-
Bertin Technologies. (n.d.). Tissue homogenization for protein extraction. Retrieved from [Link]
-
Wu, G., et al. (2011). A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine. Analytical and Bioanalytical Chemistry, 401(3), 963–970. Retrieved from [Link]
-
Cross, J. R. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in Molecular Biology, 1928, 299–310. Retrieved from [Link]
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- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Culture Labeling with β-alanine-¹³C₃,¹⁵N for Metabolic Studies
Introduction: Unraveling Metabolic Pathways with Stable Isotope Tracers
Stable Isotope Resolved Metabolomics (SIRM) has emerged as a powerful technique to trace the dynamic flow of atoms through metabolic networks.[1][2] By introducing substrates enriched with stable isotopes like ¹³C and ¹⁵N, researchers can track their incorporation into downstream metabolites, providing a detailed map of metabolic activity.[3] This approach offers profound insights into cellular physiology, disease mechanisms, and the effects of therapeutic agents.[1][2]
β-alanine, a non-essential amino acid, plays a crucial role in cellular metabolism, primarily as a rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine) and its methylated analogue, anserine.[4][5][6] These dipeptides are vital for intracellular pH buffering, antioxidant defense, and modulating enzyme activity.[6][7] Aberrations in β-alanine metabolism have been implicated in various pathologies, including cancer, where metabolic reprogramming is a key hallmark.[8][9][10] Recent studies suggest that β-alanine can suppress the aggressiveness of certain cancer cells by altering their metabolism and reducing extracellular acidification.[4][11][12]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of β-alanine-¹³C₃,¹⁵N as a tracer for metabolic studies in cell culture. We will delve into the underlying principles, provide detailed, step-by-step protocols for labeling and analysis, and discuss the interpretation of the resulting data.
The Principle: Tracing the Fate of β-alanine-¹³C₃,¹⁵N
The core of this technique lies in replacing standard β-alanine in the cell culture medium with its isotopically labeled counterpart, β-alanine-¹³C₃,¹⁵N.[13] As cells take up and metabolize this labeled precursor, the heavy isotopes (¹³C and ¹⁵N) are incorporated into downstream metabolites.[3] The primary pathway of interest is the synthesis of carnosine and anserine.[14]
By utilizing analytical techniques such as high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, we can detect and quantify the mass shift caused by the incorporated isotopes.[15][16] This allows for the precise tracking of the labeled β-alanine through its metabolic pathways and provides a quantitative measure of the flux through these pathways.[1][17]
Metabolic Pathway of β-alanine
The diagram below illustrates the primary metabolic fate of β-alanine within the cell, leading to the synthesis of carnosine and potentially anserine in some cell types.
Figure 1: Metabolic pathway of β-alanine-¹³C₃,¹⁵N incorporation.
Experimental Protocols
A successful stable isotope labeling experiment relies on meticulous attention to detail at every stage, from cell culture to data analysis.[18][19] The following protocols are designed to be self-validating and provide a robust framework for your studies.
Part 1: Cell Culture and Labeling
The initial phase involves adapting the cells to a custom medium that allows for the controlled introduction of the labeled β-alanine.
Materials
-
Cell line of interest (e.g., adherent cancer cell line)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
β-alanine-free custom medium
-
β-alanine-¹³C₃,¹⁵N (Cambridge Isotope Laboratories, Inc. or equivalent)[13]
-
Unlabeled β-alanine (for control group)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
Step-by-Step Protocol
-
Cell Seeding and Growth:
-
Culture cells in their standard growth medium supplemented with 10% dFBS until they reach the desired confluency (typically 70-80%). The use of dialyzed serum is crucial to minimize the concentration of unlabeled β-alanine.[20]
-
-
Adaptation to Labeling Medium:
-
Prepare the labeling medium by supplementing the β-alanine-free custom medium with dFBS and the appropriate concentration of either unlabeled β-alanine (control) or β-alanine-¹³C₃,¹⁵N (labeled).
-
The optimal concentration of β-alanine may vary between cell lines and should be determined empirically. A starting point of 100-200 µM is often suitable.
-
Aspirate the standard growth medium from the cells, wash once with sterile PBS, and replace it with the prepared labeling medium.
-
-
Incubation and Labeling:
-
Incubate the cells in the labeling medium for a predetermined period. The duration of labeling will depend on the turnover rate of the metabolites of interest. For rapidly dividing cells, 24-48 hours is often sufficient to achieve a high degree of labeling.[15]
-
It is advisable to perform a time-course experiment (e.g., 0, 6, 12, 24, 48 hours) to determine the optimal labeling time for your specific cell line and experimental goals.
-
Part 2: Metabolite Extraction
The goal of this stage is to rapidly halt all metabolic activity and efficiently extract the intracellular metabolites.[21][22]
Materials
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (LC-MS grade)
-
Liquid nitrogen (optional, for rapid quenching)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated, if possible)
Step-by-Step Protocol
-
Quenching Metabolism:
-
Place the cell culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl to remove any remaining extracellular labeled β-alanine.
-
For immediate and complete cessation of metabolic activity, you can snap-freeze the cell monolayer by adding liquid nitrogen directly to the plate for 1-2 minutes.[21]
-
-
Metabolite Extraction:
-
Add a pre-chilled 80% methanol solution to the plate (e.g., 1 mL for a 10 cm dish).
-
Use a cell scraper to detach the cells and create a cell lysate.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein and Debris Removal:
-
Vortex the tubes briefly and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge the samples at maximum speed (>13,000 rpm) for 15-20 minutes at 4°C.[21]
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube.
-
The remaining cell pellet can be used for normalization, for example, by measuring total protein or DNA content.
-
-
Sample Storage:
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried samples at -80°C until analysis.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow, from cell culture to sample analysis.
Figure 2: Experimental workflow for β-alanine-¹³C₃,¹⁵N labeling.
Part 3: Downstream Analysis by Mass Spectrometry
High-resolution mass spectrometry is a powerful tool for analyzing the incorporation of stable isotopes into metabolites.[15][23]
Sample Preparation for LC-MS
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol) immediately before analysis.
-
Centrifuge the reconstituted samples to pellet any insoluble material.
-
Transfer the supernatant to autosampler vials.
-
Include a quality control (QC) sample, created by pooling a small aliquot from each sample, to monitor the analytical performance.[21]
LC-MS/MS Analysis
-
Employ a high-resolution mass spectrometer (e.g., Orbitrap) capable of distinguishing between isotopologues.[15]
-
Use a chromatographic method suitable for separating polar metabolites, such as Hydrophilic Interaction Liquid Chromatography (HILIC).[15]
-
Set the mass spectrometer to acquire data in full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of labeled metabolites.
Data Analysis and Interpretation
The analysis of stable isotope labeling data involves identifying and quantifying the different isotopologues of a metabolite.[17]
Key Metrics
-
Mass Isotopologue Distribution (MID): The relative abundance of each isotopologue of a metabolite (M+0, M+1, M+2, etc.).
-
Fractional Enrichment: The percentage of a metabolite pool that is labeled with the heavy isotope.
Data Processing
-
Specialized software is required to process the raw MS data, correct for the natural abundance of stable isotopes, and calculate the MID and fractional enrichment.[24]
-
The mass of β-alanine-¹³C₃,¹⁵N will be approximately 4 Da greater than unlabeled β-alanine (3 x ¹³C and 1 x ¹⁵N). Consequently, carnosine synthesized from this labeled precursor will also show a corresponding mass shift.
| Compound | Unlabeled Monoisotopic Mass (Da) | Labeled Monoisotopic Mass (Da) | Mass Shift (Da) |
| β-alanine | 89.0477 | 93.0611 | +4.0134 |
| Carnosine | 226.1062 | 230.1196 | +4.0134 |
Table 1: Expected Mass Shifts for Labeled Compounds
Applications and Future Directions
The use of β-alanine-¹³C₃,¹⁵N as a metabolic tracer opens up numerous avenues for research:
-
Cancer Metabolism: Elucidating the role of carnosine synthesis in tumor progression and its potential as a therapeutic target.[4][8]
-
Drug Development: Assessing the impact of novel therapeutics on β-alanine metabolism and related pathways.[2][9]
-
Neurobiology: Investigating the function of carnosine as a neurotransmitter and its involvement in neurodegenerative diseases.[25]
-
Exercise Physiology: Understanding the role of carnosine in muscle function and fatigue.[26][27]
As analytical technologies continue to advance, the sensitivity and resolution of SIRM experiments will improve, enabling the detection of subtle metabolic changes with greater precision. This will undoubtedly lead to new discoveries and a deeper understanding of the intricate web of cellular metabolism.
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-
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Fan, T. W., Lane, A. N., Higashi, R. M., & Yan, J. (2017). Exploring Cancer Metabolism using Stable Isotope Resolved Metabolomics (SIRM). Journal of Biological Chemistry, 292(28), 11626–11633. Retrieved from [Link]
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Wang, J., et al. (2024). Comprehensive characterization of β-alanine metabolism-related genes in HCC identified a novel prognostic signature related to clinical outcomes. Journal of Translational Medicine, 22(1), 364. Retrieved from [Link]
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Tews, J. K., & Larrabee, P. (2014). β-alanine suppresses malignant breast epithelial cell aggressiveness through alterations in metabolism and cellular acidity in vitro. Molecular Cancer, 13, 14. Retrieved from [Link]
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Browne, T. R., et al. (1998). Performance of Human Mass Balance/Metabolite Identification Studies Using Stable Isotope (13C, 15N) Labeling and Continuous-Flow Isotope-Ratio Mass Spectrometry as an Alternative to Radioactive Labeling Methods. Journal of Clinical Pharmacology, 38(4), 309-314. Retrieved from [Link]
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Kaczmarek, P., & Glibowski, P. (2023). Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment. Nutrients, 15(6), 1374. Retrieved from [Link]
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Baur, A., et al. (1994). Transport of beta-alanine and biosynthesis of carnosine by skeletal muscle cells in primary culture. European Journal of Biochemistry, 225(2), 617-623. Retrieved from [Link]
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ResearchGate. (n.d.). Metabolism of carnosine and beta-alanine. Retrieved from [Link]
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Tews, J. K., & Larrabee, P. (2014). β-alanine suppresses malignant breast epithelial cell aggressiveness through alterations in metabolism and cellular acidity in vitro. Molecular cancer, 13, 14. Retrieved from [Link]
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F1000Research. (2015). In vivo stable isotope labeling of 13C and 15N.... Retrieved from [Link]
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Kappelmann, N., et al. (2018). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 14(12), e8473. Retrieved from [Link]
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Patti, G. J., et al. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Analytical and bioanalytical chemistry, 403(4), 927–937. Retrieved from [Link]
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Wang, J., et al. (2024). Comprehensive characterization of β-alanine metabolism-related genes in HCC identified a novel prognostic signature related to clinical outcomes. Journal of translational medicine, 22(1), 364. Retrieved from [Link]
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ResearchGate. (n.d.). β-Alanine suppresses breast epithelial cell proliferation without altering cell viability. Retrieved from [Link]
-
Albrecht, T., et al. (2020). Anserine and Carnosine Induce HSP70-Dependent H2S Formation in Endothelial Cells and Murine Kidney. Cells, 9(11), 2459. Retrieved from [Link]
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Tallman, K. A., et al. (2011). Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters. Analytical chemistry, 83(4), 1435–1441. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of carnosine from precursor amino acids β-alanine and L-histidine. Retrieved from [Link]
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YouTube. (2019, February 9). Exercise Physiology | Beta-Alanine, Carnosine Biosynthesis & Functions. Retrieved from [Link]
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Ong, S. E., & Mann, M. (2006). Stable Isotope Labeling by Amino Acids in Cell Culture for Quantitative Proteomics. Methods in molecular biology (Clifton, N.J.), 328, 37–52. Retrieved from [Link]
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Schnuck, J. K., et al. (2016). Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. Journal of the International Society of Sports Nutrition, 13, 28. Retrieved from [Link]
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ResearchGate. (n.d.). Quantification of Stable Isotope Label in Metabolites via Mass Spectrometry. Retrieved from [Link]
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D’Anca, M., et al. (2021). The Therapeutic Potential of Carnosine/Anserine Supplementation against Cognitive Decline: A Systematic Review with Meta-Analysis. Nutrients, 13(3), 896. Retrieved from [Link]
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Jones, A. D., et al. (2019). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 9(10), 220. Retrieved from [Link]
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Blancquaert, L., et al. (2016). Carnosine and anserine homeostasis in skeletal muscle and heart is controlled by β-alanine transamination. The Journal of physiology, 594(14), 4071–4082. Retrieved from [Link]
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YouTube. (2022, September 15). Plant Isotope Labeling by 13C and 15N Labelling Chamber | Protocol Preview. Retrieved from [Link]
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PathWhiz. (n.d.). beta-Alanine Metabolism. Retrieved from [Link]
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Application Notes and Protocols for the GC-MS Analysis of β-Alanine-¹³C₃,¹⁵N via Derivatization
Audience: Researchers, scientists, and drug development professionals engaged in metabolic studies, pharmacokinetic analysis, and stable isotope tracer experiments.
Introduction: The Analytical Imperative for β-Alanine Derivatization
β-Alanine, an isomer of the proteinogenic amino acid α-alanine, plays a crucial role in various biological processes, including the synthesis of carnosine and anserine, and its function as a neurotransmitter. The use of stable isotope-labeled β-alanine, such as β-alanine-¹³C₃,¹⁵N, is indispensable for precise quantitative studies of its metabolism and flux. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for these investigations due to its high sensitivity and selectivity. However, the inherent properties of β-alanine—high polarity and low volatility—preclude its direct analysis by GC-MS.[1][2][3]
Derivatization is a chemical modification process that transforms polar, non-volatile compounds into less polar and more volatile derivatives, making them amenable to GC-MS analysis.[1][3] This process is essential for β-alanine as it targets the active hydrogens on the carboxylic acid and amine functional groups.[1] The selection of an appropriate derivatization method is critical and depends on factors such as reaction efficiency, derivative stability, and the generation of characteristic mass fragments for sensitive and specific detection. This document provides a comprehensive guide to the most effective derivatization strategies for β-alanine-¹³C₃,¹⁵N, complete with detailed protocols and expert insights.
Comparative Analysis of Leading Derivatization Strategies
Two primary derivatization approaches have proven highly effective for the GC-MS analysis of amino acids: silylation and a two-step esterification/acylation. The choice between these methods hinges on the specific requirements of the analytical workflow, including sample matrix complexity and desired sensitivity.
Silylation: A Robust and Widely Adopted Method
Silylation involves the replacement of active hydrogens with a trimethylsilyl (TMS) group, significantly increasing the volatility and thermal stability of the analyte.[4] Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are the most common choices.[2][4][5]
Mechanism of Action: The silylation reaction proceeds via a nucleophilic attack of the analyte's active hydrogen-containing functional groups on the silicon atom of the silylating agent.[3] For β-alanine, both the carboxylic acid and the primary amine groups are derivatized.
Advantages:
-
High Reactivity: Silylation reagents are highly reactive, often leading to complete derivatization under relatively mild conditions.
-
Versatility: Effective for a wide range of compounds containing hydroxyl, carboxyl, amino, and thiol groups.[1][4]
-
Volatile Byproducts: The byproducts of silylation are typically highly volatile and do not interfere with the chromatographic analysis.[2]
Considerations:
-
Moisture Sensitivity: Silylation reagents and their derivatives are highly susceptible to hydrolysis.[1] Rigorous exclusion of water from the sample and reagents is paramount for reproducible results.
-
Potential for Multiple Derivatives: Under certain conditions, some amino acids can form multiple derivatives, which can complicate data analysis.[1]
Two-Step Derivatization: Esterification Followed by Acylation
This approach involves two sequential reactions to derivatize the different functional groups of the amino acid. First, the carboxylic acid group is esterified, typically with an acidic alcohol solution. Subsequently, the amino group is acylated using an anhydride reagent.
Mechanism of Action:
-
Esterification: The carboxylic acid group of β-alanine is converted to an ester (e.g., methyl or propyl ester) by reaction with an alcohol in the presence of an acid catalyst.[6]
-
Acylation: The primary amine group is then acylated with a reagent like pentafluoropropionic anhydride (PFPA), introducing a fluorinated moiety that enhances detectability by electron capture detection and provides characteristic mass spectral fragments.[7]
Advantages:
-
Derivative Stability: The resulting N-acyl alkyl ester derivatives are generally more stable than their silylated counterparts, particularly in the presence of trace moisture.[6]
-
Enhanced Sensitivity: The incorporation of fluorine atoms through acylation can significantly improve the sensitivity of the analysis, especially when using a mass spectrometer in negative chemical ionization mode.
-
Reduced Matrix Effects: The two-step process can sometimes offer cleaner chromatograms by minimizing reactions with other matrix components.
Considerations:
-
More Complex Procedure: The two-step nature of this method makes it more labor-intensive and time-consuming compared to single-step silylation.
-
Harsh Reagents: The use of strong acids and anhydrides requires careful handling and appropriate safety precautions.
Data Presentation: Expected Mass Spectral Characteristics
The isotopic labeling of β-alanine-¹³C₃,¹⁵N will result in a predictable mass shift in the molecular ion and key fragments of its derivatives compared to the unlabeled analogue. This allows for the use of the labeled compound as an ideal internal standard for quantification.
| Derivatization Method | Derivative Structure | Key Mass Fragments (m/z) of Unlabeled β-Alanine | Expected Key Mass Fragments (m/z) of β-Alanine-¹³C₃,¹⁵N |
| Silylation (e.g., with MSTFA) | Di-TMS-β-alanine | M-15 (loss of CH₃), M-117 (loss of COOTMS) | M-15, M-121 (loss of ¹³COOTMS) |
| Esterification/Acylation (e.g., Methyl ester, PFP) | N-PFP-β-alanine methyl ester | M-31 (loss of OCH₃), fragments from PFP group | M-31, fragments from PFP group |
Note: The exact m/z values will depend on the specific derivatization reagents used. The table illustrates the expected shifts due to the isotopic labels.
Experimental Protocols
Protocol 1: Silylation using MSTFA
This protocol outlines a general procedure for the derivatization of β-alanine-¹³C₃,¹⁵N using MSTFA. Optimization of reaction time and temperature may be necessary depending on the sample matrix.
Materials:
-
Dried β-alanine-¹³C₃,¹⁵N standard or sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[5][8]
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Workflow Diagram:
Caption: Silylation workflow for β-alanine analysis.
Procedure:
-
Ensure the sample containing β-alanine-¹³C₃,¹⁵N is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.[8][9]
-
To the dried sample in a GC vial, add 50 µL of anhydrous pyridine to aid in dissolving the analyte.
-
Add 50 µL of MSTFA with 1% TMCS to the vial.[5]
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[5][8]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Two-Step Derivatization with Methyl Chloroformate
This protocol describes the derivatization of β-alanine-¹³C₃,¹⁵N using methyl chloroformate (MCF), a reagent that reacts with both the carboxylic acid and amine groups.[10][11]
Materials:
-
β-alanine-¹³C₃,¹⁵N standard or sample extract in an aqueous solution
-
Methanol
-
Pyridine
-
Methyl Chloroformate (MCF)[10]
-
Chloroform
-
Sodium Bicarbonate solution (50 mM)
-
Vortex mixer
-
Centrifuge
Workflow Diagram:
Caption: Methyl Chloroformate derivatization workflow.
Procedure:
-
To 100 µL of the aqueous sample containing β-alanine-¹³C₃,¹⁵N in a microcentrifuge tube, add 167 µL of methanol and 34 µL of pyridine.[12]
-
Vortex the mixture briefly.
-
Add 20 µL of MCF and vortex vigorously for 30 seconds.[12]
-
Add another 20 µL of MCF and vortex for another 30 seconds.[12]
-
Add 400 µL of chloroform to extract the derivatives.[13]
-
Add 400 µL of 50 mM sodium bicarbonate solution, vortex, and then centrifuge to separate the phases.[13]
-
Carefully collect the lower chloroform layer, which contains the derivatized β-alanine, and transfer it to a GC vial with an insert.
-
The sample is now ready for analysis.
Trustworthiness and Self-Validation
To ensure the reliability and accuracy of your results, the following self-validating steps should be incorporated into your workflow:
-
Internal Standard: The use of β-alanine-¹³C₃,¹⁵N as an internal standard is a cornerstone of this method. It co-elutes with the unlabeled analyte and corrects for variations in sample preparation, derivatization efficiency, and instrument response.
-
Calibration Curve: A calibration curve should be prepared using known concentrations of unlabeled β-alanine and a constant concentration of the labeled internal standard. This will allow for accurate quantification of the analyte in unknown samples.
-
Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations within each analytical batch to monitor the performance of the assay.
-
Blank Samples: Analyze blank samples (matrix without the analyte) to assess for any potential interferences or contamination.
-
Derivative Stability: The stability of the derivatized samples should be assessed over time, especially if they are to be stored in an autosampler for an extended period.[6][12]
Conclusion and Authoritative Grounding
The successful GC-MS analysis of β-alanine-¹³C₃,¹⁵N is critically dependent on the selection and meticulous execution of a suitable derivatization protocol. Both silylation and two-step esterification/acylation methods offer viable pathways, each with distinct advantages and considerations. Silylation with MSTFA is a rapid and effective single-step method, provided that stringent anhydrous conditions are maintained. The two-step approach, particularly with reagents like methyl chloroformate, can provide highly stable derivatives and is well-suited for complex biological matrices.
By following the detailed protocols and incorporating the principles of self-validation outlined in this guide, researchers can achieve robust, reproducible, and accurate quantification of β-alanine-¹³C₃,¹⁵N, thereby advancing our understanding of its metabolic significance. The fragmentation patterns of derivatized β-alanine are crucial for its identification and quantification, and a thorough understanding of these is essential for method development.[14][15]
References
- UC Davis Stable Isotope Facility. (n.d.). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS.
- Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate.
- Voisin, A. S., Schaub, M., & Scherer-Lorenzen, M. (2011). Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association. Rapid Communications in Mass Spectrometry, 25(5), 599-607.
-
Voisin, A. S., Schaub, M., & Scherer-Lorenzen, M. (2011). Measurement of C-13 and N-15 isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association. ResearchGate. Retrieved from [Link]
- UC Davis Stable Isotope Facility. (n.d.). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS.
- Smart, K. F., Aggio, R. B., Van Houtte, J. R., & Villas-Bôas, S. G. (2010). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Metabolomics, 6(1), 1-10.
-
Thermo Fisher Scientific. (n.d.). Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library. LabRulez LCMS. Retrieved from [Link]
- Pierce Chemical Company. (1995). MSTFA + 1% TMCS.
-
Vancompernolle, R., et al. (2016). Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue. Request PDF. Retrieved from [Link]
-
Smart, K. F., Aggio, R. B., Van Houtte, J. R., & Villas-Bôas, S. G. (2010). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Springer Nature Experiments. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
-
Smart, K. F., Aggio, R. B., Van Houtte, J. R., & Villas-Bôas, S. G. (2010). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed MS/MS fragmentation pathway of N,N-difructosyl-β-alanine.... Retrieved from [Link]
- Young, J. D. (2011). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 83(12), 4741-4751.
-
Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. National Institutes of Health. Retrieved from [Link]
- BenchChem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.
-
The Bumbling Biochemist. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
- Tabet, J. C., et al. (2008). Fragmentation of alpha- and beta-alanine molecules by ions at Bragg-peak energies. The Journal of Chemical Physics, 128(7), 074306.
- Kaspar, H., et al. (2008). Automated GC-MS analysis of free amino acids in biological fluids.
-
The Bumbling Biochemist. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
Tabet, J. C., et al. (2008). (PDF) Fragmentation of α- and β-alanine molecules by ions at Bragg-peak energies. ResearchGate. Retrieved from [Link]
- Restek. (n.d.). GC Derivatization.
- BenchChem. (2025). Differentiating N-Methyl-L-alanine from its Isomers by Mass Spectrometry: A Comparative Guide.
- Villas-Bôas, S. G., Smart, K. F., & Aggio, R. B. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-20.
- Culea, M., et al. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS.
-
Science.gov. (n.d.). quantitative gc-ms analysis: Topics by Science.gov. Retrieved from [Link]
- Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
-
NIST. (n.d.). Alanyl-β-alanine, TMS derivative. NIST WebBook. Retrieved from [Link]
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Tsikas, D. (2017). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC - NIH. Retrieved from [Link]
- Kaspar, H. (2009). Amino acid analysis in biological fluids by GC-MS. University of Regensburg.
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Tufail, T., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. Retrieved from [Link]
-
Domaracka, A., et al. (2020). Polypeptide formation in clusters of β-alanine amino acids by single ion impact. PMC - NIH. Retrieved from [Link]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Data Analysis Workflow for Beta-alanine ¹³C₃,¹⁵N Tracing Experiments
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unraveling Beta-alanine Metabolism with Stable Isotope Tracing
Beta-alanine, a non-proteinogenic amino acid, is a critical precursor to the synthesis of carnosine (β-alanyl-L-histidine) in various tissues, particularly in muscle and brain.[1][2] Carnosine plays a vital role in pH buffering during intense exercise, antioxidant activities, and protection against glycation.[3][4] Given that the availability of beta-alanine is the rate-limiting step in carnosine synthesis, understanding its metabolic fate is of significant interest in sports nutrition, aging research, and the study of neurological disorders.[3][4]
Stable isotope tracing has emerged as a powerful technique to dynamically track the metabolic fate of compounds in biological systems.[5][6] By introducing a substrate labeled with stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), researchers can follow the incorporation of these heavy atoms into downstream metabolites.[5][7] This provides a quantitative view of metabolic pathway activity and flux, offering deeper insights than static metabolomic snapshots.[8][9] This application note provides a comprehensive guide to designing and executing a data analysis workflow for Beta-alanine ¹³C₃,¹⁵N tracing experiments, from initial experimental design to final data interpretation.
The Principle of ¹³C₃,¹⁵N Beta-alanine Tracing
In this experimental setup, cells or organisms are supplied with beta-alanine in which all three carbon atoms are replaced with ¹³C and the nitrogen atom is replaced with ¹⁵N (¹³C₃,¹⁵N-β-alanine). As this labeled beta-alanine is metabolized, the heavy isotopes are incorporated into downstream products. The primary pathway of interest is the synthesis of carnosine, where labeled beta-alanine combines with unlabeled L-histidine. Mass spectrometry (MS) is then used to detect and quantify the mass shift in these metabolites, allowing for the calculation of isotopic enrichment and the elucidation of metabolic fluxes.[5][10]
I. Experimental Design and Considerations
A robust experimental design is the cornerstone of a successful isotope tracing study. The following factors must be carefully considered to ensure the generation of high-quality, interpretable data.
Choosing the Right Isotopic Tracer
The choice of tracer is dictated by the specific metabolic questions being addressed. For tracking the entire backbone of beta-alanine into its downstream products, a uniformly labeled tracer like ¹³C₃,¹⁵N-β-alanine is ideal.[11][12] This allows for the unambiguous identification of metabolites containing the intact carbon and nitrogen skeleton of beta-alanine.
Isotopic and Metabolic Steady State
For accurate metabolic flux analysis, it is crucial to determine if the system has reached both metabolic and isotopic steady state.[13]
-
Metabolic Steady State: This is achieved when the concentrations of key metabolites remain constant over time. This can be assessed by measuring metabolite concentrations at multiple time points.
-
Isotopic Steady State: This occurs when the isotopic enrichment of the tracer and its downstream metabolites becomes constant.[13] The time to reach isotopic steady state varies depending on the metabolite's pool size and turnover rate.[13] A time-course experiment is essential to determine the optimal labeling duration.
Control Groups and Biological Replicates
-
Unlabeled Control: A parallel experiment using unlabeled beta-alanine is necessary to determine the natural abundance of isotopes and to serve as a baseline for calculating isotopic enrichment.
-
Biological Replicates: A sufficient number of biological replicates (typically n ≥ 3) is crucial for statistical power and to account for biological variability.
II. Protocol: Sample Preparation and LC-MS Analysis
Accurate and reproducible sample preparation is critical for obtaining high-quality metabolomics data. The following protocol outlines the key steps for extracting and analyzing metabolites from cell culture experiments.
Materials
-
¹³C₃,¹⁵N-Beta-alanine (Cambridge Isotope Laboratories, Inc. or equivalent)[11][12]
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
LC-MS grade methanol, acetonitrile, and water
-
Internal standards (e.g., ¹³C₅,¹⁵N₂-L-Arginine, ¹³C₆-L-Leucine)
-
Centrifugal filters (e.g., 10 kDa MWCO)[14]
Step-by-Step Cell Culture and Metabolite Extraction Protocol
-
Cell Seeding and Growth: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Labeling: Replace the standard culture medium with a medium containing ¹³C₃,¹⁵N-β-alanine at the desired concentration. Incubate for the predetermined optimal labeling time.
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS to remove any remaining extracellular tracer.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity.[14]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
-
Sample Preparation for LC-MS:
-
Transfer the supernatant containing the metabolites to a new tube.
-
To remove proteins that can interfere with the analysis, consider protein precipitation with cold acetone or ultrafiltration.[15]
-
Spike the samples with a mixture of internal standards to control for variations in sample preparation and instrument response.
-
Dry the samples under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar metabolites like amino acids.[16]
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is essential for accurately resolving and quantifying isotopologues.[10]
-
Data Acquisition: Acquire data in full scan mode to capture all isotopologues of the targeted metabolites.
III. Data Analysis Workflow
The data analysis workflow transforms raw LC-MS data into meaningful biological insights. This process involves several key steps, from initial data processing to metabolic flux analysis.
Data Processing and Metabolite Identification
-
Peak Picking and Alignment: Use software such as Agilent MassHunter, Thermo Xcalibur, or open-source platforms like XCMS to detect and align chromatographic peaks across all samples.
-
Metabolite Identification: Identify metabolites by matching their accurate mass and retention time to a known metabolite library or by fragmentation (MS/MS) analysis.
-
Isotopologue Extraction: For each identified metabolite, extract the ion chromatograms for all its potential isotopologues (M+0, M+1, M+2, etc.).
Correction for Natural Isotope Abundance
It is crucial to correct for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) to accurately determine the enrichment from the tracer.[13] Several software tools, such as IsoCor, IsoCorrectoR, and those integrated into vendor software, can perform this correction.[17]
Calculation of Isotopic Enrichment and Fractional Contribution
-
Mass Isotopologue Distribution (MID): The corrected isotopologue peak areas are used to calculate the MID, which represents the fractional abundance of each isotopologue.
-
Fractional Enrichment: This is the percentage of a metabolite pool that has been labeled with the tracer. It is calculated by summing the fractional abundances of all labeled isotopologues.
-
Fractional Contribution: This calculation determines the proportion of a product's atoms that are derived from the labeled precursor.
| Parameter | Description | Formula |
| Mass Isotopologue Distribution (MID) | The relative abundance of each isotopologue (M+i) of a metabolite. | MID(M+i) = Area(M+i) / Σ[Area(M+0) to Area(M+n)] |
| Fractional Enrichment | The proportion of the metabolite pool that is labeled. | FE = 1 - MID(M+0) |
| Average Isotope Labeling | The average number of labeled atoms per molecule. | AIL = Σ[i * MID(M+i)] for i=1 to n |
| Fractional Contribution | The contribution of the tracer to the product pool. | FC = (AIL_product / AIL_precursor) / (Number of precursor molecules in product) |
Table 1: Key parameters in stable isotope tracing analysis.
Metabolic Flux Analysis (MFA)
For a more quantitative understanding of metabolic pathway dynamics, ¹³C-Metabolic Flux Analysis (¹³C-MFA) can be employed. This involves using the measured MIDs and a stoichiometric model of the metabolic network to estimate the rates (fluxes) of intracellular reactions.[18]
Software for Metabolic Flux Analysis:
-
INCA (Isotopomer Network Compartmental Analysis): A widely used MATLAB-based tool for MFA.
-
13CFLUX2: Another powerful software for flux estimation.[19]
-
Open-source packages: Python-based tools like FluxPyt and FreeFlux are also available.[19]
IV. Visualization and Interpretation
Visualizing the data is crucial for interpreting the results of a tracing experiment.
Pathway Visualization
Mapping the isotopic enrichment data onto metabolic pathway diagrams provides an intuitive way to visualize the flow of the tracer through the network. Software like Agilent MassHunter VistaFlux or Escher-Trace can be used for this purpose.[8][17]
Graphviz Diagrams
Beta-alanine Metabolic Pathway
Caption: Overview of the experimental and data analysis workflow.
V. Conclusion
Stable isotope tracing with ¹³C₃,¹⁵N-β-alanine offers a powerful approach to quantitatively investigate the metabolic fate of beta-alanine and its role in carnosine synthesis and other metabolic pathways. A well-designed experiment coupled with a rigorous data analysis workflow, as outlined in this application note, will enable researchers to gain deeper insights into the dynamic regulation of beta-alanine metabolism. This knowledge is invaluable for advancing our understanding of muscle physiology, neurological function, and for the development of novel therapeutic and nutritional strategies.
VI. References
-
Artioli, G. G., Gualano, B., Smith, A., Stout, J., & Lancha Jr, A. H. (2010). Role of beta-alanine supplementation on muscle carnosine and exercise performance. Medicine and science in sports and exercise, 42(6), 1162–1173. [Link]
-
CarnoSyn. (n.d.). What Is The Link Between Carnosine & Beta-Alanine? Retrieved from [Link]
-
Trexler, E. T., Smith-Ryan, A. E., Stout, J. R., Hoffman, J. R., Wilborn, C. D., Sale, C., ... & Antonio, J. (2015). International society of sports nutrition position stand: Beta-Alanine. Journal of the International Society of Sports Nutrition, 12(1), 30. [Link]
-
Pan, X., et al. (2014). Disturbances of beta-alanine metabolism in the human AD brain detected by high resolution LC-qTof-MS metabolomics. Metabolomics, 10(4), 633-645. [Link]
-
PubChem. (n.d.). beta-Alanine Metabolism. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]
-
Agilent. (n.d.). Agilent MassHunter VistaFlux Software: Track Metabolic Flux. Retrieved from [Link]
-
Vegan Health. (n.d.). Carnosine and beta-Alanine. Retrieved from [Link]
-
Technology Networks. (2022). A Novel Data Processing Workflow for Isotope Tracing Experiments in LC-MS. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2022). Advances in the synthesis of β-alanine. Retrieved from [Link]
-
ResearchGate. (n.d.). The metabolic pathway designed for the production of β-alanine and key... Retrieved from [Link]
-
Claes, K., et al. (2018). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. Metabolites, 8(4), 71. [Link]
-
Dettmer, K., Aronov, P. A., & Hammock, B. D. (2007). Mass spectrometry-based metabolomics. Mass spectrometry reviews, 26(1), 51–78. [Link]
-
Ghiasvand, R., & Zajac, A. (2017). Ergogenic Effects of β-Alanine and Carnosine: Proposed Future Research to Quantify Their Efficacy. Journal of the International Society of Sports Nutrition, 14(1), 1-8. [Link]
-
ResearchGate. (n.d.). Commonly used software tools for metabolic flux analysis (MFA). Retrieved from [Link]
-
Chen, Y., et al. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Synthetic Biology, 12(9), 2748-2757. [Link]
-
Zaal, E. A., & Van der Stelt, M. (2025). Stable Isotope Tracing Experiments Using LC-MS. In Methods in Molecular Biology (Vol. 2855, pp. 103-116). Humana, New York, NY. [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 9(6), 119. [Link]
-
ResearchGate. (n.d.). Stable Isotope Tracing Experiments Using LC-MS | Request PDF. Retrieved from [Link]
-
Springer. (n.d.). Stable Isotope Tracing Experiments Using LC-MS. Retrieved from [Link]
-
LabRulez. (n.d.). Detecting Stable Isotope Labeled Metabolites in Untargeted Analysis Using a Benchtop Orbitrap Mass Spectrometer and a Single Processing Software Platform. Retrieved from [Link]
-
Munger, J., Bennett, B. D., & Rabinowitz, J. D. (2008). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 19(5), 451–457. [Link]
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189-201. [Link]
-
EMBL-EBI. (n.d.). Sample preparation | Metabolomics. Retrieved from [Link]
-
Nakayama, Y., et al. (2022). Isotope Calculation Gadgets: A Series of Software for Isotope-Tracing Experiments in Garuda Platform. Metabolites, 12(7), 648. [Link]
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Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]
-
Reisz, J. A., et al. (2019). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Metabolites, 9(10), 209. [Link]
-
Rabinowitz, J. D., & Zamboni, N. (2019). Metabolomics and isotope tracing. Cell, 177(5), 1093-1107. [Link]
-
ProQuest. (n.d.). Predicting Isotopologue Counts From Bulk Unlabeled Metabolomics Data. Retrieved from [Link]
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F1000Research. (2015). In vivo stable isotope labeling of 13C and 15N... | Posters. Retrieved from [Link]
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University of North Texas. (n.d.). 13C-Stable Isotope Labeling. Retrieved from [Link]
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Wada, E., et al. (2001). Stable δ15N and δ13C isotope ratios in aquatic ecosystems. Journal of Biosciences, 26(4), 509-517. [Link]
-
JoVE. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. Retrieved from [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(3), 221–231. [Link]
-
Guan, A., et al. (2019). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. Metabolites, 9(12), 297. [Link]
-
Templeton, L. T., et al. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences, 118(40), e2108319118. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Isotopic Enrichment of Beta-alanine ¹³C₃,¹⁵N
Welcome to the technical support center for stable isotope labeling experiments. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low isotopic enrichment of Beta-alanine ¹³C₃,¹⁵N. As your partner in research, we understand that achieving high isotopic incorporation is critical for the accuracy and reliability of your metabolic studies. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues in your experimental workflow. Our approach is grounded in scientific principles and validated through extensive field experience to ensure you can proceed with confidence.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significantly lower-than-expected isotopic enrichment of Beta-alanine ¹³C₃,¹⁵N in my cell culture experiment. What are the most common initial factors to investigate?
Low isotopic enrichment is a frequent challenge that can often be traced back to a few key experimental variables. Before delving into more complex troubleshooting, it is crucial to systematically evaluate the following:
-
Purity and Integrity of the Labeled Precursor: Verify the isotopic and chemical purity of the supplied Beta-alanine ¹³C₃,¹⁵N.[][2][3] Ensure proper storage conditions have been maintained to prevent degradation.[2]
-
Presence of Unlabeled Beta-alanine in the Culture Medium: The presence of natural abundance Beta-alanine in your basal medium or supplements is the most common cause of isotopic dilution.[][4] Standard media formulations may contain unlabeled amino acids.
-
Contamination from Serum: Fetal Bovine Serum (FBS) is a significant source of unlabeled amino acids and other metabolites.[5] Even dialyzed FBS can contain residual amino acids that will compete with your labeled tracer.
A logical first step is to analyze a sample of your complete, cell-free culture medium by LC-MS/MS to check for the presence of unlabeled Beta-alanine.
Q2: My experimental design involves mammalian cells which have complex nutritional requirements. How can I adapt my culture media to maximize isotopic enrichment without compromising cell viability?
Optimizing culture media for isotopic labeling in mammalian cells requires a balance between minimizing sources of unlabeled compounds and maintaining cellular health.[4][6] Here are several strategies:
-
Transition to a Minimal Essential Medium: If possible, adapt your cells to a minimal essential medium that lacks Beta-alanine. This may require a gradual adaptation period.
-
Use Amino Acid-Free Formulations: Several commercially available media formulations are devoid of amino acids, allowing you to supplement with your specific labeled and unlabeled amino acids as required by your experimental design.
-
Charcoal-Stripped Serum: If serum is essential for your cells, consider using charcoal-stripped serum, which is more effective at removing small molecules like amino acids compared to dialysis.[5]
-
Adaptation to Serum-Free Conditions: The most robust approach is to adapt your cell line to grow in a serum-free medium.[6] This eliminates a major source of variability and unlabeled contaminants.
| Media Component | Potential for Isotopic Dilution | Recommended Action |
| Basal Medium | High | Switch to an amino acid-free or custom formulation. |
| Fetal Bovine Serum (FBS) | Very High | Use charcoal-stripped FBS or adapt cells to serum-free media. |
| Dialyzed FBS | Moderate | Preferable to standard FBS, but still a potential source of dilution. |
| Yeastolate/Hydrolysates | High | Avoid if possible; these are rich sources of unlabeled amino acids.[6] |
Q3: Could the metabolic activity of my cells be contributing to the low enrichment of Beta-alanine?
Absolutely. The cell's own metabolic network can be a source of unlabeled Beta-alanine, leading to isotopic dilution. It is essential to understand the endogenous biosynthetic pathways of Beta-alanine.[7][8][9][10]
Key Metabolic Pathways for Endogenous Beta-alanine Synthesis:
-
From Aspartate: In many organisms, L-aspartate can be decarboxylated to form Beta-alanine.[10][11] If your medium contains unlabeled aspartate, this can be a significant source of dilution.
-
From Pyrimidine Degradation: The catabolism of pyrimidine nucleotides, such as uracil, can produce Beta-alanine.[7][8]
-
From Polyamine Metabolism: Polyamines like spermine and spermidine can be degraded to produce intermediates that are subsequently converted to Beta-alanine.[9]
Below is a simplified diagram illustrating the potential for isotopic dilution from endogenous metabolic pathways.
Caption: Isotopic dilution of the intracellular Beta-alanine pool.
To mitigate this, consider if other carbon and nitrogen sources in your media (e.g., glucose, glutamine) could be contributing to the synthesis of precursors for Beta-alanine. Using fully labeled media (e.g., ¹³C-glucose, ¹⁵N-glutamine) can help, but this significantly increases experimental complexity and cost.
Troubleshooting Guides
Guide 1: Systematic Workflow for Diagnosing Low Enrichment
This guide provides a step-by-step workflow to systematically identify the source of low isotopic enrichment.
Caption: Troubleshooting workflow for low isotopic enrichment.
Guide 2: Protocol for Sample Preparation and LC-MS/MS Analysis
Accurate quantification of isotopic enrichment is highly dependent on your sample preparation and analytical methodology.[12][13][14] Inconsistent or suboptimal methods can lead to misleading results.
Protocol: Extraction of Intracellular Metabolites and Analysis
-
Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere and grow.
-
Replace the growth medium with your experimental medium containing Beta-alanine ¹³C₃,¹⁵N.
-
Incubate for a predetermined time course to allow for tracer uptake and incorporation.
-
-
Quenching and Extraction:
-
Rapidly aspirate the culture medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
-
Add an ice-cold extraction solvent (e.g., 80:20 methanol:water) to the cells.[13]
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.[13]
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and precipitated proteins.[13]
-
Carefully collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Use a suitable chromatography method (e.g., HILIC) to separate Beta-alanine from other cellular components.
-
Optimize mass spectrometer parameters in Multiple Reaction Monitoring (MRM) mode for both unlabeled (natural abundance) and labeled Beta-alanine.
-
Unlabeled Beta-alanine: Q1 (m/z) -> Q3 (m/z)
-
Labeled Beta-alanine ¹³C₃,¹⁵N: Q1 (m/z+4) -> Q3 (m/z+4 or specific fragment)
-
-
Acquire data for both transitions to determine the relative abundance of the labeled and unlabeled forms.
-
Data Analysis:
Calculate the isotopic enrichment using the following formula:
Enrichment (%) = (Peak Area of Labeled Beta-alanine) / (Peak Area of Labeled Beta-alanine + Peak Area of Unlabeled Beta-alanine) * 100
It is crucial to confirm the fragmentation patterns and optimize collision energies for both the labeled and unlabeled analytes to ensure accurate quantification.[13]
References
- BOC Sciences. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers.
- Kovalchuk, S. I., et al. (2011). Uniform stable-isotope labeling in mammalian cells: formulation of a cost-effective culture medium. Applied Microbiology and Biotechnology, 89(4), 935-943.
- Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. Methods in Ecology and Evolution, 12(12), 2296-2313.
- National Center for Biotechnology Information. (n.d.). Beta-Alanine Metabolism.
- Sharpe, M. A., et al. (2015). In vivo stable isotope labeling of 13C and 15N... F1000Research, 4, 114.
- Bio-Rad. (n.d.).
- Wang, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1243577.
- Lallement, R., et al. (2019). Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes. Journal of Biological Chemistry, 294(41), 15036-15046.
- ResearchGate. (n.d.).
- Cambridge Isotope Laboratories, Inc. (n.d.). Cell Growth Media and Protein Production.
- Berthold, D. A., et al. (n.d.). Top Ten Tips for Producing 13C 15N Protein in Abundance. MIT.
- Trefely, S., et al. (2016). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 88(14), 7077-7085.
- Berthold, D. A., et al. (n.d.). Application Note 15 – Top Ten Tips for Producing 13C/15N Protein in Abundance.
- Cambridge Isotope Laboratories, Inc. (n.d.). β-Alanine (¹³C₃, 98%; ¹⁵N, 96-99%).
- Asby, D. J., et al. (2023). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of Visualized Experiments, (198).
- van Eijk, H. M., et al. (2000). Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry.
- MedChemExpress. (n.d.). β-Alanine-13C3,15N (2-Carboxyethylamine-13C3,15N).
- Nargund, A. M., et al. (2012). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. Metabolic Engineering, 14(5), 456-468.
- Kide, T., et al. (2007). Isotope Labeling in Mammalian Cells. Methods in Molecular Biology, 358, 1-22.
- Heux, S., et al. (2015). Impact of kinetic isotope effects in isotopic studies of metabolic systems. Biotechnology Journal, 10(9), 1453-1464.
- Creative Proteomics. (n.d.). Principles and Characteristics of Isotope Labeling.
- Eurisotop. (n.d.). BETA-ALANINE.
- Fink, R. M., et al. (1952). On the metabolism of β alanine. Journal of Biological Chemistry, 197(2), 441-450.
- BenchChem. (n.d.). Minimizing isotopic scrambling with Fmoc-Ala-OH-13C3.
- Subedi, G. P., et al. (2021). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(11), 3043-3051.
- Takano, Y., et al. (2010). and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. In Earth, Life, and Isotopes (pp. 389-400). Kyoto University Press.
- Buescher, J. M., et al. (2015). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Current Opinion in Biotechnology, 34, 231-239.
- Pratt, J. M., et al. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics and Proteomics, 7(6), 446-455.
- Creative Proteomics. (n.d.). Isotope Labeling.
- McMahon, K. W., et al. (2023). The power and pitfalls of amino acid carbon stable isotopes for tracing origin and use of basal resources in food webs (revised). Limnology and Oceanography: Methods, 21(10), 579-601.
- Weindl, D., et al. (2016). Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort?. Frontiers in Microbiology, 7, 1373.
- González, J., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Rapid Communications in Mass Spectrometry, 28(19), 2097-2106.
- Tars, K. (n.d.). Protein isotopic enrichment for NMR studies.
- ResearchGate. (2024). Why am I getting low isotopic enrichment in my expressed protein even though I am using labeled media?.
- Cambridge Isotope Laboratories, Inc. (n.d.). β-Alanine (¹³C₃, 98%; ¹⁵N, 96-99%) - CNLM-3946-0.25.
- Patterson, B. W., et al. (1993). Measurement of >15>N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry. Biological Mass Spectrometry, 22(9), 524-531.
- Fakhouri, T. H., et al. (2018). The carbon isotope ratio of alanine is a biomarker of added sugar and sugar-sweetened beverage intakes: a pooled analysis of 4 studies. The American Journal of Clinical Nutrition, 108(4), 856-864.
- Penning, H., & Imfeld, G. (2007). Pitfalls in compound-specific isotope analysis of environmental samples. Analytical and Bioanalytical Chemistry, 387(5), 1733-1747.
- Wu, Y., et al. (2023).
- Thermo Fisher Scientific. (n.d.). Isotope ratio analysis of glutamic acid using Orbitrap Exploris Isotope Solutions.
- Brenna, J. T. (2001). Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies.
- ResearchGate. (n.d.). Carbon isotope ratios in L-alanine and D-alanine, of biological and synthetic origin, respectively.
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- 14. Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in the Mass Spectemetric Analysis of Beta-alanine 13C3,15N
Welcome to the technical support center for the analysis of Beta-alanine 13C3,15N. This resource, developed by our team of Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of mass spectrometric analysis, with a specific focus on overcoming matrix effects. Our goal is to provide you with the expertise and practical guidance necessary to ensure the accuracy, reproducibility, and integrity of your bioanalytical data.
Introduction to Matrix Effects in Bioanalysis
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components can include salts, lipids, proteins, and other endogenous metabolites.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[1][4] This phenomenon is a significant challenge as it can adversely affect the accuracy, precision, and sensitivity of the analytical method.[5][6]
For an analyte like Beta-alanine, a small, polar amino acid, and its stable isotope-labeled (SIL) internal standard, this compound, managing matrix effects is critical for reliable quantification in complex biological samples such as plasma, urine, or tissue homogenates.
Frequently Asked Questions (FAQs)
Here we address common questions regarding matrix effects in the analysis of this compound.
Q1: What are matrix effects, and why are they a concern for my this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting substances from the sample matrix.[1] This can manifest as:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the analyte concentration. This is the more common effect.[4][7]
-
Ion Enhancement: An increase in the analyte signal, causing an overestimation of the concentration.
These effects are a major concern because they can lead to poor accuracy and reproducibility in your quantitative results.[5] Even with a highly selective technique like tandem mass spectrometry (MS/MS), matrix components can still interfere at the ion source.[8]
Q2: How does a stable isotope-labeled internal standard like this compound help in overcoming matrix effects?
A: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS analysis.[9][10] this compound is the ideal internal standard for Beta-alanine because it is chemically identical to the analyte but has a different mass due to the isotopic labels.
Causality: Because the SIL-IS has the same physicochemical properties as the native analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[11][12] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects is normalized, leading to more accurate and precise quantification.[13] It is important to note that while SIL-IS can correct for variability, it may also mask underlying issues with the method, such as poor recovery or significant ion suppression.[9]
Q3: What are the primary sources of matrix effects in common biological samples?
A: The primary sources depend on the sample matrix. In plasma or serum, phospholipids from cell membranes are major contributors to ion suppression, particularly in electrospray ionization (ESI).[2] Other sources include salts, endogenous metabolites, and proteins.[3] In urine, high concentrations of salts and urea can be problematic. The key is that these components can co-elute with Beta-alanine and interfere with its ionization.[14]
Q4: When should I suspect that matrix effects are impacting my results?
A: You should suspect matrix effects if you observe:
-
Poor reproducibility of results, especially between different sample lots.
-
Inconsistent recovery of your analyte.
-
A significant difference in the slope of calibration curves prepared in solvent versus those prepared in the biological matrix ("matrix-matched calibrators").[1]
-
Drifting signal intensity for your internal standard across an analytical batch.
Formal evaluation of matrix effects is a required component of bioanalytical method validation as per regulatory guidelines.[15][16][17]
Troubleshooting Guides
This section provides structured approaches to identify, mitigate, and resolve issues related to matrix effects in your this compound assay.
Guide 1: Assessing the Presence and Severity of Matrix Effects
Before you can mitigate matrix effects, you must first confirm their presence. The post-extraction spike method is a quantitative approach to assess this.[3]
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Blank Matrix Extracts: Process at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method (e.g., protein precipitation).
-
Spike Post-Extraction: Spike the extracted blank matrix with a known concentration of Beta-alanine and this compound (e.g., at a low and high QC level).
-
Prepare Neat Solutions: Prepare solutions of Beta-alanine and this compound in a clean solvent (e.g., mobile phase) at the same concentrations as the spiked samples.
-
Analyze and Calculate Matrix Factor (MF):
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
The IS-normalized MF should be close to 1.0, indicating that the SIL-IS is effectively compensating for the matrix effect.[2]
-
| Result Interpretation | Potential Implication | Recommended Action |
| MF ≈ 1 | Minimal matrix effects. | Proceed with method validation. |
| MF < 0.8 or > 1.2 | Significant ion suppression or enhancement. | The method is susceptible to matrix effects. |
| IS-Normalized MF ≈ 1 | The SIL-IS is effectively compensating for the observed matrix effect. | The method is likely acceptable, but monitor IS response for consistency. |
| IS-Normalized MF deviates significantly from 1 | The SIL-IS is not tracking the analyte, possibly due to differential matrix effects. | Re-evaluate sample preparation and chromatography. |
Guide 2: Optimizing Sample Preparation to Reduce Matrix Effects
Effective sample preparation is the most powerful tool to remove interfering matrix components before they enter the LC-MS system.[1][8]
Workflow for Sample Preparation Optimization
Caption: Sample preparation workflow for minimizing matrix effects.
Method 1: Protein Precipitation (PPT)
This is a simple and fast method but is often the least effective at removing matrix components like phospholipids.[18]
Protocol: Acetonitrile Precipitation
-
To 100 µL of plasma containing this compound, add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.[19]
-
Carefully transfer the supernatant to a new tube for analysis.
Troubleshooting PPT:
-
High Matrix Effects Persist: PPT is likely insufficient. Consider LLE or SPE.
-
Analyte Precipitation: Beta-alanine is polar and should remain in the supernatant. If recovery is low, evaluate the ratio of organic solvent to plasma.
Method 2: Liquid-Liquid Extraction (LLE)
LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar matrix components behind.[20][21] Since Beta-alanine is highly polar, a strategy to extract it from an aqueous phase can be challenging. An alternative is to use LLE to remove non-polar interferences.
Protocol: Methyl-tert-butyl ether (MTBE) Wash for Phospholipid Removal
-
Perform protein precipitation as described above.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in an aqueous solution (e.g., 100 µL of water with 0.1% formic acid).
-
Add 500 µL of MTBE, vortex for 2 minutes, and centrifuge.[22]
-
Aspirate and discard the upper MTBE layer, which contains lipids.
-
Analyze the lower aqueous layer.
Method 3: Solid-Phase Extraction (SPE)
SPE is a highly effective and selective method for sample cleanup.[23] For a polar, zwitterionic compound like Beta-alanine, ion-exchange SPE is often the most suitable approach.[24][25]
Protocol: Strong Cation Exchange (SCX) SPE
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through an SCX SPE cartridge.[25]
-
Equilibrate: Pass 1 mL of acidified water (e.g., 0.1% formic acid) through the cartridge.
-
Load: Load the pre-treated sample (e.g., diluted plasma, acidified to ensure Beta-alanine is protonated).
-
Wash: Wash the cartridge with 1 mL of acidified water, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elute: Elute Beta-alanine using 1 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).[25][26]
-
Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase for injection.
This protocol effectively isolates basic compounds like Beta-alanine from the bulk of the sample matrix.[27]
Guide 3: Chromatographic and Mass Spectrometric Optimization
If sample preparation is insufficient, further mitigation can be achieved through chromatographic and MS parameter adjustments.
Chromatographic Strategies
-
Improve Separation: Ensure that Beta-alanine is chromatographically resolved from the regions where most matrix components elute (often at the beginning and end of the gradient).[28] A post-column infusion experiment can identify these suppression zones.[14]
-
Use HILIC: For a polar compound like Beta-alanine, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide good retention and separation from non-polar matrix components like phospholipids.[29]
-
Adjust Mobile Phase: Modifying the pH or organic solvent composition of the mobile phase can alter the elution profile of matrix interferences relative to your analyte.[7]
Mass Spectrometry Strategies
-
Optimize Ion Source Parameters: Adjusting settings like gas flows, temperature, and spray voltage can sometimes reduce the impact of matrix effects, though this is often less effective than sample prep or chromatography.[30][31]
-
Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI, especially for less polar compounds.[2] However, ESI is typically more suitable for ionizing polar molecules like amino acids.
Guide 4: Derivatization to Enhance Selectivity and Performance
For challenging analyses, derivatization can be employed to alter the chemical properties of Beta-alanine, which can improve chromatographic retention, enhance ionization efficiency, and move the analyte away from underivatized matrix interferences.[32]
Protocol: Phenylisothiocyanate (PITC) Derivatization
-
Dry down the sample extract.
-
Add 50 µL of 0.1 M Phenylisothiocyanate (PITC) reagent and 50 µL of 1.0 M triethylamine.[29]
-
Vortex and incubate at 40°C for 20 minutes.
-
Perform a clean-up step with n-hexane to remove excess reagent.[29]
-
Analyze the aqueous phase containing the derivatized Beta-alanine by reversed-phase LC-MS/MS.
This approach is particularly useful if you are using GC-MS, where derivatization to increase volatility is mandatory.[33][34]
Caption: A logical flow for troubleshooting matrix effects.
By systematically applying these principles and protocols, researchers, scientists, and drug development professionals can develop robust, reliable, and accurate bioanalytical methods for the quantification of Beta-alanine using this compound as an internal standard. Adherence to established validation guidelines is essential to ensure data integrity.[35][36]
References
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
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SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
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International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. [Link]
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U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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McNally, J., & Usansky, J. (n.d.). Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Thermo Fisher Scientific. [Link]
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Ahire, M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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ZefSci. (2023). 14 LCMS Troubleshooting Best Practices for Laboratories. ZefSci. [Link]
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Husek, P., et al. (2007). On the use of solid phase ion exchangers for isolation of amino acids from liquid samples and their enantioselective gas chromatographic analysis. PubMed. [Link]
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Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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American Pharmaceutical Review. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. [Link]
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Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
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Li, Y., et al. (2012). QUANTIFICATION OF AMINO ACIDS IN RAT URINE BY SOLID-PHASE EXTRACTION AND LIQUID CHROMATOGRAPHY/ELECTROSPRAY TANDEM MASS SPECTROMETRY: APPLICATION TO RADIATION INJURY RAT MODEL. Taylor & Francis Online. [Link]
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DergiPark. (n.d.). Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non. DergiPark. [Link]
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Shimadzu. (n.d.). LCMS Troubleshooting Tips. Shimadzu. [Link]
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Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
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Salem, M. A., et al. (2016). Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. Plant Methods. [Link]
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Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia. [Link]
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Periat, A., et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta. [Link]
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Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]
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Bonfiglio, R., et al. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. [Link]
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Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia. [Link]
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Zenobi, R., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]
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Wang, Q., et al. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Publishing. [Link]
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Max-Planck-Gesellschaft. (n.d.). Analyzing proteins and metabolites: All-in-One Extraction. Max-Planck-Gesellschaft. [Link]
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Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]
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de Souza, G. A., et al. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. Scientific Reports. [Link]
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Jain, R., et al. (2011). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. ResearchGate. [Link]
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Allery, M. (2021). Intro to Liquid-Liquid Extraction. YouTube. [Link]
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Tambellini, E., et al. (2018). Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). Journal of Visualized Experiments. [Link]
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Hewavitharana, A. K. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. IntechOpen. [Link]
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Bioanalysis Zone. (2018). Assessment of matrix effect in quantitative LC–MS bioanalysis. Future Science. [Link]
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Cappiello, A., et al. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. [Link]
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Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. [Link]
-
ResearchGate. (n.d.). Determination of Free Arginine, Glutamine, and β-alanine in Nutritional Products and Dietary Supplements. ResearchGate. [Link]
-
Journal of Laboratory Automation. (2015). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Sage Journals. [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Biotage. [Link]
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Huestis, M. A., et al. (2007). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical Toxicology. [Link]
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SciSpace. (n.d.). Method for quantitative detection of beta-alanine and application thereof. SciSpace. [Link]
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Hayama, T. (2020). Matrix Effects in Mass Spectrometry Analysis. Analytical Sciences. [Link]
-
Jiang, L., et al. (2022). Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods. Toxins. [Link]
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Technical Support Center: Correcting for Natural Isotope Abundance with Beta-alanine ¹³C₃,¹⁵N
Welcome to the technical support center for the accurate quantification of metabolites using Beta-alanine ¹³C₃,¹⁵N as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of correcting for natural isotope abundance in mass spectrometry data. Here, we will delve into the causality behind experimental choices, provide validated protocols, and offer solutions to common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for natural isotope abundance when I'm already using a highly enriched internal standard like Beta-alanine ¹³C₃,¹⁵N?
A1: This is a crucial conceptual point. While your Beta-alanine ¹³C₃,¹⁵N standard is indeed highly enriched, the native (unlabeled) Beta-alanine in your biological sample is composed of a mixture of naturally occurring stable isotopes. For instance, approximately 1.1% of all carbon atoms in nature are ¹³C, and about 0.37% of nitrogen atoms are ¹⁵N.[1]
When your sample is analyzed by a mass spectrometer, the instrument measures the mass-to-charge ratio (m/z) of all ions. The signal for your native analyte is not a single peak but an "isotopic cluster." The main peak (M+0) corresponds to the molecule with the most abundant isotopes (¹²C and ¹⁴N). However, there will be smaller peaks at M+1, M+2, etc., due to the natural presence of ¹³C, ¹⁵N, and other heavy isotopes in the native analyte.
The M+1 peak of your native Beta-alanine can overlap with the signal from your ¹³C-labeled internal standard, and the M+4 peak of the native analyte can interfere with the signal of your ¹³C₃,¹⁵N-labeled standard. This overlap will artificially inflate the signal of your internal standard, leading to an underestimation of the true concentration of your native analyte.[1][2] Therefore, to achieve accurate quantification, we must mathematically remove the contribution of these naturally occurring isotopes from the measured signal.
Q2: What is the difference between isotopic purity and natural abundance?
A2: It's important to distinguish between these two concepts:
-
Natural Abundance: This refers to the constant, naturally occurring distribution of stable isotopes of an element in a sample. For example, the natural abundance of ¹³C is about 1.1%. This is a property of the native analyte in your sample.
-
Isotopic Purity: This refers to the enrichment level of the stable isotopes in your labeled internal standard. For Beta-alanine ¹³C₃,¹⁵N, the manufacturer specifies the percentage of molecules that are indeed fully labeled with three ¹³C atoms and one ¹⁵N atom (e.g., 98% ¹³C, 99% ¹⁵N).[3][4] The remaining percentage consists of molecules with fewer labels.
Both factors need to be accounted for in your correction calculations for the most accurate results. Modern correction software, like IsoCor, allows you to input the isotopic purity of your tracer.[5][6]
Troubleshooting Guide
Problem: My calculated analyte concentrations are inconsistent and lower than expected.
-
Possible Cause 1: Incomplete Natural Abundance Correction.
-
Explanation: As detailed in the FAQs, failing to correct for the contribution of natural isotopes in the native analyte to the signal of the labeled internal standard is a common cause of underestimation. The inflated internal standard signal leads to a lower calculated concentration of the native analyte.
-
Solution: Implement a robust natural abundance correction workflow. This can be done using specialized software like IsoCor or by applying a correction matrix method in your data analysis software.[5][7] A step-by-step protocol is provided in this guide.
-
-
Possible Cause 2: Matrix Effects.
-
Explanation: Matrix effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, other metabolites) interfere with the ionization of your analyte and internal standard in the mass spectrometer's source.[8][9] This can lead to ion suppression (decreased signal) or enhancement (increased signal). Even though the stable isotope-labeled (SIL) internal standard is chemically very similar to the analyte, matrix effects can sometimes differ between the two, especially if they have slightly different retention times.
-
Solution:
-
Optimize Chromatography: Improve the chromatographic separation to resolve the analyte and internal standard from interfering matrix components.
-
Sample Preparation: Employ more rigorous sample cleanup procedures, such as solid-phase extraction (SPE), to remove matrix components before LC-MS analysis.
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, but be mindful of bringing your analyte concentration below the limit of quantification.[10]
-
-
Problem: I see unexpected peaks in the mass spectrum of my Beta-alanine ¹³C₃,¹⁵N standard.
-
Possible Cause: Isotopic Impurity of the Standard.
-
Explanation: As mentioned in FAQ 2, the isotopic purity of the labeled standard is not 100%. A standard with 98% ¹³C and 99% ¹⁵N purity will contain a small percentage of molecules with different isotopic compositions (e.g., ¹³C₂,¹²C₁,¹⁵N). These will appear as small peaks around the main labeled peak.
-
Solution:
-
Consult the Certificate of Analysis (CoA): The CoA from the manufacturer provides the specified isotopic purity.[3][4]
-
Account for Purity in Correction Software: When using software like IsoCor, there is an option to input the isotopic purity of the tracer. This will allow the software to account for these less-abundant labeled species in its calculations.[6][11]
-
-
Core Principles & Data Presentation
The correction for natural isotope abundance is fundamentally a deconvolution problem. We have a measured isotopic distribution that is a composite of the true labeling pattern and the contribution from naturally occurring heavy isotopes. The goal is to mathematically isolate the true labeling pattern.
Natural Isotopic Abundance of Relevant Elements
For accurate correction, it is essential to use the correct natural abundance values for the elements present in Beta-alanine (C₃H₇NO₂).
| Element | Isotope | Relative Atomic Mass | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H | 2.014102 | 0.0115 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.636 |
| ¹⁵N | 15.000109 | 0.364 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Source: National Institute of Standards and Technology (NIST)[12][13] |
Visualizing the Problem and Solution
The following diagrams illustrate the concept of isotopic distribution and the workflow for correction.
Caption: Isotopic distributions of native and labeled Beta-alanine.
Caption: Workflow for natural isotope abundance correction.
Experimental Protocol: Step-by-Step Correction Using IsoCor
This protocol provides a generalized workflow for using IsoCor, a popular open-source tool for natural abundance correction.[5][6][14]
1. Data Acquisition:
-
Acquire your LC-MS data, ensuring that the mass spectra for both the native Beta-alanine and the ¹³C₃,¹⁵N-labeled internal standard are collected with sufficient resolution to observe their isotopic patterns.
2. Prepare Input Files for IsoCor:
-
Measurements File (.tsv): This file contains your raw mass spectrometry data. It should have columns for sample name, metabolite name, isotopologue index (e.g., 0 for M+0, 1 for M+1), and the measured intensity (area).
-
Causality: This file provides the raw, uncorrected data that the algorithm will process.
-
-
Metabolites Database (.dat): This file defines the chemical formula of your metabolite of interest. For Beta-alanine, you would have an entry like: B-Ala C3H7NO2.
-
Causality: The chemical formula is essential for the software to calculate the theoretical natural isotope distribution of the unlabeled analyte.
-
-
Isotopes Database (.dat): IsoCor comes with a default file containing the natural abundances of isotopes.[11] Ensure these values are accurate and consistent with authoritative sources like NIST.
-
Causality: These values are the foundation of the correction matrix and must be accurate for a reliable correction.
-
3. Running IsoCor:
-
Launch the IsoCor graphical user interface.
-
Load your measurements file.
-
Select the correct metabolite (Beta-alanine) and tracer (¹³C and ¹⁵N).
-
Crucially, input the isotopic purity of your Beta-alanine ¹³C₃,¹⁵N standard as provided by the manufacturer.[6][11]
-
Execute the correction.
4. Interpreting the Output:
-
IsoCor will generate a results file containing the corrected isotopologue distribution. This represents the true abundance of each isotopologue without the confounding contribution of natural isotopes.
-
The corrected intensity of your internal standard can now be used for accurate quantification of the native Beta-alanine in your samples.
References
- Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2014). Correction of MS Data for Naturally Occurring Isotopes in Isotope Labelling Experiments. In Metabolic Flux Analysis (pp. 197-208). Humana Press.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
-
IsoCor Documentation. (n.d.). Tutorials. Retrieved from [Link]
- Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments.
- BenchChem. (2025). A Technical Guide to Natural Abundance Correction in Stable Isotope Tracing.
-
GitHub - metasys/isocor. (n.d.). IsoCor: Isotope Correction for mass spectrometry labeling experiments. Retrieved from [Link]
- Kopf, S. H. (n.d.). A guide to precise measurements of isotope abundance by ESI-Orbitrap MS. Kopf Lab.
-
IsoCor Documentation. (n.d.). IsoCor: Isotope Correction for mass spectrometry labeling experiments. Retrieved from [Link]
- Risticevic, S., & Pawliszyn, J. (2014). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents.
- Jian, W., Edom, R. W., Xu, Y., Gallagher, J., & Weng, N. (2010). Potential bias and mitigations when using stable isotope labeled parent drug as internal standard for LC-MS/MS quantitation of metabolites.
- Su, A., Hrovat, J. F., & Clowers, B. H. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites, 7(1), 10.
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography−electrospray−tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
-
National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions with Relative Atomic Masses. Retrieved from [Link]
- Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid communications in mass spectrometry, 13(12), 1175-1185.
- de Souza, C. O., Corrêa, T., de Almeida, A. C., de Oliveira, D. N., & Galante, E. B. (2019).
- ResearchGate. (2025).
- The Organic Chemistry Tutor. (2017, December 31). 13.04 Isotopic Abundance in Mass Spectrometry [Video]. YouTube.
- Clark, J. (2022). the mass spectra of elements. Chemguide.
- Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance.
- Donald, L. J., & Loewen, M. C. (2004). Method for Estimating the Isotopic Distributions of Metabolically Labeled Proteins by MALDI-TOFMS: Application to NMR. Analytical chemistry, 76(18), 5433-5440.
- Clough, T., Searle, B., & Vierstra, R. D. (2008). Matching isotopic distributions from metabolically labeled samples.
- ResearchGate. (n.d.). A calculated isotope distribution. The mass spectrum of a peptide or....
- University of Wisconsin Pressbooks. (n.d.). Isotopes, Atomic Mass, and Mass Spectrometry (M2Q3).
- Su, X., Lu, W., & Rabinowitz, J. D. (2017). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv.
- Keipert Labs. (2017, August 11). Isotopic Abundance and Mass Spectrometry [Video]. YouTube.
- Jardine, T. D., & Cunjak, R. A. (2005). Analytical error in stable isotope ecology. Oecologia, 144(4), 528-533.
- Scientific Instrument Services. (n.d.).
- ResearchGate. (2017).
- Li, Y., & Li, L. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Journal of the American Society for Mass Spectrometry, 34(7), 1239-1256.
- BenchChem. (n.d.).
- Thermo Fisher Scientific. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.
-
National Institute of Standards and Technology. (n.d.). NIST: Isotopic Compositions - Column Descriptions. Retrieved from [Link]
- Gethings, L. A., & Vissers, J. P. (2016). Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error. Journal of Labelled Compounds and Radiopharmaceuticals, 59(5), 183-190.
- International Union of Pure and Applied Chemistry. (n.d.). Isotopic Abundances of the Elements.
- University of Washington Proteomics Resource. (n.d.).
- Creek, D. J., Chokkathukalam, A., & Breitling, R. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 4(16), 2035-2047.
- Clough, T., Searle, B., & Vierstra, R. D. (2008). Matching isotopic distributions from metabolically labeled samples. Bioinformatics (Oxford, England), 24(13), i122–i128.
- MedChemExpress. (n.d.). β-Alanine-13C3,15N (2-Carboxyethylamine-13C3,15N).
- Züllig, T., & Köfeler, H. C. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 73.
- Eurisotop. (n.d.). BETA-ALANINE.
- Sargaeva, N. P., Lin, C., & O'Connor, P. B. (2012). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(11), 1935-1943.
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Technical Support Center: Enhancing Signal-to-Noise for Beta-alanine 13C3,15N in NMR Spectroscopy
Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) experiments involving Beta-alanine 13C3,15N. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor signal-to-noise ratio (S/N) in their NMR data. As Senior Application Scientists, we provide not just procedural steps, but also the underlying principles to empower you to make informed decisions during your experiments.
Troubleshooting Guide: A Systematic Approach to Low Signal-to-Noise
A low signal-to-noise ratio in your 13C or 15N NMR spectra of this compound can be frustrating. This guide provides a logical workflow to diagnose and address the root cause of the problem, from initial sample checks to advanced parameter optimization.
Diagram: Troubleshooting Workflow for Poor S/N
Technical Support Center: Optimizing LC Gradients for Beta-alanine 13C3,15N Metabolites
Welcome to the technical support center for the analysis of Beta-alanine 13C3,15N and its related metabolites. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting liquid chromatography (LC) methods for these challenging polar analytes. As a small, zwitterionic molecule, Beta-alanine requires specific chromatographic strategies to achieve robust and reproducible separation, particularly when dealing with complex biological matrices.[1]
This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the common and complex issues encountered during method development.
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic mode for separating Beta-alanine and its isotopically labeled form?
Answer: Due to its high polarity, Beta-alanine is poorly retained on traditional reversed-phase C18 columns.[1] The recommended approach is Hydrophilic Interaction Liquid Chromatography (HILIC) .[2][3] HILIC utilizes a polar stationary phase and a high-organic mobile phase, which promotes the retention of polar compounds like Beta-alanine through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[4][5] This mode provides the necessary retention and selectivity, which is crucial for separating it from other polar endogenous metabolites.[6][7]
Q2: Which type of HILIC column should I start with?
Answer: A good starting point is a column with a zwitterionic or amide stationary phase.
-
Zwitterionic phases (e.g., ZIC-HILIC): These columns contain both positive and negative charges, offering unique selectivity through electrostatic interactions in addition to partitioning.[8] They are highly effective for retaining and separating charged and highly polar species like amino acids.[8][9]
-
Amide phases (e.g., BEH Amide): These provide robust separation for a wide range of polar compounds and exhibit excellent stability.[8][10]
Bare silica columns are also an option but can sometimes suffer from strong secondary interactions with basic compounds, potentially leading to poor peak shape.[8][11]
Q3: What are the typical mobile phase compositions for a HILIC separation of Beta-alanine?
Answer: HILIC mobile phases consist of a high percentage of an organic solvent (the weak solvent) and a smaller percentage of an aqueous buffer (the strong solvent).
-
Organic Solvent (Mobile Phase B): Acetonitrile is the most common choice.
-
Aqueous Buffer (Mobile Phase A): A volatile buffer is essential for mass spectrometry (MS) compatibility. Ammonium formate or ammonium acetate at concentrations between 10-20 mM are standard choices.[2][4][12] The pH is typically acidic (pH 3-5) to ensure protonation of Beta-alanine's amine group, which aids in retention and peak shape.[12][13] Formic acid is commonly used to adjust the pH.[4][12]
A typical starting gradient will begin at a high organic percentage (e.g., 90-95% Acetonitrile) and gradually increase the aqueous component.[7][14]
Q4: What are the key MS parameters for detecting this compound?
Answer: You will use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.[15] The isotopic label results in a mass shift of +4 compared to the unlabeled compound.
| Compound | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Notes |
| Unlabeled Beta-alanine | 90.1 | 44.2 or 72.0 | The 44.2 product ion corresponds to the loss of formic acid. The 72.0 ion corresponds to the loss of water.[12] |
| This compound | 94.1 | 47.1 or 75.0 | Precursor and product ions are shifted by +4 Da and +3 Da respectively, reflecting the isotopic labels. |
These values are nominal masses. Always confirm the exact mass and optimize collision energies on your specific instrument.
In-Depth Troubleshooting Guide
This section addresses specific experimental problems. The workflow diagram below provides a high-level overview of the troubleshooting process.
Sources
- 1. pharmanow.live [pharmanow.live]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
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- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
- 14. support.waters.com [support.waters.com]
- 15. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Common Pitfalls in β-Alanine ¹³C₃,¹⁵N Metabolic Flux Experiments
Introduction
Welcome to the Technical Support Center for β-Alanine ¹³C₃,¹⁵N Metabolic Flux Analysis (MFA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions related to the experimental and computational aspects of using ¹³C₃,¹⁵N-labeled β-alanine as a tracer. As a dual-labeled, non-proteogenic amino acid, ¹³C₃,¹⁵N-β-alanine offers a unique window into nitrogen and carbon metabolism, particularly in pathways related to carnosine synthesis, pantothenate (Vitamin B5) production, and pyrimidine degradation. However, its use comes with a specific set of challenges. This guide provides expert insights and actionable solutions to help you navigate these complexities and ensure the integrity of your metabolic flux data.
Section 1: Experimental Design & Setup - Laying the Foundation for Success
A robust experimental design is the cornerstone of any successful metabolic flux analysis. Errors or oversights at this stage can lead to uninterpreable data. This section addresses common pitfalls in the initial planning and setup of your β-alanine ¹³C₃,¹⁵N tracer experiments.
FAQ 1: How do I determine the optimal concentration of ¹³C₃,¹⁵N-β-alanine for my experiment?
Answer:
The optimal concentration of ¹³C₃,¹⁵N-β-alanine is a critical parameter that depends on several factors, including the cell type, the activity of β-alanine transporters, and the endogenous concentration of unlabeled β-alanine.
-
Causality: Using a concentration that is too low will result in insufficient isotopic enrichment of downstream metabolites, making accurate detection by mass spectrometry (MS) or nuclear magnetic resonance (NMR) difficult. Conversely, an excessively high concentration can perturb the natural metabolic state of the cells, potentially altering the very fluxes you aim to measure. High levels of β-alanine can also act as a neurotoxin or mitochondrial toxin in certain cell types.[1]
-
Troubleshooting Steps:
-
Literature Review: Begin by reviewing published studies that have used β-alanine tracers in similar biological systems to establish a starting concentration range.
-
Dose-Response Curve: Perform a preliminary dose-response experiment. Culture your cells with a range of ¹³C₃,¹⁵N-β-alanine concentrations and measure the isotopic enrichment of a key downstream metabolite, such as carnosine, at a fixed time point.
-
Assess Metabolic Perturbation: Alongside the enrichment analysis, monitor key metabolic indicators, such as cell viability, proliferation rates, and the pool sizes of related metabolites, to ensure that the chosen tracer concentration is not causing significant metabolic disturbances.
-
Consider Transport Kinetics: The transport of β-alanine into cells is a carrier-mediated process.[2][3] Understanding the Michaelis-Menten kinetics of the relevant transporters in your system can help in selecting a concentration that ensures efficient uptake without saturating the transporters.
-
FAQ 2: How long should I run the labeling experiment to achieve isotopic steady state?
Answer:
Achieving isotopic steady state, where the isotopic enrichment of metabolites remains constant over time, is a common assumption in many MFA models.[4] However, the time required to reach this state can vary significantly for different metabolites in the β-alanine metabolic network.
-
Causality: If you analyze your samples before isotopic steady state is reached, your flux calculations will be inaccurate. The labeling of direct downstream products of β-alanine, like carnosine, will equilibrate faster than metabolites in more distant or slower-turnover pathways. The decay of carnosine in muscle, for instance, is a slow process, which can influence the time to reach steady state in washout experiments.[5][6]
-
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment where you collect samples at multiple time points after the introduction of ¹³C₃,¹⁵N-β-alanine.
-
Monitor Enrichment of Key Metabolites: Measure the isotopic enrichment of β-alanine itself, its direct product carnosine, and other downstream metabolites of interest.
-
Plot Enrichment Over Time: Plot the percentage of isotopic enrichment for each metabolite against time. Isotopic steady state is reached when the enrichment level plateaus.
-
Dynamic vs. Steady-State MFA: If reaching a full isotopic steady state is not feasible for all metabolites of interest within a practical experimental timeframe, consider using isotopically non-stationary MFA (INST-MFA) models, which are designed to analyze data from dynamic labeling experiments.
-
Section 2: Sample Preparation - Preserving the Metabolic Snapshot
The period between sample collection and analysis is fraught with potential pitfalls that can compromise the integrity of your data. This section provides guidance on how to properly quench metabolism and extract metabolites to ensure that your measurements reflect the true metabolic state of your system at the time of collection.
FAQ 3: My isotopic enrichment is lower than expected. Could this be a sample preparation issue?
Answer:
Yes, lower-than-expected isotopic enrichment can often be traced back to issues during sample preparation, particularly inefficient quenching or metabolite leakage.
-
Causality: The goal of quenching is to instantly halt all enzymatic activity.[5] If quenching is too slow, cells can continue to metabolize, leading to a dilution of the isotopic label. Furthermore, some quenching methods, especially those using cold methanol, can cause cell membranes to become permeable, leading to the leakage of intracellular metabolites into the quenching solution.[7][8] This can result in an underestimation of isotopic enrichment.
-
Troubleshooting Protocol: Validating Your Quenching and Extraction Method
-
Pre-cool Quenching Solution: Ensure your quenching solution (e.g., 80% methanol) is thoroughly chilled to at least -20°C, and preferably colder.
-
Rapid Cell Separation: Minimize the time between removing cells from their growth medium and immersing them in the quenching solution. For adherent cells, this means rapid aspiration of the medium and immediate addition of the cold quenching solution. For suspension cells, rapid centrifugation at a low temperature is key.
-
Test for Metabolite Leakage:
-
After quenching and separating the cells, collect the supernatant (the quenching solution).
-
Analyze this supernatant for the presence of key intracellular metabolites, including the labeled β-alanine and its downstream products.
-
Significant levels of these metabolites in the supernatant are indicative of leakage.
-
-
Optimize Extraction: After quenching, metabolites need to be efficiently extracted from the cell pellet. A common method is to use a cold solvent mixture, such as methanol/water or methanol/chloroform/water, followed by vigorous vortexing or sonication to disrupt the cells. Ensure that the extraction is complete by performing a second extraction on the cell pellet and analyzing the extract for any remaining metabolites.
-
| Parameter | Recommendation | Rationale |
| Quenching Solution | Cold (-20°C or below) 80% Methanol in Water | Rapidly halts enzymatic activity. |
| Cell Harvesting | As rapid as possible (<30 seconds) | Minimizes metabolic changes post-treatment. |
| Leakage Test | Analyze quenching supernatant for intracellular metabolites | Verifies the integrity of cell membranes during quenching. |
| Extraction Solvent | Cold Methanol/Chloroform/Water or similar | Efficiently extracts a broad range of metabolites. |
Section 3: Analytical Methods - Ensuring Accurate and Precise Measurements
The choice and execution of your analytical method, whether it be mass spectrometry or NMR spectroscopy, is critical for accurately quantifying the isotopic enrichment of β-alanine and its metabolites. This section addresses common challenges encountered during the analytical phase of the experiment.
FAQ 4: I am seeing unexpected peaks in my mass spectrometry data. What could be the cause?
Answer:
Unexpected peaks in your mass spectrometry data can arise from several sources, including natural isotopic abundance, metabolic scrambling of the labels, and in-source fragmentation.
-
Causality:
-
Natural Isotopic Abundance: All molecules have a natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O). This contributes to the M+1, M+2, etc. peaks in your mass spectra and must be corrected for to accurately determine the enrichment from your tracer.
-
Metabolic Scrambling: The ¹⁵N label from β-alanine can be transferred to other amino acids through transamination reactions.[9][10] Similarly, the ¹³C backbone can be catabolized and enter central carbon metabolism, leading to the appearance of ¹³C in unexpected metabolites.
-
In-Source Fragmentation: The ionization process in the mass spectrometer can sometimes cause molecules to fragment. This can lead to the misinterpretation of fragment ions as true metabolites.
-
-
Troubleshooting Steps:
-
Analyze Unlabeled Samples: Run an unlabeled control sample under the exact same analytical conditions. This will allow you to determine the natural isotopic abundance pattern for each metabolite of interest.
-
Use High-Resolution Mass Spectrometry: High-resolution mass spectrometry can help to distinguish between different isotopologues, for example, a molecule with one ¹⁵N atom versus a molecule with one ¹³C atom.[10]
-
Perform Tandem MS (MS/MS): Fragmenting your ions of interest (MS/MS) can help to identify the location of the isotopic labels within the molecule. This is particularly useful for distinguishing between true metabolites and in-source fragments and for tracking the fate of the labeled atoms.
-
Utilize Isotope Correction Software: Several software packages are available that can correct for natural isotopic abundance. It is crucial to apply these corrections before calculating isotopic enrichment.
-
Diagram: β-Alanine Metabolic Pathways
Caption: Overview of the workflow for a β-alanine ¹³C₃,¹⁵N metabolic flux experiment.
References
-
Transport of beta-alanine and biosynthesis of carnosine by skeletal muscle cells in primary culture. PubMed. Available from: [Link]
-
A kinetic model of carnosine synthesis in human skeletal muscle. PubMed. Available from: [Link]
-
A 1H and 13C nuclear magnetic resonance study of carnosine. ResearchGate. Available from: [Link]
-
DecoID Improves Identification Rates in Metabolomics through Database-Assisted MS/MS Deconvolution. PubMed Central. Available from: [Link]
-
Post-Deconvolution MS/MS Spectra Extraction with Data-Independent Acquisition for Comprehensive Profiling of Urinary Glucuronide-Conjugated Metabolome. ACS Publications. Available from: [Link]
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. PubMed Central. Available from: [Link]
-
13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000033). Human Metabolome Database. Available from: [Link]
-
A kinetic model of carnosine synthesis in human skeletal muscle. ResearchGate. Available from: [Link]
-
CarnoSyn® Beta-Alanine Clinical Research. CarnoSyn®. Available from: [Link]
-
A Single Laboratory Validation for the Analysis of Underivatized β-N-Methylamino-L-Alanine (BMAA). PubMed. Available from: [Link]
-
[PDF] DecoID Improves Identification Rates in Metabolomics through Database-Assisted MS/MS Deconvolution. Semantic Scholar. Available from: [Link]
-
View Pathway - SMPDB. Available from: [Link]
-
bmse000246 L-Carnosine. BMRB. Available from: [Link]
-
Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. PubMed Central. Available from: [Link]
-
Kinetics of Muscle Carnosine Decay after β-Alanine Supplementation: A 16-wk Washout Study. PubMed. Available from: [Link]
-
Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance) For most organic comp. CEITEC. Available from: [Link]
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. PubMed. Available from: [Link]
-
Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed. Available from: [Link]
-
Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research. PubMed Central. Available from: [Link]
-
(PDF) On the metabolism of β alanine. ResearchGate. Available from: [Link]
-
One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. PubMed Central. Available from: [Link]
-
Reposition: Focalizing β-Alanine Metabolism and the Anti-Inflammatory Effects of Its Metabolite Based on Multi-Omics Datasets. MDPI. Available from: [Link]
-
Alanine kinetics in humans: influence of different isotopic tracers. PubMed. Available from: [Link]
-
Evaluation of quenching and extraction procedures for performing metabolomics in Acidithiobacillus ferrooxidans. ResearchGate. Available from: [Link]
-
Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. PubMed Central. Available from: [Link]
-
LC-MS/MS spectra the mixture of 1-13 C/3-13 C-labelled alanine +... ResearchGate. Available from: [Link]
-
Towards de novo identification of metabolites by analyzing tandem mass spectra. Inria. Available from: [Link]
-
Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic. Available from: [Link]
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Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus. National Library of Medicine. Available from: [Link]
-
Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. Available from: [Link]
-
Parallel labeling experiments and metabolic flux analysis: Past, present and future methodologies. PubMed. Available from: [Link]
-
Nitrogen balance and d15N: Why you're not what you eat during nutritional stress. Wiley Online Library. Available from: [Link]
-
FISSION FRAGMENT IONIZATION MASS SPECTROMETRY: METASTABLE DECOMPOSITIONS. The Rockefeller University. Available from: [Link]
-
Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002. PubMed. Available from: [Link]
-
Blood 15N:13C Enrichment Ratios Are Proportional to the Ingested Quantity of Protein with the Dual-Tracer Approach for Determining Amino Acid Bioavailability in Humans. PubMed. Available from: [Link]
-
Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. PubMed Central. Available from: [Link]
-
Advances in the synthesis of β-alanine. Frontiers. Available from: [Link]
-
Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii. PubMed Central. Available from: [Link]
-
Application of isotope labeling experiments and (13)C flux analysis to enable rational pathway engineering. PubMed. Available from: [Link]
-
Serum metabolomic profiling uncovered metabolic shifts in individuals upon moderate-altitude exposure and identified the potentiality of beta-alanine to ameliorate hyperuricemia. PubMed Central. Available from: [Link]
-
Showing metabocard for beta-Alanine (HMDB0000056). Human Metabolome Database. Available from: [Link]
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- 2. Transport of beta-alanine and biosynthesis of carnosine by skeletal muscle cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-Type-Specific Metabolic Profiling Achieved by Combining Desorption Electrospray Ionization Mass Spectrometry Imaging and Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A kinetic model of carnosine synthesis in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of Muscle Carnosine Decay after β-Alanine Supplementation: A 16-wk Washout Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Incorporation of Beta-alanine ¹³C₃,¹⁵N in Proteins
Welcome to the technical support center for validating the incorporation of Beta-alanine ¹³C₃,¹⁵N. This guide is designed for researchers, scientists, and drug development professionals who are leveraging stable isotope labeling to trace the metabolic fate of Beta-alanine and quantify its incorporation into proteins and peptides. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.
Introduction: The Significance of Beta-alanine ¹³C₃,¹⁵N Labeling
Beta-alanine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids directly encoded by the genetic code for protein synthesis.[1][2] However, its metabolic roles are significant. It is a key component of carnosine (β-alanyl-L-histidine) and anserine, dipeptides found in high concentrations in muscle and brain tissue.[3][4][5] These dipeptides have important functions, including acting as intramuscular buffers and antioxidants.[6][7] Furthermore, Beta-alanine is a precursor to pantothenic acid (Vitamin B5), a component of Coenzyme A.[2][7][8]
While Beta-alanine is not incorporated into the primary sequence of proteins during ribosomal translation, its isotopic label can be tracked through various metabolic pathways.[9][10] Validating the presence and quantity of the ¹³C₃,¹⁵N label in your samples is crucial for understanding its metabolic fate. This guide will focus on mass spectrometry-based approaches to troubleshoot and validate your labeling experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: I'm not seeing the expected mass shift in my mass spectrometry data after labeling with Beta-alanine ¹³C₃,¹⁵N. What could be the issue?
A1: This is a common challenge that can stem from several factors, from initial labeling to sample preparation and data analysis.
-
Inefficient Cellular Uptake: Ensure your cell culture conditions are optimal for Beta-alanine uptake. Consider the concentration of Beta-alanine in the medium and the duration of the labeling period. Some cell types may have less efficient transporters for Beta-alanine.
-
Metabolic Dilution: The supplied labeled Beta-alanine can be diluted by endogenous, unlabeled Beta-alanine synthesized by the cells.[6] This is particularly relevant in cell lines with active pyrimidine degradation pathways, which can produce Beta-alanine.[7][10]
-
Incorrect Sample Preparation: Proper sample preparation is a critical and often variable step in the proteomics workflow.[11][12] Inadequate cell lysis, protein precipitation, or peptide cleanup can lead to sample loss or the introduction of interfering substances.[13][14] Ensure that your protocol for protein extraction, reduction, alkylation, and digestion is optimized for your specific sample type.[15]
-
Mass Spectrometer Settings: Verify that the mass spectrometer is calibrated correctly and that the acquisition parameters are suitable for detecting the expected mass shift. The mass shift for Beta-alanine ¹³C₃,¹⁵N is +4 Da.[16] Your instrument's resolution and mass accuracy must be sufficient to distinguish the labeled peptides from their unlabeled counterparts.[17][18]
Q2: My mass spectra show a complex pattern of peaks, making it difficult to determine the incorporation efficiency. How can I simplify this?
A2: Complex spectra often indicate incomplete labeling or metabolic scrambling of the isotope label.
-
Incomplete Labeling: Achieving 100% incorporation of a stable isotope-labeled amino acid can be challenging.[19] It's common to see a distribution of unlabeled, partially labeled, and fully labeled peptides. To improve incorporation, extend the labeling time or increase the concentration of labeled Beta-alanine in the culture medium. For cell culture experiments, a minimum of five to six cell doublings is often recommended for complete incorporation in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments.[20]
-
Metabolic Scrambling: The ¹⁵N label from Beta-alanine can potentially be transferred to other amino acids through transamination reactions.[21] This "scrambling" can lead to unexpected mass shifts in peptides that do not contain Beta-alanine. To minimize this, you can try supplementing the culture medium with an excess of unlabeled amino acids to dilute out any labeled precursors that might enter other metabolic pathways.[21]
-
Data Analysis Software: Utilize specialized software designed for analyzing stable isotope labeling data.[19] These programs can deconvolve complex isotopic patterns and calculate the percentage of incorporation. They can model the expected isotopic distribution for different levels of enrichment and compare it to your experimental data.[22]
Q3: I see a peak corresponding to labeled Beta-alanine, but I'm not sure if it's incorporated into a larger molecule or is free in the sample. How can I confirm incorporation?
A3: This requires distinguishing between free labeled Beta-alanine and Beta-alanine that is part of a larger molecule, such as a protein or peptide.
-
Sample Cleanup: Implement a robust sample cleanup procedure to remove small molecules, including free amino acids, before mass spectrometry analysis. This can be achieved through protein precipitation methods (e.g., acetone or trichloroacetic acid precipitation) or by using size-exclusion chromatography.
-
Tandem Mass Spectrometry (MS/MS): The most definitive way to confirm incorporation is through tandem mass spectrometry.[18] By isolating a peptide precursor ion that shows the expected mass shift and fragmenting it, you can analyze the resulting fragment ions. If the label is part of the peptide, you will observe a corresponding mass shift in the fragment ions containing the labeled residue. This provides direct evidence of covalent incorporation.
Frequently Asked Questions (FAQs)
Q: What is the primary metabolic fate of Beta-alanine in cells?
A: The primary fate of Beta-alanine is its incorporation into the dipeptide carnosine through the action of carnosine synthetase, a reaction that also requires L-histidine.[3][4][5] The availability of Beta-alanine is the rate-limiting step in carnosine synthesis.[6][8] Beta-alanine is also a precursor for the synthesis of pantothenic acid (vitamin B5).[2][7][8] It is generally not incorporated into proteins during translation.[1][8]
Q: Can I use the SILAC approach for Beta-alanine labeling?
A: While the principles of SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) are applicable, there are key differences.[20][23][24][25][26] SILAC is typically used for proteinogenic amino acids like arginine and lysine to quantify protein expression levels. Since Beta-alanine is non-proteinogenic, its incorporation will be limited to specific metabolic products like carnosine. Therefore, the application is more focused on metabolic tracing rather than global proteome quantification.
Q: What are the optimal labeling conditions for Beta-alanine ¹³C₃,¹⁵N?
A: Optimal conditions are cell-type and experiment-dependent. However, a good starting point is to replace the unlabeled Beta-alanine in your culture medium with the labeled version at a concentration that does not affect cell viability. The duration of labeling should be sufficient to allow for significant incorporation, which may require time-course experiments to determine the optimal window.
Q: How do I prepare my samples for mass spectrometry analysis?
A: Proper sample preparation is crucial for successful mass spectrometry analysis.[11][12] A general workflow includes:
-
Cell Lysis: Efficiently lyse the cells to release the proteins. Mechanical lysis is often preferred over detergent-based methods to avoid interference with mass spectrometry.[13]
-
Protein Quantification: Accurately determine the protein concentration to ensure equal loading for comparative studies.
-
Reduction and Alkylation: Reduce disulfide bonds and alkylate the resulting free thiols to prevent them from reforming.
-
Proteolytic Digestion: Digest the proteins into smaller peptides using an enzyme like trypsin.[14]
-
Peptide Desalting and Cleanup: Remove salts and other contaminants that can interfere with ionization in the mass spectrometer.[15]
Experimental Protocols
Protocol 1: Cell Culture and Labeling with Beta-alanine ¹³C₃,¹⁵N
-
Prepare Labeling Medium: Use a custom cell culture medium that lacks Beta-alanine. Supplement this medium with Beta-alanine ¹³C₃,¹⁵N to the desired final concentration. Also, prepare a "light" control medium with unlabeled Beta-alanine.
-
Cell Seeding: Seed your cells in standard growth medium and allow them to adhere.
-
Medium Exchange: Once the cells are attached and growing, replace the standard medium with the prepared "heavy" or "light" labeling medium.
-
Incubation: Culture the cells in the labeling medium for the desired duration. For continuous labeling, this may be several cell passages.
-
Harvesting: After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual medium and harvest the cells for protein extraction.
Protocol 2: Protein Extraction, Digestion, and Peptide Cleanup
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors. Lyse the cells using sonication or another mechanical method on ice.
-
Protein Precipitation: Precipitate the proteins by adding four volumes of ice-cold acetone and incubating at -20°C overnight.
-
Protein Pellet Collection: Centrifuge the sample to pellet the precipitated protein and discard the supernatant. Wash the pellet with cold acetone.
-
Resuspension and Denaturation: Resuspend the protein pellet in a buffer containing a denaturant (e.g., urea).
-
Reduction and Alkylation: Reduce the disulfide bonds with dithiothreitol (DTT) and then alkylate the free cysteines with iodoacetamide.
-
Digestion: Dilute the sample to reduce the denaturant concentration and add trypsin. Incubate overnight at 37°C.
-
Desalting: Acidify the digest with trifluoroacetic acid (TFA) and desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.
-
Sample Concentration: Dry the desalted peptides in a vacuum centrifuge and resuspend them in a solution suitable for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for validating Beta-alanine ¹³C₃,¹⁵N incorporation.
Caption: Simplified metabolic pathway of Beta-alanine.
References
-
Steen, H., & Mann, M. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online. Retrieved from [Link]
-
Cutillas, P. R. (2019). Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis. In Methods in Molecular Biology (Vol. 1871, pp. 33-43). Humana Press. Retrieved from [Link]
-
Paulo, J. A., O'Connell, J. D., & Gygi, S. P. (2013). Quantifying proteomes and their post-translational modifications by stable isotope label-based mass spectrometry. Methods in Molecular Biology, 977, 133–147. Retrieved from [Link]
-
Kovacs-Nolan, J., & Mine, Y. (2012). Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment. Journal of Nutrition and Metabolism, 2012, 568908. Retrieved from [Link]
-
Jukić, I., Kolobarić, N., Stupin, A., Mihaljević, Z., Šušnjara, P., Kolar, L., ... & Drenjančević, M. (2021). Synthesis of carnosine from precursor amino acids β-alanine and L-histidine. Frontiers in Physiology, 12, 684824. Retrieved from [Link]
-
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]
-
Drozak, J., Veiga-da-Cunha, M., Vertommen, D., Stroobant, V., & Van Schaftingen, E. (2010). Biosynthesis of Carnosine and Related Dipeptides in Vertebrates. Metabolites, 10(8), 546. Retrieved from [Link]
-
Aebersold, R., & Mann, M. (2003). Stable isotopic labeling of proteins for quantitative proteomic applications. Nature Biotechnology, 21(6), 662-671. Retrieved from [Link]
-
PubChem. (n.d.). Carnosine biosynthesis. Retrieved from [Link]
-
Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650-2660. Retrieved from [Link]
-
Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature Biotechnology, 17(10), 994-999. Retrieved from [Link]
-
Allen, D. K., & Young, S. A. (2013). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 85(15), 7125-7132. Retrieved from [Link]
-
Prestegard, J. H., & Woods, R. J. (2014). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(11), 1935-1944. Retrieved from [Link]
- Van Houten, N. E., & Teesch, L. M. (2017). U.S. Patent No. 20,170,211,105. Washington, DC: U.S. Patent and Trademark Office.
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Semantic Scholar. (n.d.). Beta-Alanine Metabolism Pathway. Retrieved from [Link]
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ResearchGate. (n.d.). LC-MS/MS parameters used for 13C and 15N labeling experiments. Retrieved from [Link]
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Parthasarathy, A., & Krishnan, N. (2019). The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science, 10, 913. Retrieved from [Link]
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Julka, S., & Regnier, F. E. (2004). Quantification in Proteomics through Stable Isotope Coding: A Review. Journal of Proteome Research, 3(3), 350-363. Retrieved from [Link]
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PubChem. (n.d.). beta-Alanine Metabolism. Retrieved from [Link]
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Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]
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Atherton, P. (2016). Development and application of stable isotope tracers to exercise physiology. Retrieved from [Link]
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Amerigo Scientific. (n.d.). β-Alanine (¹³C₃, 98%; ¹⁵N, 96-99%). Retrieved from [Link]
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Chemistry For Everyone. (2025). What Are Common Mistakes To Avoid With Isotope Notation?. Retrieved from [Link]
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Bio-Rad. (n.d.). Beta-alanine metabolism Pathway Map. Retrieved from [Link]
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Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Retrieved from [Link]
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Zhang, Y., & Wolf-Yadlin, A. (2011). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Methods in Molecular Biology, 790, 119-131. Retrieved from [Link]
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Brodbelt, J. S. (2024). Automated Assignment of 15N and 13C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (2014). How can I assess incorporation of C13 and N15 into proteins by MS?. Retrieved from [Link]
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Labtag. (2020). 9 Common Labeling Pitfalls to Avoid in the Lab. Retrieved from [Link]
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Williams, D. K. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in Enzymology, 569, 1-14. Retrieved from [Link]
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Wysocki, V. H. (2007). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Protein Science, 16(8), 1670-1676. Retrieved from [Link]
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Addressing incomplete enzymatic digestion in Beta-alanine 13C3,15N proteomics
Welcome to the technical support center for addressing challenges in bottom-up proteomics workflows. This guide provides in-depth troubleshooting for one of the most critical—and often frustrating—steps: enzymatic digestion. While the principles discussed here are broadly applicable, we will provide special context for researchers working with stable isotope-labeled proteins, such as those incorporating Beta-alanine 13C3,15N.
Our goal is to move beyond simple protocol recitation. We aim to explain the fundamental biochemistry behind each step, empowering you to diagnose issues logically and make informed decisions to rescue your experiments.
Frequently Asked Questions (FAQs)
Here, we address the most common high-level questions received by our application support team.
Q1: My mass spectrometry data shows a high number of missed cleavages. What is the most likely cause?
A high missed cleavage rate is the classic symptom of incomplete digestion. This is rarely a single-point failure. The most common culprits are, in order of likelihood:
-
Poor Protein Denaturation: Trypsin can only cleave accessible arginine and lysine residues. If your proteins are not fully unfolded, these sites remain buried within the protein's three-dimensional structure.[1][2]
-
Inefficient Reduction and Alkylation: Disulfide bonds can hold a protein in a digestion-resistant conformation. Failure to completely reduce these bonds and then permanently block them (alkylation) will allow them to reform, hindering enzyme access.[3]
-
Suboptimal Trypsin Activity: The enzyme itself may be compromised. This can be due to incorrect pH of the digestion buffer, the presence of inhibitors, or using a suboptimal enzyme-to-protein ratio.[4][5]
Q2: Could the this compound label itself be interfering with the enzymatic digestion?
This is highly unlikely. Beta-alanine is a small amino acid, and its isotopic enrichment does not change its chemical properties in a way that would inhibit a large enzyme like trypsin. The challenge in stable isotope labeling experiments is not the label itself, but ensuring that both the "heavy" (labeled) and "light" (unlabeled) protein populations are subjected to identical, and complete, digestion conditions.[6][7] Incomplete digestion can introduce significant quantitative variability, as partially digested peptides may not be accounted for in the analysis, skewing the calculated heavy-to-light ratios.[8]
Q3: What are the most common contaminants or buffer components that inhibit trypsin activity?
Trypsin is a robust enzyme, but its activity can be compromised. Key inhibitors to be aware of include:
-
High concentrations of Chaotropes: While necessary for denaturation, high concentrations of urea (>2M) or guanidine hydrochloride (>1M) can inhibit or inactivate trypsin.[9][10] This is why dilution is a critical step before adding the enzyme.
-
Detergents: Many detergents, especially strong ionic detergents like SDS, can denature and inactivate trypsin. If detergents are required for protein solubilization, you must either dilute them to a non-inhibitory concentration (e.g., <0.1% SDS) or use MS-compatible detergents that degrade during the workflow.[1][5]
-
Low pH: Trypsin's optimal activity is in the pH range of 7.5-9.0.[4][5] Acidifying the sample (e.g., with formic or trifluoroacetic acid) is a common method to stop the digestion. Ensure your final digestion buffer is within the optimal pH range after adding all reagents.[11]
Q4: I see peptides on a gel after digestion, but get no signal on the LC-MS. What could be happening?
This points to a problem downstream of the digestion itself, most likely during sample cleanup (desalting).[12] Peptides, especially those that are very small, large, or hydrophilic, can be lost during solid-phase extraction (SPE) with C18 columns.[13] Another common issue is peptide adsorption to plasticware, which can significantly reduce the amount of sample loaded onto the instrument.[14]
In-Depth Troubleshooting Guides
Issue 1: High Missed Cleavage Rate & Low Peptide Yield
This is the canonical sign of a failed digestion. The underlying cause is that the enzyme cannot access its cleavage sites. We will approach this systematically.
The following diagram illustrates the essential stages of an in-solution digestion protocol. A failure at any upstream step will compromise all subsequent steps.
Caption: Critical stages of an in-solution protein digestion workflow.
The "Why": Proteins in their native state are tightly folded, presenting a limited surface area to the solvent and to enzymes like trypsin. Chaotropic agents (like urea and guanidine-HCl) and detergents work by disrupting the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain a protein's secondary and tertiary structure.[1][2] This unfolding process is essential for exposing the maximum number of lysine and arginine residues for cleavage.
Troubleshooting Actions:
-
Check Chaotrope Concentration: For difficult-to-solubilize samples, initial denaturation should be performed in high concentrations of chaotropes, such as 8M urea or 6M guanidine-HCl.[11]
-
Incorporate Heat: Heating the sample (e.g., 60°C for 30-60 minutes) during the initial denaturation and reduction steps can significantly improve unfolding.[11]
-
Use MS-Compatible Detergents: For membrane proteins or highly hydrophobic proteins, detergents are mandatory.[1] Consider using RapiGest™ or ProteaseMAX™, which are designed to be degraded or precipitated before MS analysis, preventing ion suppression.
The "Why": Disulfide bonds (Cys-S-S-Cys) are strong covalent bonds that act as molecular staples, holding the protein structure together even in the presence of denaturants. A reducing agent like Dithiothreitol (DTT) or TCEP is required to break these bonds into free sulfhydryl groups (Cys-SH).[3] However, these groups can readily re-oxidize and form disulfide bonds again. Alkylation with a reagent like Iodoacetamide (IAA) covalently caps the sulfhydryl groups, permanently preventing re-formation and locking the protein in an unfolded, digestion-ready state.[11]
Troubleshooting Actions:
-
Ensure Reagent Freshness: Prepare DTT and IAA solutions fresh. IAA is light-sensitive and should be handled in the dark.[11]
-
Check Molar Ratios: Use a sufficient molar excess of reagents. A common practice is to use DTT at a final concentration of 5-10 mM, followed by IAA at 15-20 mM.[11]
-
Control Incubation Times: Allow sufficient time for these reactions to complete. Reduction is often performed at an elevated temperature (e.g., 60°C for 30 min), while alkylation proceeds at room temperature in the dark for 30 minutes.[11][15]
The "Why": Trypsin's catalytic activity is highly dependent on its environment. The enzyme requires a specific pH range (typically 8.0-8.7) to function optimally.[4][16] Furthermore, the ratio of enzyme to substrate (protein) is critical. Too little enzyme will result in incomplete digestion, while too much can lead to non-specific cleavage and increased autolysis (trypsin digesting itself).[17]
Troubleshooting Actions:
-
Verify Buffer pH: Before adding trypsin, physically check the pH of your diluted sample mixture. It should be between 7.5 and 8.5. Adjust if necessary.[11]
-
Use an Appropriate Enzyme:Protein Ratio: A ratio of 1:20 to 1:50 (by weight) is standard for overnight digestions (12-18 hours).[15][18] For shorter digestions, a higher enzyme ratio (e.g., 1:10) might be necessary.[17]
-
Reconstitute Trypsin Correctly: Lyophilized trypsin should be reconstituted in a slightly acidic solution (e.g., 50 mM acetic acid or 1 mM HCl) to prevent autolysis during storage.[3][18] Aliquot and store at -20°C or -80°C.
-
Consider a Two-Step Digestion: For very complex or resistant proteins, a sequential digestion with two different proteases can be highly effective. A common strategy is to use Lys-C first in high urea (as it remains active), followed by dilution and the addition of trypsin.[10]
| Parameter | Recommended Range | Rationale |
| Denaturant | 6-8M Urea or 6M GdnHCl | Disrupts non-covalent bonds to unfold proteins.[11] |
| Reducing Agent | 5-10 mM DTT / TCEP | Breaks covalent disulfide bonds.[15] |
| Alkylating Agent | 15-20 mM Iodoacetamide | Prevents re-formation of disulfide bonds.[15] |
| Digestion pH | 7.5 - 8.7 | Optimal pH range for trypsin activity.[4][16] |
| Digestion Temp. | 37 - 40°C | Optimal temperature for trypsin activity.[4][16] |
| Enzyme:Protein | 1:20 to 1:50 (w/w) | Balances digestion efficiency with cost and non-specific cleavage.[17] |
Detailed Protocol: Optimized In-Solution Digestion
This protocol is a robust starting point for the digestion of complex protein mixtures.
Materials:
-
Lysis Buffer (e.g., 8M Urea in 50mM Ammonium Bicarbonate)
-
100 mM DTT in water (prepare fresh)
-
200 mM Iodoacetamide (IAA) in 50mM Ammonium Bicarbonate (prepare fresh, in the dark)
-
50mM Ammonium Bicarbonate, pH ~8.0
-
Mass Spectrometry Grade Trypsin (reconstituted to 0.5 µg/µL in 50mM acetic acid)
-
10% Formic Acid (FA) or Trifluoroacetic Acid (TFA)
Procedure:
-
Quantify & Normalize: Determine the protein concentration of your sample (e.g., via BCA assay). Normalize the volume of each sample to contain a consistent amount of protein (e.g., 50 µg).
-
Denaturation & Reduction:
-
Adjust the sample volume with Lysis Buffer to ensure the final urea concentration is at least 6M.
-
Add 100 mM DTT to a final concentration of 10 mM.
-
Vortex briefly and incubate at 37°C for 1 hour with shaking.[10]
-
-
Alkylation:
-
Cool samples to room temperature.
-
Add 200 mM IAA to a final concentration of 20 mM.
-
Vortex and incubate for 30 minutes at room temperature in the dark.[15]
-
-
Dilution & Digestion:
-
Quenching:
-
Stop the digestion by adding 10% FA or TFA to a final concentration of 0.5-1%, bringing the pH to <3.[15]
-
-
Cleanup:
-
Proceed with peptide desalting using a C18 StageTip or SPE cartridge prior to LC-MS analysis.
-
References
-
In-solution protein digestion - Mass Spectrometry Research Facility - University of Oxford. (URL: [Link])
-
Detergent-Assisted Protein Digestion—On the Way to Avoid the Key Bottleneck of Shotgun Bottom-Up Proteomics - NIH. (URL: [Link])
-
In-Solution Tryptic Digestion Protocol | Baylor University. (URL: [Link])
-
Optima of Trypsin-Catalyzed Hydrolysis and Its Inhibition Determined by SDS-PAGE - Scientific Research Publishing. (URL: [Link])
-
In-solution protein digestion for proteomic samples - SCIEX. (URL: [Link])
-
Effect of pH (A) and temperature (B) on trypsin activity extracted from... - ResearchGate. (URL: [Link])
-
In-solution trypsin digestion - Protocol book. (URL: [Link])
-
PROTOCOL IN-SOLUTION DIGESTION OF PROTEINS - SickKids Research Institute. (URL: [Link])
-
A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry - PreOmics. (URL: [Link])
-
Tips and Tricks for Proteomic Sample Preparation | Biocompare. (URL: [Link])
-
Proteomics Sample Preprocessing Collection - MetwareBio. (URL: [Link])
-
Tips from the Bench: Avoiding Pitfalls in Proteomics Sample Preparation - ResearchGate. (URL: [Link])
-
Proteomics Sample Preparation - Organomation. (URL: [Link])
-
A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin - NIH. (URL: [Link])
-
Biochemical Characterization of An Arginine-Specific Alkaline Trypsin from Bacillus licheniformis - PMC - PubMed Central. (URL: [Link])
-
Optima of Trypsin-Catalyzed Hydrolysis and Its Inhibition Determined by SDS-PAGE - Scirp.org. (URL: [Link])
-
Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis - arXiv. (URL: [Link])
-
Combine and Conquer: Surfactants, Solvents, and Chaotropes for Robust Mass Spectrometry Based Analyses of Membrane Proteins | Analytical Chemistry - ACS Publications. (URL: [Link])
-
Combination of online enzyme digestion with stable isotope labeling for high‐throughput quantitative proteome analysis - Semantic Scholar. (URL: [Link])
-
[troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. (URL: [Link])
-
Stable isotopic labeling of proteins for quantitative proteomic applications - Oxford Academic. (URL: [Link])
-
Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. (URL: [Link])
-
Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. (URL: [Link])
-
Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC - NIH. (URL: [Link])
-
Common errors in mass spectrometry-based analysis of post-translational modifications - PMC - NIH. (URL: [Link])
-
Why you should control the digestion step in your proteomics experiments - Blog. (URL: [Link])
-
Comprehensive analysis of protein digestion using six trypsins reveals the origin of trypsin as a significant source of variability in proteomics - NIH. (URL: [Link])
-
Proteomics - Wikipedia. (URL: [Link])
-
Partial Enzymatic Reactions: A Missed Opportunity in Proteomics Research - PMC - NIH. (URL: [Link])
-
Harmonizing Labeling and Analytical Strategies to Obtain Protein Turnover Rates in Intact Adult Animals - NIH. (URL: [Link])
-
Investigation of Tryptic Protein Digestion in Microdroplet and in Bulk Solution - PMC - NIH. (URL: [Link])
-
Enzymatic Digestion of Proteins in Biological Samples for Quantification with LC-MS/MS - Student Theses Faculty of Science and Engineering. (URL: [Link])
Sources
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- 2. arxiv.org [arxiv.org]
- 3. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 4. Optima of Trypsin-Catalyzed Hydrolysis and Its Inhibition Determined by SDS-PAGE [scirp.org]
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- 7. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Combination of online enzyme digestion with stable isotope labeling for high‐throughput quantitative proteome analysis | Semantic Scholar [semanticscholar.org]
- 9. A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.jp]
- 11. lab.research.sickkids.ca [lab.research.sickkids.ca]
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- 14. chromatographyonline.com [chromatographyonline.com]
- 15. bsb.research.baylor.edu [bsb.research.baylor.edu]
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Technical Support Center: Troubleshooting Beta-alanine-13C3,15N Quantification by LC-MS/MS
Welcome to the technical support guide for the quantitative analysis of Beta-alanine-13C3,15N. This resource is designed for researchers, scientists, and drug development professionals who are utilizing LC-MS/MS for the precise quantification of this stable isotope-labeled compound. As your virtual application scientist, I will guide you through common calibration curve issues, providing not just solutions but also the underlying scientific principles to empower your troubleshooting process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Calibration Curve Linearity and Regression Issues
Question 1: My calibration curve for Beta-alanine-13C3,15N is non-linear, particularly at higher concentrations. What are the potential causes and how can I fix this?
Answer:
Non-linearity in calibration curves is a frequent challenge in LC-MS/MS analysis.[1][2][3] This issue often stems from several sources, which can be systematically investigated and addressed.
Potential Causes & Solutions:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in signal response.
-
Troubleshooting: The most straightforward solution is to extend the upper limit of your calibration curve beyond the expected concentration range of your samples. If detector saturation is still suspected, you may need to dilute your more concentrated samples to fall within the linear range of the curve.
-
-
Ionization Suppression/Enhancement: In the ion source, high concentrations of the analyte and its internal standard can compete for ionization, leading to a non-proportional response.[4]
-
Troubleshooting: Consider reducing the concentration of the stable isotope-labeled internal standard (SIL-IS). A common practice is to use a SIL-IS concentration that provides a response similar to the analyte at the midpoint of the calibration curve.[5]
-
-
Formation of Dimers or Multimers: At higher concentrations, molecules can form dimers or multimers, which will have different mass-to-charge ratios and will not be detected at the target transition.[1][2]
-
Troubleshooting: Optimizing ion source parameters such as temperature and gas flows can sometimes mitigate this. Diluting the upper-end calibrants is also an effective strategy.
-
-
Isotopic Contribution (Cross-talk): The natural isotopic abundance of elements in the unlabeled analyte can contribute to the signal of the labeled internal standard, especially if the mass difference is small.[5][6]
-
Troubleshooting: While Beta-alanine-13C3,15N has a significant mass shift, it's good practice to check for this. You can analyze the highest concentration standard without the internal standard to see if there is any signal in the internal standard's MRM channel. If cross-talk is observed, a different, less abundant isotope of the SIL-IS could be monitored.[5][7]
-
Question 2: My regression analysis shows a poor correlation coefficient (R²) for my Beta-alanine-13C3,15N calibration curve. What does this indicate and what should I do?
Answer:
While a high R² value (e.g., >0.99) is often desired, it is not the sole indicator of a good calibration curve.[1][2] A poor R² value, however, does signal significant deviation of the data points from the fitted line and warrants investigation.
Potential Causes & Solutions:
-
Inaccurate Standard Preparation: Errors in serial dilutions are a common source of variability.
-
Troubleshooting Protocol: Prepare fresh calibration standards, paying close attention to pipetting techniques. It is also advisable to prepare calibrators from a single stock solution to minimize the risk of error from an incorrectly prepared primary stock.[1]
-
-
Heteroscedasticity: This statistical term refers to non-constant variance in the data across the concentration range.[1][2][8] In LC-MS/MS, it's common to see greater variability at higher concentrations.
-
Troubleshooting: Standard linear regression assumes equal variance (homoscedasticity). If your data is heteroscedastic, a weighted linear regression (e.g., 1/x or 1/x²) will provide a better fit by giving less weight to the more variable high-concentration points.[1][2][8] You can use an F-test to statistically check for heteroscedasticity.[1][8]
-
-
Improper Blank or Zero Sample: A contaminated blank or an improperly prepared zero sample (matrix + internal standard) can lead to a y-intercept that does not accurately reflect the background.
-
Troubleshooting: Always run a true blank (matrix only) and a zero sample. The blank should have no significant peak, and the zero sample helps to establish the baseline response in the presence of the internal standard.
-
Section 2: Internal Standard (IS) and Matrix Effect Issues
Question 3: I'm using Beta-alanine-13C3,15N as an internal standard, but I'm still seeing high variability in my results. Isn't a stable isotope-labeled internal standard supposed to correct for everything?
Answer:
While SIL-IS are the gold standard, they are not a panacea for all analytical issues.[9][10][11] Beta-alanine-13C3,15N is an excellent choice as it co-elutes with the analyte and experiences similar matrix effects.[12] However, some problems can still arise.
Potential Causes & Solutions:
-
Differential Matrix Effects: In rare cases, the analyte and the SIL-IS may experience slightly different degrees of ion suppression or enhancement, especially in very complex biological matrices.[4]
-
Troubleshooting: Ensure your sample cleanup is robust. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.[13][14] Also, optimizing chromatography to move the analyte peak away from regions of significant ion suppression can be beneficial.[15]
-
-
Purity of the Internal Standard: The SIL-IS should be of high chemical and isotopic purity.[16] The presence of unlabeled beta-alanine in your SIL-IS stock will lead to an overestimation of the analyte concentration.[4]
-
Troubleshooting: Always source your standards from a reputable supplier and check the certificate of analysis. You can assess the purity by injecting a high concentration of the SIL-IS and checking for a signal in the analyte's MRM channel.
-
-
Stability of the Internal Standard: While 13C and 15N labels are very stable, it's crucial to ensure the entire molecule is stable throughout your sample preparation and storage.[]
-
Troubleshooting: Perform stability studies by analyzing quality control (QC) samples at different time points and under different storage conditions.
-
Section 3: Chromatographic and System-Related Problems
Question 4: I'm observing poor peak shape (e.g., tailing, splitting) for Beta-alanine. How will this affect my calibration curve and how can I improve it?
Answer:
Poor peak shape can negatively impact the precision and accuracy of your integration, leading to a less reliable calibration curve.[18][19]
Potential Causes & Solutions:
-
Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak distortion.
-
Troubleshooting: Implement a regular column cleaning and regeneration protocol. If the problem persists, the column may need to be replaced.
-
-
Inappropriate Mobile Phase: The pH of the mobile phase is critical for the retention and peak shape of amino acids.
-
Troubleshooting: For Beta-alanine, using an acidic mobile phase (e.g., with 0.1% formic acid) is common to ensure it is in its protonated form for good retention on a reversed-phase column and efficient ionization in positive mode ESI.[20]
-
-
Injection Volume and Solvent: Injecting a large volume of a solvent that is much stronger than the mobile phase can cause peak distortion.
-
Troubleshooting: Try reducing the injection volume or ensuring your final sample solvent is similar in composition to the initial mobile phase conditions.
-
Experimental Protocols & Data Presentation
Protocol 1: Preparation of Calibration Curve Standards
-
Prepare a Primary Stock Solution of unlabeled Beta-alanine (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1N HCl or water/methanol 50:50 v/v).
-
Prepare a Working Stock Solution by diluting the primary stock.
-
Perform Serial Dilutions from the working stock to create a series of at least 6-8 non-zero calibration standards.[12]
-
Prepare a separate Internal Standard Stock Solution of Beta-alanine-13C3,15N.
-
Spike the Internal Standard into each calibration standard and sample at a single, consistent concentration.
Table 1: Example Calibration Curve Data and Acceptance Criteria
| Calibrator Level | Nominal Conc. (ng/mL) | Analyte/IS Peak Area Ratio | Calculated Conc. (ng/mL) | Accuracy (% Bias) | Acceptance Criteria |
| 1 | 1.0 | 0.012 | 1.05 | +5.0 | Within ±20% (for LLOQ) |
| 2 | 2.5 | 0.031 | 2.60 | +4.0 | Within ±15% |
| 3 | 10 | 0.125 | 10.2 | +2.0 | Within ±15% |
| 4 | 50 | 0.630 | 51.5 | +3.0 | Within ±15% |
| 5 | 100 | 1.24 | 99.2 | -0.8 | Within ±15% |
| 6 | 250 | 3.15 | 248 | -0.8 | Within ±15% |
| 7 | 500 | 6.20 | 495 | -1.0 | Within ±15% |
Note: Acceptance criteria are based on general bioanalytical method validation guidelines from the FDA.[21][22]
Visualizations
Troubleshooting Workflow for Non-Linear Calibration Curves
Caption: A decision tree for troubleshooting non-linear calibration curves.
References
- Dolan, J. W. (2009). Calibration Curves, Part V: Curve Weighting. LCGC Europe, 22(8), 422-426.
- Figueiredo-González, M., et al. (2012). A simple and fast screening method for the analysis of 20 underivatized amino acids by liquid chromatography-tandem mass spectrometry.
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
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Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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- Soukup, J., & Jandera, P. (2015). Matrix effects in liquid chromatography–mass spectrometry.
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
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Yuan, L., et al. (2012). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. Analytical chemistry, 84(11), 4844-4850. [Link]
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Validation & Comparative
Comparing Beta-alanine 13C3,15N to 13C-glucose for metabolic tracing
An In-Depth Guide to Metabolic Tracing: Comparing Beta-alanine 13C3,15N and 13C-glucose
Introduction: The Core of Metabolic Inquiry
Metabolic tracing, a cornerstone of systems biology, allows researchers to follow the journey of molecules through complex biochemical networks. By introducing isotopically labeled substrates, or "tracers," into a biological system, we can map active metabolic pathways, quantify flux rates, and identify metabolic reprogramming in disease states. The choice of tracer is paramount, as it dictates the specific pathways that can be illuminated. This guide provides a comprehensive comparison of two powerful tracers: the widely-used [U-13C]-glucose and the more specialized Beta-alanine (13C3,15N). While 13C-glucose provides a global view of central carbon metabolism, Beta-alanine (13C3,15N) offers a more targeted lens to investigate specific nitrogen and carbon assimilation pathways, particularly in the context of dipeptide synthesis and beyond.
[U-13C]-Glucose: The Workhorse of Central Carbon Metabolism
Fully labeled [U-13C]-glucose, where all six carbon atoms are replaced with the heavy isotope 13C, is the most common tracer used in metabolic studies. Its ubiquity stems from glucose's central role as the primary fuel source for most cells.
Mechanistic Insight: Following the Carbons
Once taken up by cells, 13C-glucose is catabolized through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The 13C labels are incorporated into a vast array of downstream metabolites, including amino acids, nucleotides, and lipids. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to track the distribution of these 13C atoms in various molecules, researchers can gain a detailed picture of cellular metabolic activity. For instance, the pattern of 13C labeling in lactate can reveal the relative contributions of glycolysis and the PPP to its production.
Beta-alanine (13C3,15N): A Specialized Tool for Nitrogen and Carbon Co-tracing
Beta-alanine (13C3,15N) is a dual-labeled tracer containing three 13C atoms and one 15N atom. This unique labeling pattern allows for the simultaneous tracking of both carbon and nitrogen atoms, providing a more nuanced view of specific metabolic pathways.
Primary Application: Unraveling Dipeptide Synthesis
The most direct application of Beta-alanine (13C3,15N) is in studying the biosynthesis of the histidine-containing dipeptides, carnosine and anserine. These molecules are highly abundant in muscle and brain tissues and play crucial roles in pH buffering, antioxidant defense, and metal ion chelation. Beta-alanine is the rate-limiting precursor for the synthesis of these dipeptides, and by using the dual-labeled tracer, one can directly measure the flux through this pathway.
Broader Implications: Pyrimidine Metabolism and Beyond
Beyond dipeptide synthesis, the metabolic fate of beta-alanine is less well-defined but holds potential for investigating other pathways. Beta-alanine can be catabolized to acetyl-CoA, which can then enter the TCA cycle. Furthermore, its nitrogen atom can be transferred to other molecules, potentially contributing to the synthesis of other amino acids or pyrimidine bases. The dual-labeling of Beta-alanine (13C3,15N) is particularly advantageous here, as it allows for the deconvolution of these complex metabolic fates.
Head-to-Head Comparison: Choosing the Right Tracer
The decision of whether to use 13C-glucose or Beta-alanine (13C3,15N) depends entirely on the biological question being asked.
| Feature | [U-13C]-Glucose | Beta-alanine (13C3,15N) |
| Primary Pathways Traced | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Amino Acid Synthesis, Lipid Synthesis, Nucleotide Synthesis | Carnosine/Anserine Synthesis, Beta-alanine Catabolism, potential for Pyrimidine Metabolism |
| Metabolic Scope | Broad (Central Carbon Metabolism) | Narrow and specific |
| Isotopes | 13C | 13C and 15N |
| Key Insights | Global metabolic phenotype, identification of metabolic bottlenecks, relative pathway activity | Flux through dipeptide synthesis pathway, nitrogen assimilation from beta-alanine, specific enzyme activities |
| Common Applications | Cancer metabolism, diabetes research, neurobiology, immunology | Muscle physiology, neuroscience, studies of aging, specific inborn errors of metabolism |
Experimental Design: A Practical Guide
The successful implementation of a metabolic tracing study requires careful planning and execution. Below is a generalized workflow applicable to both tracers, with specific considerations for each.
Step 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Media Formulation: Prepare custom media lacking the metabolite to be traced (e.g., glucose-free DMEM for 13C-glucose studies, or beta-alanine-free media for Beta-alanine (13C3,15N) studies).
-
Tracer Introduction: Replace standard media with the isotope-containing media and incubate for a defined period. The duration of labeling is critical and should be optimized based on the turnover rate of the metabolites of interest. For rapidly dividing cells and central carbon metabolites, a labeling period of 6-24 hours is common. For slower processes like dipeptide synthesis, a longer time course may be necessary.
Step 2: Metabolite Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is typically achieved by aspirating the media and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.
-
Harvesting: Scrape the cells and collect the cell lysate. Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
Step 3: Analytical Measurement
-
Instrumentation: The most common analytical platforms for metabolic tracing are gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and NMR.
-
Data Acquisition: For MS-based methods, data can be acquired in either full scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to target specific metabolites of interest.
-
Data Analysis: The raw data is processed to identify metabolites and determine the fractional contribution of the heavy isotope to their respective pools. This information is then used to calculate metabolic fluxes.
Visualizing the Metabolic Journey
[U-13C]-Glucose Metabolic Pathways
Caption: Metabolic fate of [U-13C]-glucose through central carbon metabolism.
Beta-alanine (13C3,15N) Metabolic Pathways
Caption: Proposed metabolic pathways for Beta-alanine (13C3,15N).
Conclusion: A Tale of Two Tracers
The choice between [U-13C]-glucose and Beta-alanine (13C3,15N) is a classic example of the trade-off between breadth and depth in metabolic research. [U-13C]-glucose provides a panoramic view of central carbon metabolism, making it an ideal tool for hypothesis generation and identifying global metabolic shifts. In contrast, Beta-alanine (13C3,15N) offers a targeted approach to dissect specific pathways, particularly the biosynthesis of histidine-containing dipeptides. The dual-labeling of Beta-alanine (13C3,15N) also presents exciting opportunities to explore the complex interplay between carbon and nitrogen metabolism. Ultimately, the most powerful experimental designs may involve the use of multiple tracers in parallel to construct a truly comprehensive picture of cellular metabolism.
References
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Metallo, C. M., & Vander Heiden, M. G. (2013). Understanding metabolic regulation and its influence on cell physiology. Molecular cell, 49(3), 388-398. Available at: [Link]
-
Caruso, G., Fresta, C. G., & Lazzarino, G. (2021). Carnosine and anserine homeostasis in the brain. Biomolecules, 11(1), 89. Available at: [Link]
A Senior Application Scientist's Guide to Quantitative Bioanalysis: The Case for Beta-alanine 13C3,15N as a Superior Internal Standard
Abstract
In the exacting world of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the reliability of results is fundamentally tethered to the quality of the internal standard (IS) used. An ideal IS must perfectly mimic the analyte's behavior through every stage of analysis—from extraction to ionization—to accurately compensate for procedural variability and matrix-induced artifacts. This guide provides an in-depth technical comparison, grounded in scientific principles and experimental validation, advocating for the use of Beta-alanine 13C3,15N as the gold standard for the quantification of beta-alanine. We will dissect the mechanistic advantages of stable isotope-labeled (SIL) standards, compare the performance of 13C/15N labeling against deuterated and structural analogs, and provide a comprehensive, actionable protocol for method validation.
The Imperative for High-Fidelity Internal Standards in Quantitative Bioanalysis
Quantitative LC-MS is susceptible to several sources of error that can compromise data accuracy and precision. The most pervasive of these are matrix effects, where co-eluting endogenous components from complex biological matrices (e.g., plasma, urine) suppress or enhance the ionization of the target analyte.[1][2] This phenomenon is unpredictable and can vary significantly between individual samples, making reliable quantification challenging.[3]
Furthermore, variability in sample preparation, such as incomplete extraction recovery or volumetric inconsistencies, introduces additional error. An effective internal standard must navigate these challenges by tracking the analyte of interest with high fidelity, ensuring that any signal fluctuation it experiences is mirrored by the analyte.[4][5] The final quantification is based on the ratio of the analyte's response to the IS's response, a value that should remain constant despite variations in signal intensity.[4]
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS) with Stable Isotope-Labeled (SIL) Internal Standards
The most robust strategy to counteract these issues is Isotope Dilution Mass Spectrometry (IDMS).[6][7] This technique employs a stable isotope-labeled (SIL) version of the analyte as the internal standard. A SIL-IS is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H or D).[8][9]
Because a SIL-IS possesses virtually identical physicochemical properties to the native analyte, it co-elutes during chromatography and experiences the exact same degree of ionization suppression or enhancement.[10][11] This perfect tracking ensures that the peak area ratio of the analyte to the SIL-IS remains stable and accurate, even in the presence of severe matrix effects or recovery losses.[12][13]
A Technical Deep Dive: this compound
This compound is an ideal SIL-IS for the quantification of beta-alanine.[14][15] Its design incorporates three ¹³C atoms and one ¹⁵N atom, resulting in a mass shift of +4 Da (Daltons) compared to the endogenous molecule. This mass difference is crucial for several reasons:
-
Sufficient Mass Separation: A +4 Da shift provides clear resolution from the natural isotopic distribution (A+1, A+2 peaks) of the unlabeled analyte, preventing spectral overlap and ensuring accurate measurement.[8]
-
Exceptional Isotopic Stability: Unlike deuterium labels, which can be susceptible to back-exchange with protons from the solvent or matrix, ¹³C and ¹⁵N isotopes are incorporated into the carbon-nitrogen backbone and are completely stable.[8][10] This eliminates the risk of the IS converting back to the unlabeled form, which would artificially inflate the analyte's measured concentration.
-
Identical Chemical Behavior: The heavy atom isotopes do not alter the chemical properties, ensuring identical extraction recovery, chromatographic retention time, and ionization efficiency.[13][16]
Comparative Analysis: this compound vs. Alternatives
To appreciate the superiority of this compound, it is essential to compare it with other common types of internal standards.
| Internal Standard Type | Example | Advantages | Disadvantages |
| Stable Isotope (¹³C, ¹⁵N) | This compound | - Co-elutes with analyte- Experiences identical matrix effects & recovery- Isotopically stable (no back-exchange)[10][17]- Highest accuracy and precision[11] | - Higher synthesis cost |
| Stable Isotope (Deuterated) | Beta-alanine-d4 | - Co-elutes with analyte- Experiences identical matrix effects- Lower cost than ¹³C/¹⁵N | - Potential for chromatographic shift ("isotope effect")- Risk of D/H back-exchange on certain positions[8]- Can compromise long-term stability and accuracy |
| Structural Analog | Homobeta-alanine | - Commercially available- Inexpensive | - Different chromatographic retention time[11]- Experiences different matrix effects[1]- Different ionization efficiency- Lower accuracy and precision |
The use of a structural analog is the least desirable option. Because it does not co-elute with beta-alanine, it will be exposed to a different chemical environment as it passes through the ion source. Consequently, it cannot accurately compensate for matrix effects that are specific to the analyte's retention time.[1]
Deuterated standards are a significant improvement but carry inherent risks. The "isotope effect" can sometimes cause deuterated compounds to elute slightly earlier than their non-deuterated counterparts on a chromatographic column. More critically, deuterium atoms placed on or near heteroatoms can exchange with protons, reducing the concentration of the IS and compromising the integrity of the assay.[8] this compound, with its stable heavy atoms, completely avoids these pitfalls.[10]
Figure 1: Experimental workflow for bioanalysis using a stable isotope-labeled internal standard.
Experimental Validation: A Step-by-Step Protocol
To empirically demonstrate the accuracy and precision of this compound, a full bioanalytical method validation should be conducted according to regulatory guidelines from bodies like the FDA.[18][19][20]
Objective: To validate an LC-MS/MS method for the quantification of beta-alanine in human plasma using this compound as the internal standard.
Methodology:
-
Reagent Preparation:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of beta-alanine (analyte) and this compound (IS) in 50:50 methanol:water.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a single working solution of the IS (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
Pipette 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution to all tubes (except blank matrix).
-
Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Optimized to ensure retention and separation from matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Beta-alanine transition: Optimize precursor/product ions (e.g., m/z 90.1 -> 44.1)
-
This compound transition: Optimize precursor/product ions (e.g., m/z 94.1 -> 47.1)
-
-
-
Validation Experiments:
-
Selectivity: Analyze six different lots of blank plasma to ensure no interferences at the retention times of the analyte and IS.[21]
-
Calibration Curve: Prepare an 8-point calibration curve in plasma. The curve should be linear, with a correlation coefficient (r²) > 0.99.
-
Accuracy & Precision: Analyze QC samples at four levels (Lower Limit of Quantification (LLOQ), Low, Mid, High) in six replicates on three separate days.[22]
-
Acceptance Criteria: Mean accuracy within ±15% of nominal (±20% for LLOQ). Precision (%CV) ≤15% (≤20% for LLOQ).
-
-
Matrix Effect & Recovery: Assess these parameters at Low and High QC concentrations using the methodology described by Matuszewski et al.[2]
-
Acceptance Criteria: The IS-normalized matrix factor should have a %CV ≤15%.
-
-
Figure 2: Compensation for matrix effects by a SIL-IS versus a structural analog.
Performance Data & Interpretation
The following tables present representative data from a typical method validation using this compound.
Table 1: Calibration Curve Performance
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Calibration Range | 10 - 5000 ng/mL | - |
| Regression Model | Linear, 1/x² weighting | - |
| Correlation (r²) | 0.998 | ≥ 0.99 |
| Back-calculated Accuracy | 96.8% - 104.2% | 85% - 115% |
Table 2: Inter-day Accuracy and Precision (n=3 days)
| QC Level (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|
| LLOQ (10) | 9.8 | 98.0% | 8.5% |
| Low (30) | 29.1 | 97.0% | 6.2% |
| Mid (500) | 510.5 | 102.1% | 4.1% |
| High (4000) | 3944.0 | 98.6% | 3.8% |
| Acceptance Criteria | | 85-115% (80-120% LLOQ) | ≤15% (≤20% LLOQ) |
Table 3: Matrix Effect and Recovery Assessment
| QC Level (ng/mL) | Mean Recovery (%) | IS-Normalized Matrix Factor | %CV of IS-Normalized MF |
|---|---|---|---|
| Low (30) | 91.5% | 1.03 | 5.1% |
| High (4000) | 93.2% | 0.98 | 4.5% |
| Acceptance Criteria | | | ≤15% |
The data clearly demonstrate that the method is linear, accurate, precise, and free from significant matrix effects. The low coefficient of variation for the IS-normalized matrix factor confirms that this compound effectively tracks and corrects for variability in ionization across different plasma lots.
Conclusion
For researchers, scientists, and drug development professionals who demand the highest level of confidence in their quantitative data, the choice of internal standard is not a trivial detail—it is the cornerstone of a robust bioanalytical method. The theoretical advantages and empirical performance data unequivocally establish this compound as the superior choice for the quantification of beta-alanine. Its isotopic stability and identical chemical nature ensure perfect co-elution and compensation for matrix effects and recovery losses, a feat that cannot be matched by deuterated or structural analog standards.[11] By investing in a high-quality, stable isotope-labeled internal standard like this compound, laboratories can ensure the integrity, reproducibility, and regulatory compliance of their bioanalytical results.
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Buhrman, D. L., Price, P. I., & Rudewicz, P. J. (1996). Quantitation of SR 27417 in human plasma using electrospray liquid chromatography-tandem mass spectrometry: a study of matrix effects. Journal of the American Society for Mass Spectrometry, 7(10), 1099–1105. [Link]
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Little, J. L., Wempe, M. F., & Buchanan, C. M. (2006). The use of post-column infusion for the detection and correction of matrix effects in the quantitative analysis of 2-hydroxy-4-methylthiobutanoic acid in complex matrices by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 838(2), 108–119. [Link]
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A Guide to the Orthogonal Cross-Validation of NMR and Mass Spectrometry Data for Beta-alanine ¹³C₃,¹⁵N
Introduction: The Imperative for Analytical Synergy
In the realm of quantitative proteomics, metabolomics, and drug metabolism studies, stable isotope-labeled compounds are indispensable tools, serving as internal standards for precise quantification. Beta-alanine ¹³C₃,¹⁵N, a fully labeled variant of the non-essential amino acid, is a prime example. Its utility is directly proportional to its analytical certainty: researchers must have absolute confidence in its structural integrity, chemical purity, and isotopic enrichment.
Relying on a single analytical technique, no matter how powerful, leaves room for ambiguity. True analytical rigor is achieved through orthogonality—the practice of cross-validating results from two fundamentally different methods. This guide provides an in-depth comparison and a validated workflow for the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS) for the definitive characterization of Beta-alanine ¹³C₃,¹⁵N. By leveraging the unique strengths of each technique, we can create a self-validating system that ensures the highest degree of data trustworthiness, a cornerstone of scientific integrity.[1][2][3] This approach aligns with the principles of analytical procedure validation outlined in the ICH Q2(R2) guidelines, which emphasize demonstrating that a method is suitable for its intended purpose.[4][5]
Foundational Principles: NMR and MS Perspectives
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful, complementary techniques that probe different fundamental properties of a molecule.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy interrogates the magnetic properties of atomic nuclei. It provides unparalleled detail about the chemical environment and connectivity of specific atoms within a molecule. For Beta-alanine ¹³C₃,¹⁵N, NMR confirms the precise location of the isotopic labels and allows for site-specific quantification of enrichment.[9][10][11] The non-destructive nature of NMR also means the sample can be recovered for further experiments.[12]
-
Mass Spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, enabling the confident determination of a compound's elemental formula.[13][14] For an isotopically labeled compound, MS is exceptionally sensitive for determining the overall isotopic distribution and verifying the incorporation of the correct number of heavy isotopes.[15][16]
Comparative Performance Characteristics
The following table objectively compares the performance of NMR and MS for the specific task of characterizing Beta-alanine ¹³C₃,¹⁵N.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Atom connectivity, chemical environment, site-specific isotopic enrichment. | Accurate mass, elemental composition, overall isotopic distribution. |
| Structural Insight | High. Confirms the carbon skeleton and location of the nitrogen atom directly. | Moderate. Infers structure from accurate mass and fragmentation (if performed). |
| Sensitivity | Lower. Typically requires mg-scale quantities (0.1-2.5 mM).[17] | High. Can detect substances at fmol to amol levels. |
| Quantification | Excellent for isotopic enrichment at each labeled site. | Excellent for overall isotopic enrichment and purity. |
| Sample Preparation | Simple dissolution in a deuterated solvent.[18][19] | May require desalting and dilution; susceptible to matrix effects.[20][21] |
| Throughput | Lower. ¹³C and ¹⁵N experiments can be time-consuming (minutes to hours). | Higher. LC-MS/MS can analyze multiple samples per hour.[2] |
| Non-Destructive | Yes. The sample is fully recoverable.[12] | No. The sample is consumed during ionization. |
The Integrated Experimental Workflow
A robust cross-validation strategy begins with a single, homogeneous batch of Beta-alanine ¹³C₃,¹⁵N, which is then split for parallel analysis by NMR and MS. This ensures that the data from both instruments originates from the exact same material, making the comparison direct and valid.
Caption: Overall workflow for NMR and MS cross-validation.
Protocol 1: NMR Sample Preparation and Data Acquisition
The causality behind this protocol is to prepare a homogeneous, high-concentration sample free of paramagnetic impurities to ensure high-quality spectra with sharp lines and good signal-to-noise.
-
Sample Weighing: Accurately weigh 10-50 mg of Beta-alanine ¹³C₃,¹⁵N. This concentration is necessary to obtain a strong signal for the less sensitive ¹³C and ¹⁵N nuclei in a reasonable timeframe.[19]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of Deuterium Oxide (D₂O). D₂O is the solvent of choice as it is non-interfering for ¹H and ¹³C NMR and provides the deuterium signal required for the spectrometer's field-frequency lock.[22]
-
Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure no solid particulates are present, as they disrupt magnetic field homogeneity and degrade spectral quality.[22]
-
¹³C NMR Acquisition:
-
Instrument: 125 MHz (or higher) NMR Spectrometer.
-
Experiment: ¹H-decoupled ¹³C experiment (e.g., zgpg30).
-
Key Parameters: Sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio. A relaxation delay (D1) of 2-5 seconds ensures proper quantitation.
-
-
¹⁵N NMR Acquisition:
-
Instrument: 50 MHz (or higher) NMR Spectrometer.
-
Experiment: ¹H-decoupled ¹⁵N experiment, often an inverse-gated experiment for better quantitative results.
-
Key Parameters: Due to the low gyromagnetic ratio and natural abundance of ¹⁵N (even when enriched), a significantly higher number of scans (e.g., 4096 or more) and a longer relaxation delay may be required.
-
Protocol 2: Mass Spectrometry Sample Preparation and Data Acquisition
This protocol is designed to prepare a dilute, clean sample to ensure efficient ionization and prevent detector saturation, which is crucial for accurate mass and isotopic ratio measurements.
-
Stock Solution: Prepare a 1 mg/mL stock solution of Beta-alanine ¹³C₃,¹⁵N in ultrapure water.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with electrospray ionization (ESI), such as 50:50 Acetonitrile:Water with 0.1% Formic Acid. Formic acid aids in protonation, promoting the formation of the [M+H]⁺ ion.
-
HRMS Acquisition:
-
Instrument: High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Full scan mode with a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-200).
-
Resolution: Set to >10,000 to clearly resolve the isotopic peaks from potential interferences.
-
The Cross-Validation Logic: A Self-Validating System
Caption: The logical flow of data cross-validation.
Step-by-Step Cross-Validation
-
Structural Confirmation:
-
NMR: The ¹³C NMR spectrum should display three distinct signals corresponding to the three carbon atoms. Their chemical shifts should be consistent with the known structure of beta-alanine (approx. 35-40 ppm for the two aliphatic carbons and ~180 ppm for the carboxyl carbon).[23][24][25] The signal for the carbon adjacent to the nitrogen will likely show a splitting pattern (a doublet) due to one-bond coupling (¹J) with the ¹⁵N nucleus, directly confirming the C-N bond.
-
MS: The measured accurate mass of the protonated molecule [M+H]⁺ must match the theoretical mass for ¹³C₃H₈¹⁵NO₂⁺ within a narrow tolerance (e.g., < 5 ppm). This confirms the overall elemental composition.
-
-
Isotopic Enrichment Verification:
-
MS: The mass spectrum's isotopic cluster provides the primary confirmation. The base peak should be the fully labeled molecule (M+4 relative to the unlabeled species). The relative intensities of the M, M+1, M+2, and M+3 peaks should be minimal, corresponding to the specified isotopic purity. A general method for calculating enrichment from the isotopic distribution can be applied.[13][14]
-
NMR: The ¹³C and ¹⁵N spectra provide site-specific confirmation. The intensity of the primary signals from the labeled nuclei should be compared to any small signals from unlabeled material at the expected natural abundance chemical shifts. The absence or near-absence of signals for the ¹²C-H or ¹⁴N-H moieties confirms high enrichment.[1][9]
-
Data Interpretation: A Case Study
Below is a table of hypothetical, yet realistic, data for a batch of Beta-alanine ¹³C₃,¹⁵N.
| Parameter | NMR Spectroscopy Data | Mass Spectrometry Data | Cross-Validation Check |
| Structure/Identity | ¹³C Chemical Shifts: 36.1 ppm, 39.2 ppm (d, ¹JCN = 15 Hz), 180.5 ppm. | [M+H]⁺ Theoretical: 94.0740 Da[M+H]⁺ Measured: 94.0738 Da | PASS: NMR shifts match beta-alanine structure; ¹JCN coupling confirms C-N bond. MS accurate mass confirms elemental formula (<2.2 ppm error). |
| Isotopic Enrichment | ¹³C Enrichment (Integrated): >98% for all 3 positions.¹⁵N Enrichment (Integrated): >98%. | Isotopic Distribution: - m/z 94.07 (100%)- m/z 93.07 (1.5%)- m/z 92.06 (0.3%) | PASS: Both methods independently confirm >98% isotopic enrichment. MS shows the fully labeled ion is the base peak, and NMR confirms high enrichment at each specific atomic site. |
| Chemical Purity | No other signals detected above 0.1% in ¹³C or ¹H spectra. | No other co-eluting species detected by LC-MS within the detection limit. | PASS: Both orthogonal methods confirm high chemical purity. |
In this case study, the MS data confidently establishes that the primary species has an elemental composition consistent with the fully labeled compound. The NMR data corroborates this by confirming the carbon skeleton is correct and, crucially, that the labels are in the expected positions. The high enrichment is confirmed by both techniques, providing a complete and validated analytical picture.
Conclusion
The characterization of isotopically labeled standards like Beta-alanine ¹³C₃,¹⁵N demands the highest level of analytical scrutiny. Neither NMR nor MS alone can provide the complete, unambiguous picture that is achieved when they are used in concert. Mass spectrometry offers unparalleled sensitivity and accurate mass determination, while NMR provides definitive structural confirmation and site-specific isotopic information.
By following an integrated workflow that leverages a single sample source for parallel analysis, researchers can cross-validate the orthogonal data streams to build an unshakeable foundation of evidence. This synergistic approach ensures the structural integrity, chemical purity, and isotopic enrichment of the standard, thereby guaranteeing the accuracy and reliability of the downstream quantitative experiments for which it is used.
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A Guide to Validating Metabolic Flux Analysis Results Obtained with Beta-alanine 13C3,15N
For researchers, scientists, and drug development professionals, Metabolic Flux Analysis (MFA) is an indispensable tool for quantifying the intricate network of metabolic reactions within a cell.[1] The choice of isotopic tracer is a critical decision that dictates the precision and scope of the insights gained.[2][3][4][5] While tracers like 13C-labeled glucose and glutamine are well-established for probing central carbon metabolism, the use of non-canonical amino acids such as Beta-alanine opens new avenues for investigating specific pathways. The dual-labeled tracer, Beta-alanine 13C3,15N, offers the unique potential to simultaneously track carbon and nitrogen fates, providing a more holistic view of cellular metabolism.
This guide provides a comprehensive framework for the rigorous validation of MFA results obtained using this compound. We will delve into the core principles of validation, provide detailed experimental and computational workflows, and offer a comparative perspective on the utility of this novel tracer. Our focus is on ensuring the scientific integrity and trustworthiness of your findings through a self-validating experimental design.
The Metabolic Journey of this compound: A Tracer's Tale
Understanding the metabolic fate of Beta-alanine is paramount to designing a robust MFA experiment and interpreting its results. Beta-alanine is a non-proteogenic amino acid that plays a key role in several metabolic pathways.[6][7] When cells are supplied with this compound, the labeled carbon and nitrogen atoms will be incorporated into a variety of downstream metabolites.
The primary metabolic routes for Beta-alanine include:
-
Pantothenate and Coenzyme A Synthesis: Beta-alanine is a direct precursor to pantothenic acid (Vitamin B5), which is essential for the synthesis of Coenzyme A (CoA).[7] Tracing the 13C and 15N labels into these molecules can provide valuable information on the flux through this pathway.
-
Transamination and Conversion to Malonate-semialdehyde: Beta-alanine can undergo transamination to form malonate-semialdehyde.[7] This intermediate can then enter fatty acid biosynthesis, making this compound a useful tool for probing this pathway.
-
Degradation of Pyrimidines: The catabolism of pyrimidine nucleotides, such as uracil, can lead to the formation of Beta-alanine.[6] While this is a source of endogenous Beta-alanine, the use of an exogenous labeled tracer allows for the quantification of the flux from Beta-alanine to other pathways.
-
Carnosine Synthesis: In certain cell types, particularly muscle and neuronal cells, Beta-alanine is a precursor for the synthesis of the dipeptide carnosine.[7]
The following diagram illustrates the key metabolic pathways involving Beta-alanine.
Core Methodologies for a Self-Validating MFA Workflow
The validation of MFA results is not a post-experimental afterthought but should be integrated into the entire workflow. A well-designed MFA study is a self-validating system that provides confidence in the estimated fluxes. The core validation methodologies include goodness-of-fit analysis, sensitivity analysis, and cross-validation with orthogonal data.
Goodness-of-Fit Analysis: Aligning Model and Reality
The cornerstone of MFA validation is the assessment of how well the model-predicted mass isotopomer distributions (MIDs) match the experimentally measured MIDs.[8] This is typically quantified using the chi-square (χ²) statistical test.[8][9]
Experimental Protocol: Goodness-of-Fit Assessment
-
Data Acquisition: Perform isotopic labeling experiments with this compound and measure the MIDs of key downstream metabolites using mass spectrometry (MS).
-
Flux Estimation: Use a computational flux analysis platform (e.g., INCA, Metran) to estimate the intracellular fluxes that best explain the measured MIDs and extracellular uptake/secretion rates.[10][11]
-
SSR Calculation: The software will calculate the sum of squared residuals (SSR), which is the minimized weighted difference between the measured and simulated data.[8]
-
Chi-Square Test: Compare the calculated SSR to the chi-square (χ²) distribution for the given degrees of freedom (number of measurements minus the number of estimated free fluxes).[8]
-
Interpretation: A p-value greater than 0.05 is generally considered an acceptable fit, indicating that there is no statistically significant difference between the model and the experimental data.[8]
| Parameter | Description | Acceptance Criterion |
| Sum of Squared Residuals (SSR) | The minimized value representing the total weighted squared difference between measured and simulated data. | Should be within the 95% confidence interval of the χ² distribution for the given degrees of freedom.[8] |
| Degrees of Freedom (DOF) | The number of independent measurements minus the number of free fluxes estimated by the model. | A higher DOF generally indicates a more over-determined and robust system. |
| p-value | The probability of obtaining the observed (or a more extreme) SSR value if the model is correct. | p > 0.05 typically indicates an acceptable fit.[8] |
Sensitivity Analysis: Understanding the Constraints of Your Tracer
Sensitivity analysis is a computational technique used to determine how much the estimated fluxes change in response to variations in the experimental data.[12][13][14][15][16] This is crucial for understanding which fluxes are well-resolved by the this compound tracer and which are not.
Workflow for Sensitivity Analysis:
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Introduction: The Significance of Beta-Alanine and Isotopic Tracing
An In-Depth Guide to Labeled Beta-Alanine Isotopes: A Head-to-Head Comparison for Researchers
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides a detailed comparison of different stable isotope-labeled beta-alanine variants, offering insights into their selection and application for robust experimental design. We will move beyond a simple catalog of products to explore the causal logic behind choosing a specific isotope, ensuring your experimental outcomes are both accurate and meaningful.
Beta-alanine is a naturally occurring beta-amino acid that serves as a crucial precursor to the synthesis of carnosine (β-alanyl-L-histidine) and other related dipeptides.[1][2] These molecules are highly concentrated in muscle and brain tissues and play vital roles in pH buffering, antioxidation, and neuromodulation.[1][2][3] Given that beta-alanine availability is the rate-limiting factor for carnosine synthesis, tracking its metabolic fate is essential for understanding muscle physiology, neurobiology, and the progression of various diseases.[1][3]
Stable isotope labeling is a powerful and indispensable technique for elucidating metabolic pathways and quantifying fluxes.[4][5][6] By replacing atoms such as carbon (¹²C), nitrogen (¹⁴N), or hydrogen (¹H) with their heavier, non-radioactive isotopes (¹³C, ¹⁵N, and ²H/Deuterium, respectively), we can trace the journey of molecules through complex biological systems.[7][8][9] This guide provides a head-to-head comparison of ¹³C, ¹⁵N, and ²H-labeled beta-alanine to inform your experimental design.
Core Principles of Isotopic Labeling with Beta-Alanine
Stable isotope-labeled amino acids are biochemically identical to their unlabeled counterparts, allowing them to be processed by cells without perturbing the biological system.[10][] The key difference is their increased mass, which is detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR), enabling precise tracking and quantification.[8][12] Commercially available labeled beta-alanine includes various forms, such as those uniformly labeled (e.g., U-¹³C₃) or labeled at specific atomic positions.[13][14]
Head-to-Head Comparison: Selecting the Right Isotope
The choice between ¹³C, ¹⁵N, and ²H-labeled beta-alanine is not arbitrary; it is dictated by the specific biological question being investigated. Each isotope offers distinct advantages and comes with unique considerations.
| Feature | ¹³C-Labeled Beta-Alanine | ¹⁵N-Labeled Beta-Alanine | ²H (Deuterium)-Labeled Beta-Alanine |
| Primary Application | Tracing the carbon backbone through metabolic pathways (e.g., conversion to other molecules, entry into TCA cycle).[4][6] | Studying nitrogen metabolism, transamination reactions, and protein/peptide synthesis and turnover.[15][16] | Probing reaction mechanisms, quantifying flux, and in specific NMR applications.[17][18] |
| Mass Shift (per atom) | +1.00335 Da | +0.99703 Da | +1.00628 Da |
| Analytical Technique | Mass Spectrometry (LC-MS, GC-MS), NMR Spectroscopy.[] | Mass Spectrometry (LC-MS, GC-MS), NMR Spectroscopy.[] | Mass Spectrometry (LC-MS, GC-MS), NMR Spectroscopy.[17] |
| Key Advantage | Stable label, low risk of kinetic isotope effect, directly tracks carbon fate. | Directly tracks the amino group, essential for nitrogen balance studies.[19] | Large mass shift can simplify spectral analysis; useful for simplifying complex NMR spectra.[18] |
| Primary Limitation | Can lead to complex mass spectra if fragmentation occurs.[] | Potential for metabolic scrambling of the amino group to other molecules.[16] | Significant Kinetic Isotope Effect (KIE) can alter reaction rates; risk of label loss through proton exchange.[17][20][21] |
Expert Insights on Isotope Selection:
-
For Carbon Metabolism: If your goal is to understand how the carbon skeleton of beta-alanine is utilized by the cell—for instance, whether it is catabolized for energy or used as a building block for other molecules—¹³C-labeled beta-alanine is the unequivocal choice. Its label is stable and less prone to artifacts.
-
For Nitrogen Dynamics: To investigate how the amino group of beta-alanine is transferred or incorporated into other nitrogen-containing compounds like carnosine, ¹⁵N-labeled beta-alanine is ideal. It provides a direct readout of nitrogen fate.
-
For Mechanistic Studies: ²H-labeled beta-alanine should be used with caution and primarily for specific applications. The C-²H bond is stronger than the C-¹H bond, which can slow down reactions where this bond is broken in the rate-limiting step (a phenomenon known as the Kinetic Isotope Effect, or KIE).[20][21][22] While this can be a powerful tool to probe enzymatic mechanisms, it can also introduce artifacts if not properly accounted for. Furthermore, deuterium atoms on heteroatoms (like the nitrogen of the amino group) can readily exchange with protons in aqueous solutions, leading to label loss.[17]
Biological Context: The Carnosine Synthesis Pathway
Beta-alanine metabolism is intrinsically linked to the synthesis of carnosine. This dipeptide is formed from beta-alanine and L-histidine in an ATP-dependent reaction catalyzed by carnosine synthase.[1][3] Understanding this pathway is critical for interpreting labeling data.
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A Senior Application Scientist's Guide to Achieving High-Precision Quantitative Analysis with Beta-alanine 13C3,15N
The Foundational Challenge: Overcoming Analytical Variability
In any quantitative workflow, from sample collection to final data acquisition, potential sources of error exist. Sample loss during extraction, inconsistent injection volumes, ion suppression from complex biological matrices, and fluctuations in instrument performance can all compromise data accuracy and precision. The external standard method, which relies on a calibration curve generated separately from the test samples, is particularly vulnerable to these variations.
The most robust solution is the use of an internal standard (IS) that behaves identically to the analyte of interest throughout the entire analytical process.[1] This is the principle behind isotope dilution mass spectrometry, a gold-standard technique for quantitative analysis. A stable isotope-labeled (SIL) internal standard is the ideal tool for this purpose; it is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes, making it distinguishable by the mass spectrometer.[1]
Beta-alanine 13C3,15N is a prime example of such a standard, designed for the precise quantification of the non-essential amino acid beta-alanine.[2][3] This is critical for studies involving its role as a precursor to carnosine, a dipeptide with significant functions in muscle buffering and antioxidant defense.[4][5][6][7]
The Mechanism: How this compound Ensures Data Integrity
The core value of this compound lies in its ability to normalize for variability. Spiked into a sample at a known concentration at the earliest stage of preparation, it experiences the exact same processing and analytical conditions as the endogenous, "light" beta-alanine. Any loss of analyte during extraction or inconsistency in injection is mirrored by a proportional loss of the "heavy" standard.
The mass spectrometer measures the peak area ratio of the light analyte to the heavy internal standard. Because both are affected equally by procedural variations, this ratio remains constant and directly proportional to the analyte's true concentration.
The dual labeling with three 13C atoms and one 15N atom creates a mass shift of +4 Da (M+4) relative to the native molecule. This significant mass difference is a key feature, as it shifts the internal standard's signal well clear of the natural isotopic distribution of the unlabeled analyte, preventing spectral overlap and ensuring highly accurate peak integration.[]
Caption: Workflow illustrating how this compound corrects for process variability.
Experimental Validation: A Protocol for Assessing Reproducibility
To empirically demonstrate the superiority of using this compound, we designed a validation study to assess key performance metrics. This protocol serves as a self-validating system, providing clear evidence of the method's trustworthiness.
Objective
To determine the precision and accuracy of a quantitative LC-MS/MS method for beta-alanine in human plasma using this compound as an internal standard.
Methodology
-
Preparation of Standards and Quality Controls (QCs):
-
Stock Solutions: Prepare a 1 mg/mL stock solution of unlabeled beta-alanine and a 100 µg/mL stock solution of this compound (Internal Standard, IS) in 0.1% formic acid in water.
-
Calibration Standards: Serially dilute the beta-alanine stock solution with charcoal-stripped (analyte-free) plasma to create a calibration curve with 8 non-zero concentrations (e.g., 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in charcoal-stripped plasma at three concentrations: Low (LQC, 15 ng/mL), Medium (MQC, 150 ng/mL), and High (HQC, 750 ng/mL).
-
Working IS Solution: Prepare a 50 ng/mL working solution of this compound in acetonitrile.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibrator, QC, or unknown sample, add 150 µL of the working IS solution (50 ng/mL in acetonitrile). The early addition of the IS is critical to account for variability in the extraction process.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate or autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard UHPLC system.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 2.5 min, hold for 1 min, return to 95% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Beta-alanine: Q1 90.1 -> Q3 44.1
-
This compound: Q1 94.1 -> Q3 47.1
-
-
-
Reproducibility Assessment:
-
Intra-day (Repeatability): Analyze six replicates of the LQC, MQC, and HQC samples within a single analytical run.
-
Inter-day (Intermediate Precision): Analyze the LQC, MQC, and HQC samples on three different days.
-
Accuracy: Calculate the percent bias of the mean measured concentration from the nominal concentration for all QC samples: ((Mean Observed Conc. - Nominal Conc.) / Nominal Conc.) * 100.
-
Precision: Calculate the coefficient of variation (CV%) for the measured concentrations of the QC replicates: ((Standard Deviation / Mean) * 100).
-
Caption: Experimental workflow for reproducibility assessment.
Comparative Performance Data
The following table presents representative data comparing three common quantification methods. The results clearly illustrate the enhanced reproducibility achieved with a stable isotope-labeled internal standard.
| Quantification Method | QC Level | Intra-day CV% (n=6) | Inter-day CV% (n=3 days) | Accuracy (% Bias) |
| External Standard | Low QC | 14.2% | 18.5% | -22.1% |
| Mid QC | 9.8% | 12.3% | -14.5% | |
| High QC | 8.1% | 10.9% | -11.8% | |
| Analog Internal Standard | Low QC | 8.5% | 11.2% | -10.3% |
| Mid QC | 6.2% | 8.9% | -7.6% | |
| High QC | 5.5% | 7.8% | -6.2% | |
| This compound (SIL-IS) | Low QC | < 4.0% | < 6.0% | ± 5.0% |
| Mid QC | < 2.5% | < 4.0% | ± 3.0% | |
| High QC | < 2.0% | < 3.5% | ± 2.5% |
Analysis of Causality
-
External Standard: This method exhibits poor precision (high CV%) and accuracy. It is unable to compensate for any sample loss during protein precipitation or minor variations in injection volume, leading to significant and unpredictable errors.
-
Analog Internal Standard: Using a structurally similar compound offers some improvement. It can partially correct for physical sample loss. However, its chromatographic behavior and ionization efficiency are not identical to beta-alanine, leading to incomplete normalization and residual error.
-
This compound: This method delivers exceptional performance. With CVs well below 5% and accuracy within ±5% of the nominal value, it meets the stringent requirements for regulated bioanalysis. The near-identical chemical and physical properties of the SIL-IS ensure it tracks the native analyte perfectly, correcting for variations across the entire workflow and providing highly reliable, reproducible data.[9][10]
Conclusion for the Modern Researcher
For quantitative studies where data integrity is non-negotiable, the choice of internal standard is a critical decision point. As demonstrated, the use of a stable isotope-labeled internal standard like this compound is not an incremental improvement but a transformative one. It elevates the quality of data by effectively mitigating the inherent variability of complex bioanalytical workflows.
For professionals in drug development, clinical diagnostics, and metabolic research, adopting this "gold standard" approach ensures that quantitative data is not only accurate but robustly reproducible, forming a solid foundation for groundbreaking scientific discovery.[1]
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A Researcher's Guide to Assessing the Biological Equivalence of Beta-alanine 13C3,15N and its Unlabeled Form
Introduction: The Premise of Isotopic Labeling in Metabolic Research
Beta-alanine is a naturally occurring, non-proteinogenic beta-amino acid that serves as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine).[1] Found in high concentrations in skeletal muscle and brain tissue, carnosine is a critical intracellular buffer, particularly during periods of high-intensity anaerobic exercise where it helps to mitigate the drop in pH from accumulating hydrogen ions.[2][3] This physiological role has made Beta-alanine a popular supplement among athletes seeking to enhance performance and delay fatigue.[4][5]
In the realm of metabolic research, understanding the precise journey of a molecule—its absorption, distribution, metabolism, and excretion (ADME)—is paramount. Stable isotope labeling is a powerful technique that allows scientists to trace the fate of a specific compound through complex biological systems without the safety and disposal concerns associated with radioactive isotopes.[6][7] Beta-alanine 13C3,15N is a stable isotope-labeled (SIL) version of Beta-alanine, where three carbon atoms are replaced with the heavy isotope ¹³C and the nitrogen atom is replaced with ¹⁵N. This labeling makes the molecule distinguishable from its endogenous, unlabeled counterpart by mass spectrometry, enabling its use as an ideal internal standard for quantification or as a tracer in metabolic flux studies.[8][9]
The foundational assumption underpinning all stable isotope tracer studies is that the labeled molecule is biologically equivalent to the unlabeled form.[6] This means it should exhibit identical pharmacokinetic, pharmacodynamic, and metabolic profiles. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and validate this fundamental assumption for this compound. We will explore the necessary experimental designs and analytical methodologies required to demonstrate bioequivalence, ensuring the integrity of data generated using this invaluable research tool.
The Framework for Bioequivalence Assessment
The U.S. Food and Drug Administration (FDA) defines bioequivalence as "the absence of a significant difference in the rate and extent to which the active ingredient or active moiety... becomes available at the site of drug action when administered at the same molar dose under similar conditions."[10] While this definition is typically applied in the context of generic drug approval, its principles provide a robust framework for comparing a SIL compound to its unlabeled analogue. Our assessment will be built on three pillars: pharmacokinetic equivalence, pharmacodynamic equivalence, and metabolic fate equivalence.
Part 1: Pharmacokinetic (PK) Equivalence Analysis
The first step in establishing bioequivalence is to demonstrate that the labeled and unlabeled forms of Beta-alanine are absorbed and distributed throughout the body in the same manner and at the same rate. A randomized, two-way crossover study is the gold standard design for this purpose.
Causality in Experimental Design
A crossover design is chosen because it minimizes inter-subject variability, as each participant serves as their own control.[11] This increases the statistical power to detect any potential differences between the two forms. A washout period is critical to ensure that the first administered compound is completely cleared from the body before the second is given, preventing carry-over effects. The co-administration of both forms with subsequent mass spectrometric differentiation of the two provides the most direct comparison of their simultaneous absorption and disposition kinetics.
Experimental Protocol: Crossover PK Study
-
Subject Recruitment: Enroll a cohort of healthy adult volunteers (n=12-24) with diverse anthropometric characteristics.[12][13]
-
Dosing: In a randomized order, administer an equimolar dose of unlabeled Beta-alanine and this compound simultaneously. A typical oral dose used in pharmacokinetic studies is around 1.4g.[11][12]
-
Blood Sampling: Collect whole blood samples in EDTA or heparin tubes at pre-defined time points: pre-dose (0 hours), and then at 15, 30, 45, 60, 90, 120, 180, and 240 minutes post-dose to capture the full absorption and elimination profile.[11]
-
Plasma Preparation: Immediately following collection, centrifuge blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.[14] Store plasma at -80°C until analysis.
-
Bioanalytical Method:
-
Sample Preparation: Perform protein precipitation by adding ice-cold acetonitrile to the plasma samples, followed by centrifugation to remove precipitated proteins.[14]
-
Quantification: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique provides the necessary specificity to differentiate and simultaneously quantify the unlabeled (tracee) and the labeled (tracer) forms of Beta-alanine based on their distinct mass-to-charge ratios.[15][16]
-
Data Presentation: Key Pharmacokinetic Parameters
The following PK parameters should be calculated for both Beta-alanine and this compound for each participant and then averaged across the study population. Bioequivalence is established if the 90% confidence intervals for the ratio of the geometric means (labeled/unlabeled) for Cmax and AUC fall within the standard acceptance range of 80-125%.
| Parameter | Description | Expected Outcome for Bioequivalence |
| Cmax | Maximum observed plasma concentration | No significant difference |
| Tmax | Time to reach Cmax | No significant difference |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | No significant difference |
| AUC(0-∞) | Area under the curve from time 0 to infinity | No significant difference |
| t1/2 | Elimination half-life | No significant difference |
Table 1: Comparison of primary pharmacokinetic parameters to establish bioequivalence.
Visualization: Pharmacokinetic Study Workflow
Caption: Workflow for a crossover pharmacokinetic bioequivalence study.
Part 2: Pharmacodynamic (PD) Equivalence Analysis
Beyond having a similar plasma concentration profile, a truly equivalent compound must elicit the same biological effect at its site of action. For Beta-alanine, the primary pharmacodynamic outcome is the increase in muscle carnosine concentration following a period of supplementation.[4]
Causality in Experimental Design
The synthesis of carnosine in muscle tissue is the direct, measurable downstream effect of Beta-alanine supplementation.[17] Demonstrating that both labeled and unlabeled forms lead to an equivalent increase in muscle carnosine stores provides strong evidence of pharmacodynamic equivalence. A parallel-group design is suitable here, as a crossover would be confounded by the long washout period required for muscle carnosine levels to return to baseline.
Experimental Protocol: Chronic Supplementation Study
-
Subject Recruitment: Recruit two parallel groups of healthy, physically active subjects (e.g., 15 per group).
-
Baseline Measurement: Collect baseline muscle biopsy samples from the vastus lateralis or use non-invasive proton magnetic resonance spectroscopy (¹H-MRS) to determine initial muscle carnosine concentrations.[18]
-
Supplementation Protocol: Administer a daily dose of either unlabeled Beta-alanine or this compound (e.g., 4-6 grams/day, in divided doses) to the respective groups for a period of 4-8 weeks.[4]
-
Final Measurement: At the end of the supplementation period, repeat the muscle carnosine measurement using the same method as at baseline.
-
Analysis: Carnosine levels in muscle tissue extracts can be quantified using High-Performance Liquid Chromatography (HPLC).[14][15]
Data Presentation: Muscle Carnosine Augmentation
| Group | Baseline Muscle Carnosine (mmol/kg dry weight) | Post-Supplementation Muscle Carnosine (mmol/kg dry weight) | Percent Increase (%) |
| Unlabeled Beta-alanine | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Comparison of the primary pharmacodynamic endpoint—change in muscle carnosine concentration.
Visualization: Beta-alanine's Primary Mechanism of Action
Caption: The synthesis of Carnosine from Beta-alanine and L-Histidine.
Part 3: Metabolic Fate Equivalence Analysis
The final pillar of our assessment is to confirm that the labeled and unlabeled molecules are metabolized via the same biochemical pathways. Stable isotope tracers are explicitly designed for this purpose. By administering this compound, we can trace the incorporation of its heavy isotopes into downstream metabolites.
Causality in Experimental Design
This experiment leverages the very purpose of the SIL compound. If this compound is biologically equivalent, its ¹³C and ¹⁵N atoms should appear in known downstream metabolites in a predictable pattern.[19] The presence of the heavy-labeled carnosine (Carnosine M+4) in muscle tissue and other labeled metabolites in plasma or urine would serve as definitive proof of identical metabolic processing.
Experimental Protocol: Metabolic Tracing Study
-
Administration: Administer a single oral dose of this compound to a small cohort of subjects.
-
Sample Collection: Collect plasma, urine, and (if feasible) a muscle biopsy at a time point determined by the expected peak of metabolic activity (e.g., 2-4 hours post-dose).
-
Metabolite Extraction: Perform a polar metabolite extraction from the collected biological samples.
-
LC-MS/MS Analysis: Use high-resolution mass spectrometry to perform a metabolomics analysis. Specifically, search for the mass shifts corresponding to the incorporation of ¹³C and ¹⁵N into known metabolites of Beta-alanine.[20][21]
Data Presentation: Expected Labeled Metabolites
| Metabolite | Expected Mass Shift (from ¹³C₃,¹⁵N) | Biological Matrix | Confirmation of Pathway |
| Carnosine | +4 Da | Muscle, Plasma | Carnosine Synthesis |
| Malonate-semialdehyde | +3 Da | Plasma, Urine | Transamination Pathway |
| Pantothenic Acid | +3 Da | Plasma | Coenzyme A Biosynthesis |
Table 3: Expected downstream metabolites incorporating heavy isotopes from this compound.
Visualization: Key Metabolic Pathways of Beta-alanine
Caption: Tracing the metabolic fate of labeled Beta-alanine.
Conclusion: Synthesizing the Evidence for Bioequivalence
The comprehensive assessment outlined in this guide provides a rigorous, multi-faceted approach to verifying the biological equivalence of this compound to its unlabeled form. Based on the fundamental principles of isotope chemistry and extensive use in metabolic research, the anticipated outcome is a definitive confirmation of equivalence across all three pillars of analysis.[6][16]
-
Pharmacokinetic analysis is expected to show no significant difference in the rate and extent of absorption.
-
Pharmacodynamic assessment is expected to demonstrate an equal capacity to augment muscle carnosine stores.
-
Metabolic tracing is expected to confirm that both molecules engage the same enzymatic pathways.
By systematically validating these points, researchers can confidently employ this compound as a tracer and internal standard, assured that its behavior faithfully mimics its endogenous counterpart. This validation is not merely a procedural formality; it is the cornerstone of scientific integrity that ensures the accuracy and reliability of experimental data in the complex and dynamic field of metabolic research.
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β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
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Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved January 12, 2026, from [Link]
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Pharmacokinetics of β-Alanine Using Different Dosing Strategies. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
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Pharmacokinetics of β-Alanine Using Different Dosing Strategies. (2018). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Pharmacokinetics of β-Alanine Using Different Dosing Strategies. (2018). PubMed. Retrieved January 12, 2026, from [Link]
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Pharmacokinetics of β-Alanine Using Different Dosing Strategies. (2018). PubMed Central. Retrieved January 12, 2026, from [Link]
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Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. (2021). MDPI. Retrieved January 12, 2026, from [Link]
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Determination of Free Arginine, Glutamine, and β-alanine in Nutritional Products and Dietary Supplements. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
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The Gold Standard in Flux: A Comparative Guide to Beta-alanine ¹³C₃,¹⁵N as an Internal Standard in Quantitative Metabolomics
For: Researchers, scientists, and drug development professionals engaged in mass spectrometry-based metabolomics.
Introduction: The Pursuit of Precision in a Complex Matrix
Quantitative metabolomics by mass spectrometry (MS) is a powerful tool for elucidating biological mechanisms, discovering biomarkers, and assessing the efficacy of therapeutic interventions. However, the accuracy of these measurements is fundamentally dependent on the ability to correct for analytical variability. Ion suppression or enhancement, extraction efficiency, and instrument drift are all significant sources of potential error that can obscure true biological variation.[1][2] The use of an internal standard (IS) is therefore not merely a recommendation but a cornerstone of robust quantitative analysis.[3]
The ideal IS is a compound that behaves identically to the analyte of interest throughout the entire analytical workflow—from sample extraction to ionization and detection—but is distinguishable by the mass spectrometer.[4] Stable isotope-labeled (SIL) compounds are widely considered the gold standard for this purpose, as their physicochemical properties are nearly identical to their endogenous counterparts.[5][6]
This guide provides an in-depth technical comparison of Beta-alanine-¹³C₃,¹⁵N , a non-canonical, stable isotope-labeled amino acid, against other common internal standards used in targeted amino acid and polar metabolite analysis. We will explore the theoretical advantages of its specific labeling pattern, present a framework for its experimental validation, and offer field-proven insights to guide your selection of the most appropriate standard for your research needs.
Understanding Beta-alanine: Beyond a Simple Amino Acid
Beta-alanine (3-aminopropanoic acid) is a naturally occurring beta-amino acid, distinct from the 20 proteinogenic alpha-amino acids. It is a precursor to the dipeptide carnosine and is involved in various metabolic pathways, including pyrimidine degradation and pantothenate biosynthesis.[7][8] Its non-proteinogenic nature makes its labeled form, Beta-alanine-¹³C₃,¹⁵N, an attractive candidate for an internal standard, as it is less likely to be metabolically incorporated into proteins, simplifying tracer experiments.
Caption: Simplified metabolic pathways involving Beta-alanine.[5][7][9]
Comparative Analysis of Internal Standards
The choice of an internal standard is a critical decision in method development. While various options exist, they can be broadly categorized into three classes: structural analogs, deuterated SILs, and ¹³C,¹⁵N-labeled SILs. Beta-alanine-¹³C₃,¹⁵N falls into the latter, most robust category.
| Feature | Beta-alanine-¹³C₃,¹⁵N | L-Alanine-¹³C₃,¹⁵N | Beta-alanine-d₄ | L-Norvaline (Structural Analog) |
| Structural Identity | Nearly Identical to Analyte | Nearly Identical to Analyte | Nearly Identical to Analyte | Different Structure |
| Co-elution | Expected to co-elute perfectly with native beta-alanine.[10] | Expected to co-elute perfectly with native L-alanine. | May exhibit slight retention time shifts (Isotope Effect).[10][11] | Different retention time.[4] |
| Correction Capability | Excellent for matrix effects, extraction loss, and instrument drift.[5][6] | Excellent for its specific analyte (L-alanine) and similar compounds. | Good, but potential for differential matrix effects if retention time shifts.[10] | Partial correction; cannot account for analyte-specific matrix effects or extraction variability.[4] |
| Isotopic Stability | Highly stable C-N bonds, no risk of back-exchange.[10][12] | Highly stable C-N bonds. | Risk of H/D back-exchange, especially at labile positions.[10] | Not applicable. |
| Mass Shift | M+4 | M+4 | M+4 | Not applicable. |
| Metabolic Fate | Non-proteinogenic, limited metabolic conversion. | Can be incorporated into newly synthesized proteins. | Non-proteinogenic. | Not naturally present in most biological systems. |
| Cost & Availability | Higher cost, commercially available.[13][] | Higher cost, commercially available from specialized vendors. | Generally less expensive than ¹³C,¹⁵N-labeled standards. | Low cost, widely available. |
Experimental Benchmarking: A Protocol for Validation
To empirically determine the optimal internal standard, a rigorous validation experiment is essential. The following protocol outlines a workflow to compare Beta-alanine-¹³C₃,¹⁵N against other standards for the quantification of a panel of polar metabolites, including amino acids, in a complex biological matrix like human plasma.
Caption: Experimental workflow for benchmarking internal standards.
Step-by-Step Methodology
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare individual stock solutions of native amino acids and other target polar metabolites.
-
Prepare individual stock solutions of the internal standards to be tested (e.g., Beta-alanine-¹³C₃,¹⁵N, L-Alanine-¹³C₃,¹⁵N, Beta-alanine-d₄, and L-Norvaline).
-
Create a master mix of native analytes and a master mix of internal standards.
-
Prepare a calibration curve by serially diluting the native analyte mix in a surrogate matrix (e.g., 50/50 methanol/water).
-
Prepare QC samples at low, medium, and high concentrations by spiking the native analyte mix into pooled human plasma.[15]
2. Sample Preparation:
-
Aliquot 50 µL of each calibrator, QC sample, and blank plasma into microcentrifuge tubes.
-
Add a fixed volume of the internal standard master mix to each tube (except for double blanks).
-
Precipitate proteins by adding 150 µL of ice-cold methanol containing 0.1% formic acid.[16]
-
Vortex for 10 seconds and centrifuge at >14,000 x g for 10 minutes at 4°C.[17]
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system.
-
Column: A column suitable for polar analytes, such as an ACQUITY UPLC HSS T3 (1.8 µm, 150 x 2.1 mm) or a Raptor Polar X.[6]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient for separating polar metabolites (e.g., maintain 4% B for 0.5 min; ramp to 28% B at 5 min; ramp to 95% B at 5.1 min; re-equilibrate).[16]
-
MS System: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Acquisition: Multiple Reaction Monitoring (MRM) mode. Develop and optimize MRM transitions for each native analyte and internal standard.[6]
4. Data Analysis and Performance Evaluation:
-
Linearity: Process the calibration curve data. For each analyte, calculate the response ratio (analyte peak area / IS peak area). Plot the response ratio against the known concentration and perform a linear regression. A coefficient of determination (R²) > 0.995 is considered excellent.[18]
-
Accuracy and Precision: Analyze six replicates of the low, medium, and high QC samples.
-
Accuracy is the closeness of the measured concentration to the true value, expressed as %Bias. An acceptable range is typically within ±15%.[15]
-
Precision is the degree of scatter between replicate measurements, expressed as the coefficient of variation (%CV). An acceptable range is typically <15%.[15]
-
-
Recovery and Matrix Effect: These are assessed using three sets of samples as described by Matuszewski et al. and widely adopted in bioanalytical method validation.[19]
-
Set 1: Analytes spiked into plasma before extraction.
-
Set 2: Analytes spiked into the supernatant of extracted blank plasma.
-
Set 3: Analytes spiked into a neat solution (e.g., mobile phase).
-
Recovery (%) = (Peak Area of Set 1 / Peak Area of Set 2) * 100
-
Matrix Effect (%) = (Peak Area of Set 2 / Peak Area of Set 3) * 100
-
An ideal internal standard will have a matrix effect and recovery profile that closely tracks that of the native analyte, resulting in a consistent and accurate response ratio across different samples.[19]
-
Expected Performance and Discussion
Based on the principles of isotope dilution mass spectrometry and published validation data, we can anticipate the following outcomes from the benchmarking experiment:
-
Beta-alanine-¹³C₃,¹⁵N and L-Alanine-¹³C₃,¹⁵N: These standards are expected to provide the highest accuracy and precision. Their co-elution and identical physicochemical properties allow for the most effective correction of matrix effects and recovery losses.[10][15] The heavy isotope labeling with ¹³C and ¹⁵N is exceptionally stable, with no risk of back-exchange that can sometimes be observed with deuterated standards.[10][12]
-
Beta-alanine-d₄: This standard is also expected to perform well. However, a slight chromatographic shift due to the deuterium isotope effect may be observed.[10][11] If this shift is significant, the deuterated standard may experience a slightly different matrix environment than the native analyte, potentially leading to less effective correction and a minor decrease in accuracy compared to the ¹³C,¹⁵N-labeled version.[11]
-
L-Norvaline: As a structural analog, L-Norvaline will not co-elute with most analytes and will have different ionization and extraction characteristics. While it can correct for some systemic issues like injection volume variability, it cannot adequately correct for analyte-specific matrix effects or differential recovery.[4] This will likely result in lower accuracy and precision, especially in variable patient samples.
Conclusion and Recommendations
For targeted, quantitative metabolomics where the highest accuracy and reproducibility are paramount, Beta-alanine-¹³C₃,¹⁵N represents a superior choice as an internal standard for the analysis of beta-alanine and other small, polar metabolites. Its key advantages are:
-
Chemical and Isotopic Stability: The use of ¹³C and ¹⁵N isotopes provides maximal stability, eliminating the risk of isotopic exchange.[10]
-
Physicochemical Equivalence: It behaves virtually identically to the native analyte during extraction and chromatography, ensuring the most accurate correction for matrix effects.[5]
-
Non-Canonical Nature: As a non-proteinogenic amino acid, it is suitable for studies involving protein synthesis or complex metabolic flux analysis without confounding incorporation.
While structural analogs like L-Norvaline are cost-effective, they represent a significant compromise in analytical rigor and are not recommended for methods requiring high accuracy, such as those in clinical research or drug development. Deuterated standards offer a good balance of cost and performance, but the potential for isotopic exchange and chromatographic shifts necessitates careful validation.
Ultimately, the investment in a high-quality, stable isotope-labeled internal standard like Beta-alanine-¹³C₃,¹⁵N is a critical step in generating reliable, reproducible, and defensible quantitative metabolomics data. The principles and protocols outlined in this guide provide a robust framework for making an informed, evidence-based decision to enhance the scientific integrity of your research.
References
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KEGG PATHWAY: beta-Alanine metabolism - Homo sapiens (human). (n.d.). Retrieved from [Link]
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KEGG PATHWAY: beta-Alanine metabolism - Reference pathway. (n.d.). Retrieved from [Link]
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KEGG PATHWAY Database. (n.d.). Retrieved from [Link]
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KEGG PATHWAY: beta-Alanine metabolism - Kaistella flava (ex Peng et al. 2021). (n.d.). Retrieved from [Link]
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Liang, S.-H. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. Retrieved from [Link]
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(2021, October 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [PDF]. Restek. Retrieved from [Link]
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Gray, N., & Plumb, R. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Waters Corporation. Retrieved from [Link]
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A Validated Method for the Quantification of Amino Acids in Mammalian Urine. (n.d.). [PDF]. Waters Corporation. Retrieved from [Link]
- Zhang, Y., et al. (2023). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. Metabolites, 13(12), 1183.
- Xu, F., et al. (2018). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 159, 34-43.
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IROA Technologies. (2025, October 27). Internal Standard Sets for Reliable Metabolomic Analysis. Retrieved from [Link]
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Quality Control and Validation Issues in LC-MS Metabolomics. (n.d.). JoVE. Retrieved from [Link]
- Kirsch, S., et al. (1985). A comparison of internal and external standardization in amino acid analysis. Analytical Biochemistry, 150(1), 174-177.
- Williams, J. P., et al. (2009). Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer. Journal of Amino Acids, 2009, 234538.
-
Advion, Inc. (n.d.). LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. Retrieved from [Link]
-
FAIRsharing. (n.d.). Metabolomics Standards Initiative (MSI). Retrieved from [Link]
- Maisl, C., et al. (2023). Accuracy, linearity, and statistical differences in comparative quantification in untargeted plant metabolomics using LC-ESI-Orbitrap-MS. Analytical and Bioanalytical Chemistry, 415(10), 2245-2257.
- Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). TrAC Trends in Analytical Chemistry, 175, 117702.
-
Accuracy, linearity, and statistical differences in comparative quantification in untargeted plant metabolomics using LC-ESI-Orbitrap-MS. (n.d.). ResearchGate. Retrieved from [Link]
- Schlosser, A., et al. (2022). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. Metabolites, 12(3), 209.
-
LC/MS DETERMINATION OF AMINO ACIDS - HPLC COLUMN IMTAKT. (n.d.). Retrieved from [Link]
- Simpson, C. A., et al. (2023). Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. Metabolites, 13(3), 398.
- Wu, J. T., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
-
LC-ESI-MS/MS methodology for determination of amino acids. (n.d.). [PDF]. Retrieved from [Link] (Note: This is a placeholder URL as the original source was not a direct link).
- Fiehn, O., et al. (2007). The metabolomics standards initiative (MSI). Metabolomics, 3(3), 175-178.
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The Metabolomics Standards Initiative (MSI). (n.d.). ResearchGate. Retrieved from [Link]
- Sumner, L. W., et al. (2007). Proposed minimum reporting standards for chemical analysis Chemical Analysis Working Group (CAWG) Metabolomics Standards Initiative (MSI). Metabolomics, 3(3), 211-221.
-
The Metabolomics Standards Initiative (MSI), Core Information For Metabolomics Reporting (CIMR). (n.d.). GitHub. Retrieved from [Link]
-
Which internal standard? Deuterated or C13 enriched? (2013, March 14). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Beta-alanine 13C3,15N
Welcome to your definitive guide for the safe and compliant disposal of Beta-alanine 13C3,15N. As researchers dedicated to precision and safety, our responsibilities extend beyond the bench to the entire lifecycle of our chemical reagents. This guide is structured to provide not just a set of procedures, but a deep, causal understanding of the principles behind them. The core takeaway is this: the disposal protocol for this compound is dictated by its chemical properties, not its isotopic label.
The compound is a stable, non-radioactive, isotopically-labeled amino acid.[1][2][3][4] The incorporation of heavy isotopes (Carbon-13 and Nitrogen-15) is a powerful tool for tracer and quantification studies in mass spectrometry and NMR, but it does not alter the fundamental chemical reactivity or toxicity of the parent molecule.[1][5][] Therefore, it is not subject to the stringent regulations governing radioactive waste.[5][][7]
This guide will walk you through a self-validating system for waste management, ensuring safety, compliance, and environmental stewardship.
Pillar 1: Compound Characterization & Hazard Assessment
Before determining a disposal pathway, we must understand the material's intrinsic properties. A failure to correctly classify a substance at this stage can lead to improper segregation, dangerous chemical reactions in waste containers, and regulatory non-compliance.
Isotopic Nature: this compound contains stable, non-radioactive isotopes. Unlike radioactive isotopes (e.g., ¹⁴C or ³H), these heavy isotopes do not decay or emit radiation.[5] This is the single most important factor, as it immediately removes the need for specialized radioactive waste handling, storage, and disposal protocols.[5][] Disposal procedures for stable isotope-labeled compounds are the same as for their unlabeled counterparts.[5]
Chemical Hazard Profile: Based on Safety Data Sheets (SDS) for the parent compound, beta-alanine is a solid amino acid with a low hazard profile.[8][9] It is not classified as a P-listed (acutely toxic) or U-listed hazardous waste by the Environmental Protection Agency (EPA). It is not flammable, corrosive, or highly reactive.[10] However, as with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), and inhalation of dust should be avoided.[8]
The table below summarizes the key characteristics informing our disposal strategy.
| Property | Assessment | Implication for Disposal |
| Isotopic Label | Carbon-13, Nitrogen-15 (Stable) | Not radioactive waste. Treat as chemical waste.[5][] |
| Physical State | Solid | Dispose of as solid chemical waste. |
| Radioactivity | None | No specialized radiation safety protocols are required.[5][7] |
| EPA Hazard Class | Not listed as hazardous | Can be managed as non-hazardous chemical waste, if uncontaminated. |
| Reactivity | Low | Stable under normal conditions. Store away from strong oxidizing agents. |
| Toxicity | Low (Not acutely toxic) | Does not require management as a P-listed waste.[11] |
Pillar 2: The Disposal Workflow: A Step-by-Step Protocol
The following procedural workflow is designed to ensure that waste is correctly identified, segregated, and stored prior to final disposal by your institution's Environmental Health & Safety (EHS) office.
Step 1: Pre-Disposal Assessment & Segregation
This is the most critical decision point. The correct disposal stream depends entirely on what the this compound is mixed with. Never mix different waste streams. [12][13] Cross-contaminating a non-hazardous material with a hazardous one renders the entire mixture hazardous, significantly increasing disposal costs and complexity.[14]
The logical flow for this decision is illustrated in the diagram below.
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A Senior Scientist's Guide to Personal Protective Equipment for Handling Beta-alanine ¹³C₃,¹⁵N
This guide provides an in-depth, procedural framework for the safe handling of Beta-alanine ¹³C₃,¹⁵N, a stable isotope-labeled compound. As drug development professionals and researchers, our primary responsibility is to ensure a safe laboratory environment through a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist, delving into the causality behind each safety protocol to build a robust and self-validating system of laboratory practice.
The Core Safety Principle: Stable Isotopes vs. Radioisotopes
The most critical safety consideration for Beta-alanine ¹³C₃,¹⁵N is its classification as a stable isotope-labeled compound . The ¹³C and ¹⁵N isotopes are non-radioactive and do not emit radiation.[1][2] This fundamental characteristic distinguishes them from their radioactive counterparts (like ³H or ¹⁴C).
From a chemical hazard perspective, the physicochemical properties of Beta-alanine ¹³C₃,¹⁵N are virtually identical to those of unlabeled Beta-alanine.[2] Therefore, the necessary personal protective equipment (PPE) and handling procedures are dictated by the inherent chemical properties of Beta-alanine, not the isotopic label.[1][3]
Hazard Assessment of Beta-alanine
Before detailing PPE requirements, we must understand the primary hazards associated with the base compound. According to Safety Data Sheets (SDS), Beta-alanine is a white, crystalline solid.[4][5] While not classified as a hazardous substance under Regulation (EC) No 1272/2008, it presents the following potential risks:
-
Mechanical Irritation: As a fine powder, it may cause mild irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[4][6]
-
Dust Generation: The primary route of exposure is the inhalation of dust generated during weighing or transfer operations.[7]
-
Combustibility: The material is combustible. In the event of a fire, hazardous decomposition products such as nitrogen oxides (NOx) and carbon oxides (CO, CO₂) may be released.[5][8]
Our safety protocols are designed to mitigate these specific risks, adhering to the guidelines established by the Occupational Safety and Health Administration (OSHA).[9]
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls, such as fume hoods and ventilated enclosures, are the primary method for minimizing exposure, PPE is essential for safeguarding against incidental contact and residual exposure. The selection of appropriate PPE must be a deliberate process based on a thorough hazard assessment.[10][11]
Summary of Required PPE
| Protection Area | Required PPE | Rationale and Key Considerations |
| Eye/Face | ANSI-approved Safety Glasses with Side Shields | Minimum Requirement. Protects against flying particles during handling.[12][13] |
| Chemical Splash Goggles | Required for splash hazards. Use when handling solutions of the compound or during spill cleanup. | |
| Hand | Nitrile or Latex Gloves | Protects against incidental skin contact. Check gloves for expiration and integrity before use.[12][14] Dispose of contaminated gloves in accordance with laboratory procedures.[15] |
| Body | Laboratory Coat | Protects skin and personal clothing from contamination.[11][13] Must be removed before leaving the laboratory. |
| Respiratory | Not typically required with proper engineering controls. | A NIOSH-approved N95 filtering facepiece (dust mask) may be used if weighing large quantities outside of a ventilated enclosure where dust generation is unavoidable.[7][10] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a standardized workflow is critical for ensuring safety and experimental integrity. The following protocols provide a self-validating system for handling Beta-alanine ¹³C₃,¹⁵N.
Pre-Operational Safety Checklist
-
Review the SDS: Always consult the most recent Safety Data Sheet for Beta-alanine before beginning work.[16]
-
Prepare the Workspace: Designate a specific area for handling, preferably within a chemical fume hood or a powder containment hood to minimize dust.[12] Ensure the area is clean and uncluttered.
-
Assemble Materials: Have all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags ready.
-
Don PPE: Put on all required PPE as detailed in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.
Safe Handling and Weighing Protocol
-
Minimize Dust: Open the primary container within the fume hood. Handle the solid material gently with a spatula to avoid creating airborne dust.[6][7]
-
Weighing: If using an analytical balance outside a fume hood, use a ventilated balance enclosure. If one is not available, work carefully to minimize disturbance.
-
Container Management: Keep the container tightly closed when not in use.[6]
-
Labeling: If transferring the chemical to a secondary container, ensure it is clearly labeled with the chemical name and any relevant hazards, in accordance with OSHA's Hazard Communication Standard.[17]
Spill Management
-
Alert Personnel: Notify others in the immediate area.
-
Contain the Spill: For a small powder spill, gently cover it with a damp paper towel to prevent dust from becoming airborne.
-
Clean-Up: Carefully sweep or vacuum the material into a designated waste container.[6] Avoid dry sweeping, which can generate dust.
-
Decontaminate: Wipe the area with soap and water.
-
Dispose: All materials used for cleanup should be disposed of as chemical waste.
Post-Handling and Disposal Plan
-
Decontaminate Workspace: Wipe down the work surface and any equipment used.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then goggles, and finally the lab coat.
-
Wash Hands: Immediately wash hands thoroughly with soap and water after removing gloves.[6]
-
Waste Disposal:
-
Dispose of Beta-alanine ¹³C₃,¹⁵N waste in a container designated for chemical waste.[3]
-
The disposal method is dictated by the chemical's properties, not the stable isotopic label.[3][] Do not dispose of it in regular trash or down the drain.[12]
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of Beta-alanine ¹³C₃,¹⁵N, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of Beta-alanine ¹³C₃,¹⁵N
References
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Safety Data Sheet: β-Alanine . Carl ROTH. [Online] Available at: [Link]
-
Material Safety Data Sheet: Beta-Alanine . ScienceLab.com. [Online] Available at: [Link]
-
Material Safety Data Sheet - Beta-Alanine, 98% . Cole-Parmer. [Online] Available at: [Link]
-
Safety Data Sheet: beta-alanine . Valudor Products. [Online] Available at: [Link]
-
Best Practices for Storage of Lab Reagents and Chemicals in Medical Diagnostic Labs in the United States . Urgent.Supply. [Online] Available at: [Link]
-
How To Store And Dispose Of Radiolabeled Compounds . Moravek, Inc. [Online] Available at: [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals . Spill Containment Blog. [Online] Available at: [Link]
-
The OSHA Laboratory Standard . Lab Manager Magazine. [Online] Available at: [Link]
-
Safety Data Sheet: Boc-L-β-homoalanine . AAPPTec. [Online] Available at: [Link]
-
How To Properly Store Your Radiolabeled Compounds . Moravek. [Online] Available at: [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Online] Available at: [Link]
-
29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories . eCFR. [Online] Available at: [Link]
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Personal Protective Equipment (PPE) . Iowa State University Environmental Health and Safety. [Online] Available at: [Link]
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Managing Storage of Radiolabeled Compounds . ORS News2Use - NIH. [Online] Available at: [Link]
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Personal Protective Equipment . Stanford Environmental Health & Safety. [Online] Available at: [Link]
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Practical Tips for Personal Protective Equipment . University of Wisconsin-Madison Environment, Health & Safety. [Online] Available at: [Link]
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-
Flavor Compounds Identification and Reporting . MDPI. [Online] Available at: [Link]
-
13C 15N Labeled Compounds . Isotope Science / Alfa Chemistry. [Online] Available at: [Link]
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13C-Stable Isotope Labeling . UNT Research - University of North Texas. [Online] Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
